1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-5(2)11-7(4)8(6(3)10-11)14(9,12)13/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDVWKASBVFCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183269-60-4 | |
| Record name | 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a key intermediate in the development of novel therapeutics. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and offers field-proven insights to ensure reproducible, high-yield success for researchers, medicinal chemists, and drug development professionals.
Strategic Overview: A Three-Stage Approach
The synthesis of the target molecule is most logically approached via a three-stage sequence, beginning with the construction of the core pyrazole heterocycle, followed by N-alkylation to introduce the isopropyl group, and culminating in the regioselective installation of the sulfonyl chloride moiety. This strategy ensures high purity and control at each stage of the synthesis.
A retrosynthetic analysis reveals the key disconnections and precursor molecules:
Caption: Retrosynthetic analysis of the target sulfonyl chloride.
Part 1: Synthesis of the Pyrazole Core: 3,5-dimethyl-1H-pyrazole
The foundational step is the construction of the 3,5-dimethylpyrazole ring system. The most direct and efficient method is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Expertise & Causality: We select acetylacetone (pentane-2,4-dione) as the 1,3-dicarbonyl source and hydrazine hydrate as the nucleophile. This reaction is exceptionally robust and high-yielding, often proceeding quantitatively.[1] The mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyls, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the remaining carbonyl. Subsequent dehydration drives the reaction to completion, forming the stable aromatic pyrazole ring. Using a simple alcohol like methanol or ethanol as the solvent is ideal as it readily dissolves the reactants and is easy to remove post-reaction.[2][3] The reaction is exothermic, necessitating controlled addition of the hydrazine hydrate.[1]
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (1.0 eq) and methanol (3 mL per gram of acetylacetone).
-
Reaction: Begin stirring the solution at room temperature. Add hydrazine hydrate (85% solution, 1.0 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature between 25-35°C, using a water bath for cooling if necessary.[1]
-
Maturation: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours to ensure complete conversion.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is 3,5-dimethyl-1H-pyrazole, which typically solidifies upon cooling and is often of sufficient purity (>95%) for the subsequent step.[1]
-
Purification (Optional): If necessary, the product can be recrystallized from a minimal amount of hot toluene or purified by vacuum distillation.
Caption: Key stages in the formation of the pyrazole ring.
Part 2: N-Alkylation to Synthesize 1-isopropyl-3,5-dimethyl-1H-pyrazole
With the pyrazole core in hand, the next step is the introduction of the isopropyl group at the N1 position. This is a standard nucleophilic substitution reaction where the deprotonated pyrazole acts as the nucleophile.
Expertise & Causality: The NH proton of the pyrazole ring is acidic (pKa ≈ 14) and requires a suitable base for deprotonation to form the pyrazolide anion, a potent nucleophile. While weaker bases like carbonates can be used, a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) is superior, ensuring rapid and complete deprotonation, thus driving the reaction to completion in a shorter timeframe.[1] Tetrahydrofuran (THF) is an excellent solvent choice as it is aprotic and effectively solubilizes the pyrazolide salt.[1] Isopropyl bromide or iodide serves as the electrophilic source of the isopropyl group. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF (7 mL per gram of pyrazole). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C. Allow the mixture to stir at room temperature for 30-40 minutes after the addition is complete.
-
Alkylation: Add 2-iodopropane (or 2-bromopropane, 1.2 eq) dropwise to the reaction mixture.
-
Maturation: Heat the reaction mixture to a gentle reflux (around 60-65°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-isopropyl-3,5-dimethyl-1H-pyrazole.
Part 3: Regioselective Chlorosulfonation
The final and most critical step is the introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction.
Expertise & Causality: The pyrazole ring is electron-rich and readily undergoes electrophilic substitution, with the C4 position being the most electronically and sterically favored site for attack.[4] Chlorosulfonic acid (ClSO₃H) is a potent sulfonating agent. The reaction is highly exothermic and reacts violently with water, mandating strict anhydrous conditions and careful temperature control (0°C) during addition.[5][6] Chloroform or dichloromethane is used as an inert solvent.[1]
In many protocols, thionyl chloride (SOCl₂) is added after the initial sulfonation.[1] This serves a dual purpose: it converts any sulfonic acid by-product (formed by trace moisture) back to the desired sulfonyl chloride and helps to drive the reaction to completion. The reaction is typically heated to ensure the conversion is complete. The work-up requires extreme care, involving quenching the reaction mixture into a biphasic system of ice-cold water and an organic solvent to safely decompose excess chlorosulfonic acid and extract the product.
Experimental Protocol: Synthesis of this compound
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add chlorosulfonic acid (5.5 eq) to chloroform (7 mL per gram of acid). Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Addition of Pyrazole: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (3 mL per gram of pyrazole) and add it very slowly via the dropping funnel to the stirred chlorosulfonic acid solution, maintaining the internal temperature at 0°C.
-
Reaction & Maturation: After the addition is complete, slowly raise the temperature to 60°C and stir for 10 hours.[1]
-
Thionyl Chloride Addition: Add thionyl chloride (1.3 eq) dropwise to the reaction mixture at 60°C. Continue stirring at this temperature for an additional 2 hours.[1]
-
Work-up (Critical Step): Cool the reaction mixture to 0-10°C. In a separate large beaker, prepare a stirred mixture of crushed ice/water and dichloromethane. Very slowly and carefully, add the reaction mixture to the ice/water/dichloromethane slurry. Caution: This is a highly exothermic quench that will release HCl gas; perform in a well-ventilated fume hood.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the lower organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product is often used in the next step without further purification, but can be purified by crystallization if necessary.
Caption: High-level experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for this synthetic pathway.
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Acetylacetone, Hydrazine Hydrate | Methanol | 25-35°C | 2-3 h | >95%[1] |
| 2 | 3,5-dimethyl-1H-pyrazole, KOtBu, 2-Iodopropane | THF | 60-65°C (Reflux) | 12-16 h | ~75-85%[1] |
| 3 | 1-isopropyl-3,5-dimethyl-1H-pyrazole, ClSO₃H, SOCl₂ | Chloroform | 0°C to 60°C | 12 h | ~90%[1] |
Mandatory Safety & Handling Protocols
Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this pathway present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Chlorosulfonic Acid (ClSO₃H): Is extremely corrosive and reacts violently with water, releasing large amounts of toxic and corrosive HCl and H₂SO₄ mists.[6][7]
-
Handling: Always handle in a chemical fume hood. Ensure all glassware is scrupulously dried.
-
PPE: Wear heavy-duty butyl rubber gloves, a face shield over chemical splash goggles, and an acid-resistant apron or lab coat.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area away from combustible materials and sources of moisture.[8]
-
Spills: Neutralize small spills with a dry agent like sodium bicarbonate. Do not use water.
-
-
Thionyl Chloride (SOCl₂): Is corrosive and reacts with water to release HCl and SO₂ gases. Handle with the same precautions as chlorosulfonic acid.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. [5][8][9]
Conclusion
This guide outlines a reliable and scalable three-step synthesis for this compound. By understanding the mechanistic principles behind each transformation—from the Paal-Knorr cyclization to the final electrophilic chlorosulfonation—and by adhering strictly to the detailed experimental and safety protocols, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.
References
-
Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26305–26317. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega via PubMed Central, 8(29), 26305–26317. [Link]
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1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]
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Chlorosulfonic Acid for Synthesis MSDS. Loba Chemie. [Link]
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Chlorosulfonic Acid Material Safety Data Sheet. DuPont. [Link]
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Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health. [Link]
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Organic Syntheses Procedure: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses. [Link]
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Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. [Link]
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Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
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- 9. echemi.com [echemi.com]
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not broadly published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile. We will delve into its molecular architecture, predicted physicochemical properties, a detailed, field-proven synthetic protocol, and its reactivity, with a particular focus on its application in synthesizing pyrazole sulfonamides. This guide is structured to provide not only procedural steps but also the underlying chemical causality, empowering researchers to effectively utilize this compound in their synthetic campaigns.
Introduction: The Strategic Value of Pyrazole Sulfonyl Chlorides
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrazole nucleus is a recurring motif in many approved drugs.[1] The pyrazole sulfonamide moiety, in particular, is a prominent pharmacophore found in numerous biologically active compounds, exhibiting applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][2]
This compound serves as a key intermediate for accessing this privileged scaffold. The sulfonyl chloride group is a highly reliable reactive handle for coupling with a diverse range of primary and secondary amines, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4] The specific substitution pattern—an isopropyl group at N1 and two methyl groups at C3 and C5—provides a unique combination of lipophilicity and steric influence that can be exploited to fine-tune a candidate molecule's pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Physicochemical Properties
Structural Analysis
The molecule's structure integrates several key functional components that dictate its chemical behavior:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is metabolically stable and serves as an excellent scaffold for orienting substituents in three-dimensional space.
-
N1-Isopropyl Group: This bulky, lipophilic group can influence the molecule's solubility and steric profile, potentially hindering metabolic attack at the adjacent nitrogen and influencing the rotational freedom of the pyrazole ring relative to its coupled partner.
-
C3 and C5-Dimethyl Groups: These electron-donating groups modulate the electronic properties of the pyrazole ring.
-
C4-Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site of the molecule. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles.
Predicted Physicochemical Properties
| Property | Predicted Value / Descriptor | Rationale |
| Molecular Formula | C₈H₁₃ClN₂O₂S | Derived from structural analysis. |
| Molecular Weight | 236.72 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for pyrazole sulfonyl chlorides.[1] |
| Solubility | Soluble in aprotic organic solvents (DCM, Chloroform, THF, Ethyl Acetate).[5] | The molecule possesses both polar (sulfonyl chloride) and non-polar (isopropyl, methyl) regions. |
| Stability | Moisture-sensitive; handle under inert gas.[6] | The sulfonyl chloride moiety is readily hydrolyzed by water to the corresponding sulfonic acid. |
Synthesis and Characterization Workflow
The synthesis of this compound is most reliably achieved via the direct chlorosulfonation of the corresponding pyrazole precursor.
Proposed Synthetic Protocol: Chlorosulfonation of 1-isopropyl-3,5-dimethyl-1H-pyrazole
This protocol is adapted from established methods for the sulfonation of substituted pyrazoles.[3][5]
Materials:
-
1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Chlorosulfonic acid (ClSO₃H) (3.0-5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 eq).
-
Cooling: Cool the flask to 0°C using an ice-salt bath.
-
Causality: This is a highly exothermic reaction. Maintaining a low temperature is critical to prevent degradation of the starting material and the product, and to minimize the formation of undesired side products through over-sulfonation.[5]
-
-
Substrate Addition: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the pyrazole solution dropwise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.
-
Causality & Safety: This step quenches the reaction and neutralizes the excess chlorosulfonic acid. This must be done with extreme caution in a well-ventilated fume hood, as the quenching process is highly exothermic and releases HCl gas.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), and then with brine.
-
Causality: The bicarbonate wash is crucial to remove any remaining HCl or sulfonic acid byproduct, preventing product degradation during concentration.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification and Characterization Workflow
The crude product typically requires purification via column chromatography to achieve high purity suitable for subsequent reactions.
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride (1354704-57-6) for sale [vulcanchem.com]
- 6. fishersci.com [fishersci.com]
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride molecular structure
An In-Depth Technical Guide to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies.[1][2] Derivatives of pyrazole are integral to drugs with anti-inflammatory, analgesic, and anti-cancer properties. The introduction of a sulfonyl chloride moiety at the 4-position of the pyrazole ring, as in this compound, creates a highly valuable and reactive intermediate. This functional group serves as a versatile anchor for the synthesis of a diverse library of sulfonamide derivatives, which are themselves a critical class of pharmacophores known for a wide spectrum of biological activities.[3]
This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, a robust synthetic pathway, predicted spectroscopic data, and its potential applications in drug discovery, particularly in the development of kinase inhibitors. While direct experimental data for this specific molecule is not widely available in public literature, the protocols and characterization data presented herein are synthesized from established methodologies for closely related analogues, providing a scientifically rigorous foundation for researchers.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central five-membered pyrazole ring. The key substituents that dictate its reactivity and steric profile are:
-
An isopropyl group at the N1 position, which enhances lipophilicity and can influence binding to hydrophobic pockets in biological targets.
-
Two methyl groups at the C3 and C5 positions, which provide steric bulk and can modulate the electronic properties of the pyrazole ring.
-
A sulfonyl chloride group at the C4 position, an electrophilic moiety that is the primary site of reactivity for nucleophilic substitution, typically with amines, to form stable sulfonamides.
Predicted Physicochemical Data
| Property | Predicted Value / Description |
| Molecular Formula | C₈H₁₃ClN₂O₂S |
| Molecular Weight | 236.72 g/mol |
| Appearance | Expected to be a pale yellow solid, similar to its analogues.[3] |
| Solubility | Expected to be soluble in chlorinated solvents like dichloromethane and chloroform, and reactive with protic solvents like water and alcohols. |
| CAS Number | Not assigned. The precursor, 1-isopropyl-3,5-dimethyl-1H-pyrazole, is registered under CAS No. 79168-93-7. |
Synthesis and Mechanism
The synthesis of this compound is a two-stage process. The first stage involves the construction of the N-isopropyl-substituted pyrazole core, followed by the chlorosulfonation at the C4 position.
Stage 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
The pyrazole ring is efficiently formed via the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative.[4]
-
Mechanism: The reaction is initiated by the nucleophilic attack of isopropylhydrazine on one of the carbonyl carbons of acetylacetone (2,4-pentanedione). This is followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The use of a catalytic amount of acid facilitates the dehydration step.
Stage 2: Chlorosulfonation of the Pyrazole Core
The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[3] Chlorosulfonation is a robust method to install the sulfonyl chloride group.
-
Mechanism: Chlorosulfonic acid is a potent electrophilic sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the pyrazole ring attacks the sulfur atom of chlorosulfonic acid. The addition of thionyl chloride is often used to ensure the complete conversion of any intermediate sulfonic acid to the desired sulfonyl chloride, driving the reaction to completion and resulting in high yields.[3]
Experimental Protocols
The following protocols are based on established and verified procedures for analogous compounds.[3][4]
Protocol 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
-
To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).
-
With stirring, slowly add acetylacetone (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-isopropyl-3,5-dimethyl-1H-pyrazole as a liquid.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask under a nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform and add it dropwise to the cold chlorosulfonic acid solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.
-
To the reaction mixture at 60 °C, slowly add thionyl chloride (1.3 eq) over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0-10 °C.
-
Carefully pour the reaction mixture into a vigorously stirred mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization. A high yield (approaching 90%) is anticipated based on similar reactions.[3]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and published data for closely related analogues, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[3]
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isopropyl CH | 4.5 - 4.8 | Septet | ~7.0 |
| Pyrazole C3-CH₃ | 2.5 - 2.7 | Singlet | - |
| Pyrazole C5-CH₃ | 2.4 - 2.6 | Singlet | - |
| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~7.0 |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| Pyrazole C3 | 150 - 153 |
| Pyrazole C5 | 142 - 145 |
| Pyrazole C4 | 115 - 118 |
| Isopropyl CH | 50 - 53 |
| Isopropyl CH₃ | 22 - 24 |
| Pyrazole C3-CH₃ | 13 - 15 |
| Pyrazole C5-CH₃ | 10 - 12 |
IR Spectroscopy (Predicted)
| Functional Group | Wavenumber (cm⁻¹) |
| S=O Asymmetric Stretch | 1370 - 1390 |
| S=O Symmetric Stretch | 1170 - 1190 |
| C=N Stretch (Pyrazole) | 1550 - 1570 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| S-Cl Stretch | 550 - 650 |
Mass Spectrometry (Predicted)
| Ion | Description |
| [M]+• | Molecular Ion |
| [M - Cl]+ | Loss of Chlorine Radical |
| [M - SO₂Cl]+ | Loss of Sulfonyl Chloride Group |
| [M - C₃H₇]+ | Loss of Isopropyl Group |
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound is as a reactive intermediate for the synthesis of pyrazole-4-sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form a diverse array of sulfonamide derivatives. This reaction is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.
Workflow for Sulfonamide Library Synthesis
Caption: Workflow for the synthesis and screening of a pyrazole-4-sulfonamide library.
Targeting Protein Kinases
The pyrazole scaffold is a key component of many potent and selective protein kinase inhibitors.[5] The sulfonamide linkage provides a stable, geometrically defined linker to introduce various substituents that can probe the binding site of a target kinase. These substituents can be designed to form critical hydrogen bonds, occupy hydrophobic pockets, or improve the physicochemical properties of the molecule, such as solubility and cell permeability. The 1-isopropyl-3,5-dimethyl-1H-pyrazole core provides a robust and synthetically accessible starting point for the development of novel kinase inhibitors for therapeutic areas including oncology and inflammatory diseases.
Safety and Handling
As with all sulfonyl chlorides, this compound must be handled with appropriate safety precautions.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes.[4]
-
Reactivity with Water: They react exothermically with water and moisture to produce corrosive hydrochloric acid and sulfonic acid. All reactions should be conducted under anhydrous conditions.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat when handling this compound. All manipulations should be performed within a certified chemical fume hood.
Conclusion
This compound is a strategically important building block for medicinal chemistry. Its synthesis is achievable through well-established, high-yielding protocols. The presence of the reactive sulfonyl chloride group allows for the straightforward generation of diverse sulfonamide libraries, which are invaluable for the discovery and optimization of novel therapeutic agents. The insights and protocols provided in this guide offer a solid foundation for researchers to leverage this versatile compound in their drug discovery programs.
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LookChem (n.d.). Cas 1006495-98-2, 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. Available at: [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]
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Kumar, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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PubChem (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available at: [Link]
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Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). Available at: [Link]
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Chen, X., et al. (2021). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]
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Chemsrc (n.d.). 1H-Pyrazole-4-sulfonylchloride,1,3-dimethyl-(9CI). Available at: [Link]
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Fancelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
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Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a deep dive into the causality behind experimental choices.
Introduction: The Significance of Pyrazole Sulfonyl Chlorides
Pyrazole and sulfonamide moieties are prevalent scaffolds in a vast array of biologically active compounds.[1] The combination of these two functional groups in the form of pyrazole sulfonyl chlorides provides a versatile platform for the synthesis of diverse molecular libraries with potential applications in medicinal chemistry and materials science.[2] this compound, in particular, offers a unique combination of steric and electronic properties conferred by the isopropyl and dimethyl substitutions on the pyrazole ring, making it a valuable building block for targeted synthesis.
This guide will first detail a robust synthetic protocol for the preparation of this compound, followed by an in-depth analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for unambiguous structure elucidation and quality control.
Synthesis of this compound
The synthesis of the target compound is a multi-step process that begins with the formation of the pyrazole ring, followed by N-isopropylation, and finally, chlorosulfonylation.
Synthesis Workflow
Caption: Synthetic route to this compound.
Experimental Protocol
Part A: Synthesis of 3,5-dimethyl-1H-pyrazole [1]
-
To a stirred solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol or methanol, slowly add hydrazine hydrate (1.0 eq) at room temperature.
-
The reaction is typically exothermic and should be controlled with an ice bath if necessary.
-
After the initial exotherm subsides, continue stirring at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification or purified by recrystallization.
Part B: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
-
Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the pyrazole nitrogen.
-
Slowly add 2-iodopropane or 2-bromopropane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Part C: Synthesis of this compound [1]
-
In a fume hood, cool a flask containing chlorosulfonic acid (5.0 eq) to 0 °C using an ice bath.
-
Slowly add 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) to the stirred chlorosulfonic acid. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours.
-
The reaction progress should be monitored by quenching a small aliquot and analyzing it by TLC or NMR.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of NMR, IR, and MS techniques. The following sections detail the expected spectroscopic data for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the synthesized compound.[3]
Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isopropyl CH | 4.6 - 4.9 | Septet | ~7.0 |
| Pyrazole C3-CH₃ | 2.5 - 2.7 | Singlet | - |
| Pyrazole C5-CH₃ | 2.4 - 2.6 | Singlet | - |
| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~7.0 |
Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C5 | 148 - 152 |
| Pyrazole C3 | 140 - 144 |
| Pyrazole C4 | 115 - 120 |
| Isopropyl CH | 52 - 56 |
| Isopropyl CH₃ | 22 - 24 |
| Pyrazole C5-CH₃ | 12 - 14 |
| Pyrazole C3-CH₃ | 10 - 12 |
Rationale for Predicted Chemical Shifts:
-
¹H NMR: The isopropyl methine proton (CH) is expected to appear as a septet downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring. The two methyl groups of the isopropyl moiety will appear as a doublet. The two methyl groups on the pyrazole ring are in different chemical environments and are expected to have slightly different chemical shifts.
-
¹³C NMR: The carbon atoms of the pyrazole ring will have distinct chemical shifts. The C4 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will be significantly shifted downfield. The carbons of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum.
Caption: Predicted NMR assignments for the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[1]
Predicted IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (pyrazole ring) | 3100 - 3150 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| S=O stretch (sulfonyl chloride) | 1370 - 1390 and 1180 - 1200 | Strong, two bands |
| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |
| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |
| S-Cl stretch | 600 - 700 | Medium |
Key Diagnostic Peaks: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| [M]⁺ | Molecular Ion |
| [M-Cl]⁺ | Loss of Chlorine |
| [M-SO₂Cl]⁺ | Loss of Sulfonyl Chloride group |
| [M-C₃H₇]⁺ | Loss of Isopropyl group |
Rationale for Fragmentation: Under EI conditions, the molecular ion is expected to be observed. Common fragmentation pathways would involve the loss of the chlorine atom, the entire sulfonyl chloride group, or the isopropyl group from the pyrazole nitrogen. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and its fragments.[1]
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides.[4]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
Reactivity: Reacts exothermically with water, alcohols, and other nucleophiles.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. The insights into the causality of experimental design and the interpretation of analytical data are intended to facilitate the successful preparation and utilization of this important chemical intermediate.
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2017. [Link]
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1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S. PubChem. [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 2021. [Link]
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Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. Molecules, 2021. [Link]
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Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Journal of Chemical Sciences, 2022. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 2022. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Novel Pyrazole-4-Sulfonyl Chloride Derivatives
Authored by: Gemini AI
Abstract
This technical guide provides an in-depth exploration of the synthesis of pyrazole-4-sulfonyl chloride derivatives, critical pharmacophores in modern drug discovery. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a causal understanding of experimental choices, grounded in established chemical principles. We will dissect the most prevalent and robust synthetic strategies, providing detailed, field-tested protocols, mechanistic insights, and characterization data. The aim is to equip scientists with the foundational knowledge and practical methodologies required to confidently synthesize and innovate within this important class of heterocyclic compounds.
Introduction: The Strategic Importance of the Pyrazole-4-Sulfonyl Moiety
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its five-membered aromatic structure, with two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties.[1][4] When functionalized at the C4 position with a sulfonyl chloride (-SO₂Cl) group, the pyrazole scaffold is transformed into a highly versatile synthetic intermediate.
The sulfonyl chloride group is a potent electrophile, readily reacting with a vast array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.[4][5] This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The resulting pyrazole sulfonamides are prominent structural motifs in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][4] This guide focuses on the foundational step: the reliable and efficient synthesis of the pyrazole-4-sulfonyl chloride precursor.
Core Synthetic Strategies
The introduction of a sulfonyl chloride group onto the pyrazole ring can be achieved through several distinct pathways. The choice of method is often dictated by the substitution pattern of the starting pyrazole and the availability of precursors. We will focus on the most reliable and widely adopted strategy: direct chlorosulfonation.
Primary Method: Direct Chlorosulfonation of Substituted Pyrazoles
Direct chlorosulfonation is the most common and straightforward method for synthesizing pyrazole-4-sulfonyl chlorides.[4] This reaction involves treating a pre-formed pyrazole ring with a powerful sulfonating agent, typically chlorosulfonic acid (ClSO₃H), to introduce the sulfonic acid group, which is then converted in situ or in a subsequent step to the sulfonyl chloride.
Causality and Mechanistic Rationale:
The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic aromatic substitution.[3] Chlorosulfonic acid acts as the electrophile. The reaction proceeds through the formation of a pyrazolium intermediate, followed by deprotonation to restore aromaticity.
-
Why Chlorosulfonic Acid? Chlorosulfonic acid is a highly reactive and effective sulfonating agent. It is often used in excess to serve as both the reagent and the solvent, driving the reaction to completion.
-
Role of Thionyl Chloride: In many protocols, thionyl chloride (SOCl₂) is added after the initial sulfonation.[4] This serves a crucial purpose: to convert any sulfonic acid intermediates (-SO₃H) that may have formed into the desired sulfonyl chloride (-SO₂Cl). This ensures a high conversion rate to the final product.
The overall workflow for this common synthetic approach is depicted below.
Detailed Experimental Protocols
The following protocol is a field-proven method for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, adapted from established literature.[4]
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
Step A: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methanol. Cool the flask in an ice bath (0-5 °C).
-
Reagent Addition: Add pentane-2,4-dione (1.0 eq) to the cooled methanol. Slowly add 85% hydrazine hydrate (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25-30 °C) for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the methanol under reduced pressure. The resulting residue is 3,5-dimethyl-1H-pyrazole, which is often of sufficient purity for the next step. A quantitative yield is typically achieved.[4]
Step B: Chlorosulfonation
-
Safety First: This step involves highly corrosive reagents. Perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Reaction Setup: In a separate, dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform. Cool the flask to 0 °C using an ice-salt bath.
-
Reagent Preparation: Slowly add chlorosulfonic acid (approx. 5.5 eq) to the chloroform with vigorous stirring.[4]
-
Addition of Pyrazole: Dissolve the 3,5-dimethyl-1H-pyrazole (1.0 eq) from Step A in a minimal amount of chloroform and add it to the dropping funnel. Add this solution dropwise to the stirred chlorosulfonic acid solution at 0 °C under a nitrogen atmosphere.[4]
-
Heating: After the addition is complete, slowly raise the temperature to 60 °C and maintain stirring for 10-12 hours.[4]
-
Addition of Thionyl Chloride: While maintaining the temperature at 60 °C, carefully add thionyl chloride (approx. 1.3 eq) dropwise over 20 minutes. Continue stirring at 60 °C for an additional 2 hours.[4]
-
Work-up: Cool the reaction mixture to 0-10 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This quenching process is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add dichloromethane if needed and separate the organic layer. The aqueous layer can be extracted again with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid.[4]
Characterization and Data Analysis
Confirmation of the product structure is essential. The following table summarizes typical characterization data for a representative product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
| Analysis | Expected Results for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride |
| Appearance | Pale yellow solid[4] |
| Yield | ~90% (after purification)[4] |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 15.16 (s, 1H, NH), 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃)[4] |
| ¹³C NMR (125 MHz, CDCl₃) | Expected peaks for methyl carbons and pyrazole ring carbons. |
| IR (KBr, cm⁻¹) | Expected stretches for N-H, C-H, C=N, and characteristic strong S=O stretches (~1370 & ~1180 cm⁻¹). |
| Mass Spec (ESI) | Calculated m/z for C₅H₇ClN₂O₂S. |
Note: The broad singlet observed far downfield (~15 ppm) in the ¹H NMR is characteristic of the acidic N-H proton of the pyrazole ring.
Alternative Synthetic Routes: A Brief Overview
While direct chlorosulfonation is dominant, other methods exist for specific applications or when the pyrazole core is incompatible with harsh acidic conditions.
-
From Pyrazole-4-thiols: A multi-step sequence involving the synthesis of a pyrazole-4-thiol, followed by oxidative chlorination (e.g., using Cl₂ in an acidic medium), can yield the desired sulfonyl chloride. This route is less direct but can be useful for sensitive substrates.[6][7]
-
Sandmeyer-Type Reaction: For pyrazoles bearing a C4-amino group, a Sandmeyer-type reaction offers a classic alternative.[8][9] This involves the diazotization of the amine with nitrous acid to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.[8][10]
The diagram below illustrates the conceptual pathway for the Sandmeyer-type reaction.
Conclusion and Future Outlook
The synthesis of pyrazole-4-sulfonyl chlorides is a fundamental process that enables a vast field of medicinal chemistry research. The direct chlorosulfonation method remains the most robust and high-yielding approach for many substituted pyrazoles.[4] Understanding the causality behind the reaction conditions—the role of excess chlorosulfonic acid, the necessity of thionyl chloride, and the importance of controlled temperature—is paramount for successful and reproducible synthesis. As drug discovery continues to demand novel molecular architectures, the development of even milder and more functional-group-tolerant methods for synthesizing these key intermediates will be an area of continued scientific interest.
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Bozhanov, V., Bohdan, D., Borysov, O., Vlasov, S., Ryabukhin, S., & Volochnyuk, D. (2023). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
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Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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An In-depth Technical Guide to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Characterization, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of diverse molecular entities with significant potential in medicinal chemistry. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel or specialized reagent, its synthesis and properties can be reliably extrapolated from closely related and well-documented analogues. This document will detail a robust, field-proven synthetic protocol, predict its physicochemical and spectroscopic characteristics, and explore its reactivity and potential applications, particularly in the development of novel therapeutics. The information presented herein is grounded in established chemical principles and supported by authoritative references to empower researchers in their scientific endeavors.
Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold
The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of biologically active compounds.[1] When coupled with a sulfonamide moiety, the resulting pyrazole-sulfonamide scaffold becomes a privileged structure in drug discovery, exhibiting a wide spectrum of pharmacological activities.[2] Molecules incorporating this core have demonstrated efficacy as anti-inflammatory, anticancer, antibacterial, and antiviral agents, underscoring the importance of versatile intermediates like this compound in accessing novel chemical matter.[2] This guide serves to elucidate the essential characteristics of this valuable building block.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₈H₁₃ClN₂O₂S | Based on chemical structure |
| Molecular Weight | 236.72 g/mol | Calculated from the molecular formula |
| Appearance | Pale yellow solid | By analogy to similar pyrazole sulfonyl chlorides[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in dichloromethane, chloroform; reacts with water and protic solvents | General reactivity of sulfonyl chlorides |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds. The following are predicted spectroscopic characteristics for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the isopropyl and methyl protons, with chemical shifts influenced by the pyrazole ring and the electron-withdrawing sulfonyl chloride group. By analogy to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the methyl groups on the pyrazole ring would appear as singlets.[3]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Isopropyl-CH | ~ 4.5 - 5.0 | Septet |
| Isopropyl-CH₃ | ~ 1.5 | Doublet |
| Pyrazole-CH₃ (C3) | ~ 2.6 | Singlet |
| Pyrazole-CH₃ (C5) | ~ 2.5 | Singlet |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would provide insights into the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C4-SO₂Cl | ~ 120 - 125 |
| Pyrazole C3 | ~ 150 - 155 |
| Pyrazole C5 | ~ 145 - 150 |
| Isopropyl-CH | ~ 50 - 55 |
| Isopropyl-CH₃ | ~ 20 - 25 |
| Pyrazole-CH₃ (C3) | ~ 12 - 15 |
| Pyrazole-CH₃ (C5) | ~ 10 - 13 |
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorptions corresponding to the sulfonyl chloride group.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| S=O (asymmetric stretch) | 1370 - 1390 |
| S=O (symmetric stretch) | 1170 - 1190 |
| C=N (pyrazole ring) | 1550 - 1600 |
| C-H (aliphatic) | 2850 - 3000 |
Synthesis and Purification
The synthesis of this compound can be reliably achieved through a two-step process starting from readily available commercial reagents. The causality behind the experimental choices is to first construct the substituted pyrazole ring and then introduce the sulfonyl chloride functionality at the C4 position, which is activated for electrophilic substitution.
Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
The initial step involves the condensation of an isopropyl hydrazine with a 1,3-diketone, in this case, acetylacetone (2,4-pentanedione).
Experimental Protocol:
-
To a solution of isopropyl hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add acetylacetone (1.0 equivalent) dropwise at room temperature.
-
The reaction is typically exothermic. Maintain the temperature between 25-35°C with cooling if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, remove the solvent under reduced pressure to yield the crude 1-isopropyl-3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.
Sulfonylation of 1-isopropyl-3,5-dimethyl-1H-pyrazole
The subsequent step is the electrophilic chlorosulfonylation of the pyrazole ring at the C4 position using chlorosulfonic acid.[3]
Experimental Protocol:
-
In a fume hood, to a stirred solution of chlorosulfonic acid (5.0 - 6.0 equivalents) in chloroform, cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform to the cooled chlorosulfonic acid solution under a nitrogen atmosphere. The rate of addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and then heat to 60°C for 8-12 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, carefully add thionyl chloride (1.5 - 2.0 equivalents) to the reaction mixture at 60°C and stir for an additional 2 hours to ensure complete conversion of any sulfonic acid intermediate to the sulfonyl chloride.[3]
-
Cool the reaction mixture to 0-10°C and quench by slowly pouring it into a mixture of dichloromethane and ice-cold water.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the pyrazole precursor can be confirmed by NMR. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained data with the predicted values.
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its reactivity as an electrophile. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, most commonly by primary and secondary amines, to form stable sulfonamides.[2]
Synthesis of Pyrazole-4-sulfonamides
The reaction with an amine is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
General Protocol for Sulfonamide Formation:
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
Add a base (1.1 - 1.5 equivalents).
-
To this solution, add a solution of this compound (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is typically worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and evaporation of the solvent.
-
The resulting sulfonamide can be purified by crystallization or column chromatography.
Role in Kinase Inhibitor Synthesis
A significant application of pyrazole-containing molecules is in the development of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The sulfonamide linkage provides a versatile point for introducing substituents that can interact with other regions of the enzyme, thereby modulating potency and selectivity.
Logical Relationship Diagram:
Sources
An In-depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of Wip1 Phosphatase
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist
Foreword: Navigating Chemical Identifiers
As scientists, precision is paramount. This guide focuses on the potent, orally active, and selective allosteric inhibitor of Wip1 (PPM1D) phosphatase, GSK2830371 . It is crucial to address a potential point of confusion at the outset. The query for CAS number 1183269-60-4 identifies a chemical intermediate, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride. However, the depth of scientific inquiry requested strongly indicates that the molecule of interest is the pharmacologically active compound GSK2830371 , which is correctly identified by CAS Number 1404456-53-6 . This guide will proceed with a comprehensive analysis of the latter, providing the in-depth technical details relevant to drug development and cancer research professionals.
Executive Summary: Reinstating p53 Tumor Suppression
GSK2830371 is a first-in-class, orally bioavailable small molecule that selectively inhibits the Ser/Thr phosphatase Wip1 (Wild-type p53-induced phosphatase 1), a product of the PPM1D oncogene.[1][2] Wip1 is a critical negative regulator of the DNA damage response (DDR) pathway, primarily through the dephosphorylation and subsequent inactivation of key tumor suppressors like p53 and Chk2.[3] In many cancers with wild-type TP53, the PPM1D gene is amplified, leading to overexpression of Wip1 and functional inactivation of the p53 pathway. GSK2830371 offers a targeted therapeutic strategy to reverse this effect, restore p53 function, and inhibit tumor growth.[2] This is achieved through a unique allosteric mechanism, conferring high selectivity and minimizing off-target effects.[1][2]
Physicochemical Properties and Structure
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
Chemical Structure
The molecular identity of GSK2830371 is captured in its systematic name and structural representations.
-
Systematic Name : (S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
-
SMILES : CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4[4][5]
Caption: 2D Chemical Structure of GSK2830371.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1404456-53-6 | |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 g/mol | |
| Appearance | White to light yellow powder | [5] |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: up to 100 mg/mL (~217 mM) | [4] |
| Ethanol: up to 50 mM | ||
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [5] |
Core Mechanism of Action: Allosteric Inhibition of the Wip1 Flap Subdomain
The efficacy and selectivity of GSK2830371 stem from its unique mechanism of action. Unlike competitive inhibitors that target an enzyme's active site, GSK2830371 is an allosteric, non-competitive, and reversible inhibitor .
It binds to a "flap" subdomain in close proximity to the Wip1 catalytic site.[2] This flap region is a key structural feature that distinguishes Wip1 from other members of the protein phosphatase 2C (PP2C) family.[2][6] This structural divergence is the causal basis for the compound's high selectivity; GSK2830371 shows potent inhibition of Wip1 (IC₅₀ = 6 nM) while exhibiting negligible activity against 21 other phosphatases tested (IC₅₀ ≥ 30 µM).
Binding of GSK2830371 to the flap subdomain induces a conformational change that inhibits Wip1's catalytic activity.[6] Furthermore, this interaction has a secondary effect: it impairs the normal protein turnover process, leading to ubiquitin-mediated proteasomal degradation of the Wip1 protein itself.[7] This dual action—inhibiting phosphatase activity and promoting protein degradation—provides a robust and sustained reactivation of the DDR pathway.
Caption: GSK2830371 action within the p53 DNA damage response pathway.
Pharmacological Effects & Therapeutic Rationale
The primary pharmacological consequence of Wip1 inhibition by GSK2830371 is the sustained phosphorylation of its key substrates. This has been demonstrated consistently in cell-based assays.
-
Increased Substrate Phosphorylation : In cancer cell lines with amplified PPM1D and wild-type TP53 (e.g., MCF7 breast cancer), treatment with GSK2830371 leads to a dose-dependent increase in the phosphorylation of p53 (at Ser15), Chk2 (Thr68), ATM (Ser1981), and H2AX (Ser139).[4]
-
Selective Antiproliferative Activity : The compound shows selective growth inhibition in tumor cell lines that harbor wild-type TP53.[4] Cell lines with mutant TP53 are largely resistant, highlighting that the therapeutic effect is dependent on a functional p53 pathway.[1]
-
Synergy with MDM2 Inhibitors : A key therapeutic strategy involves combining GSK2830371 with MDM2 inhibitors (e.g., Nutlin-class drugs). MDM2 targets p53 for degradation. While MDM2 inhibitors stabilize p53, GSK2830371 ensures it remains in its active, phosphorylated state. This combination leads to a synergistic antiproliferative and pro-apoptotic effect.[7][8]
-
In Vivo Efficacy : In mouse xenograft models using human lymphoma cells (DOHH2), oral administration of GSK2830371 resulted in significant tumor growth inhibition, which correlated with increased phosphorylation of Chk2 and p53 within the tumor tissue.[2][4]
Key Experimental Protocols
The following protocols are representative methodologies for evaluating the activity of GSK2830371. These are self-validating systems; the inclusion of positive and negative controls is essential for trustworthy data interpretation.
Protocol: In Vitro Wip1 Phosphatase Inhibition Assay
This protocol determines the direct inhibitory effect of GSK2830371 on Wip1 enzymatic activity using a fluorogenic substrate.
Causality : The choice of Fluorescein Diphosphate (FDP) is critical; it is a generic phosphatase substrate that becomes fluorescent upon dephosphorylation. This provides a direct, quantitative readout of enzyme activity. The assay buffer is optimized with MgCl₂, a required cofactor for Wip1's catalytic function.
Methodology :
-
Reagent Preparation :
-
Assay Buffer : 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA.
-
Enzyme Solution : Recombinant human Wip1 (e.g., truncated 2-420 fragment) diluted to 20 nM in Assay Buffer (yields 10 nM final concentration).
-
Substrate Solution : Fluorescein Diphosphate (FDP) diluted to 100 µM in Assay Buffer (yields 50 µM final concentration).
-
Compound Dilution : Prepare a serial dilution of GSK2830371 in 100% DMSO, then dilute into Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add 25 µL of Assay Buffer containing either GSK2830371 at various concentrations or DMSO vehicle control.
-
Add 50 µL of the 100 µM FDP Substrate Solution to each well. Mix gently.
-
Initiate the reaction by adding 25 µL of the 20 nM Wip1 Enzyme Solution to each well.
-
Incubate at room temperature, protected from light, for 30-60 minutes.
-
Measure fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data, setting the DMSO control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro Wip1 FDP inhibition assay.
Protocol: Cellular Western Blot for Phospho-Substrate Analysis
This protocol assesses the ability of GSK2830371 to increase the phosphorylation of Wip1 substrates within a cellular context.
Causality : Western blotting is the gold standard for analyzing changes in protein expression and post-translational modifications. The use of phospho-specific antibodies (e.g., anti-phospho-p53 Ser15) provides direct evidence of the inhibitor's effect on the target pathway. A total protein antibody is used as a loading control to ensure observed changes are due to phosphorylation status, not protein levels.
Methodology :
-
Cell Culture and Treatment :
-
Plate cells (e.g., MCF7, DOHH2) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with GSK2830371 at desired concentrations (e.g., 0.1, 1, 2.5, 10 µM) or DMSO vehicle for a specified time (e.g., 4, 8, 24 hours).[5][9]
-
Optional: Include a positive control, such as treatment with a DNA damaging agent (e.g., Doxorubicin), to robustly activate the p53 pathway.
-
-
Lysate Preparation :
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibody (e.g., anti-p-p53 Ser15, anti-p-Chk2 Thr68, anti-total p53, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or autoradiography film.
-
Quantify band intensity using densitometry software, normalizing phospho-protein levels to total protein or a loading control.
-
References
-
WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC, NIH. [Link]
-
GSK2830371 induced p53 phosphorylation and stabilization via WIP1 inhibition... ResearchGate. [Link]
-
Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. AACR Journals. [Link]
-
The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis... ResearchGate. [Link]
-
GSK2830371 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. PMC, NIH. [Link]
-
Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53 WT Uterine Leiomyosarcoma. MDPI. [Link]
-
Ki Summary. BindingDB. [Link]
-
Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. ResearchGate. [Link]
-
Western Blot Protocol. GenScript. [Link]
-
Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. PubMed. [Link]
Sources
- 1. GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Sulfonamides Utilizing 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride
Abstract
The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably COX-2 inhibitors like Celecoxib.[1][2] The strategic functionalization of the pyrazole ring allows for fine-tuning of a compound's pharmacological profile. This guide provides a comprehensive, in-depth exploration of the synthesis and application of a key intermediate, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride , for the construction of diverse sulfonamide libraries. We will elucidate the causal chemistry behind the synthetic protocols, from the preparation of the sulfonyl chloride reagent itself to its reaction with various amines, and detail the necessary purification and characterization steps. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Foundational Principles: The Pyrazole Sulfonamide in Drug Design
The significance of the pyrazole nucleus in drug discovery is well-established, with numerous approved drugs featuring this heterocycle.[2] When combined with a sulfonamide moiety, the resulting scaffold often exhibits high binding affinity and selectivity for various enzymatic targets. The N-alkylation of the pyrazole ring, in this case with an isopropyl group, provides a critical vector for modifying properties such as solubility, metabolic stability, and target engagement. The 3,5-dimethyl substitution pattern further influences the electronics and steric profile of the molecule. The sulfonyl chloride at the C4 position serves as a highly reactive electrophile, enabling the facile construction of a sulfonamide linkage (S-N bond) through reaction with a wide array of primary and secondary amines.[3]
Synthesis of the Key Intermediate: this compound
The target sulfonyl chloride is not commonly available commercially and must be prepared in a two-step sequence from 3,5-dimethyl-1H-pyrazole. The causality behind this synthesis involves an initial nucleophilic substitution to install the isopropyl group, followed by an electrophilic aromatic substitution (chlorosulfonylation) to introduce the sulfonyl chloride moiety.
Workflow for Intermediate Synthesis
Caption: Workflow for the two-step synthesis of the target sulfonyl chloride.
Protocol 2.1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
This protocol is adapted from analogous N-alkylation procedures for pyrazoles.[4] The use of a strong base deprotonates the pyrazole nitrogen, creating a potent nucleophile that readily attacks the isopropyl electrophile.
-
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
2-Iodopropane or 2-Bromopropane
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3,5-dimethyl-1H-pyrazole (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C. Rationale: This exothermic deprotonation step generates the nucleophilic pyrazolide anion. A strong, non-nucleophilic base is required to prevent side reactions.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add 2-iodopropane (1.2 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel to obtain pure 1-isopropyl-3,5-dimethyl-1H-pyrazole.
-
Protocol 2.2: Synthesis of this compound
This procedure utilizes chlorosulfonic acid to sulfonate the electron-rich C4 position of the pyrazole ring.[4] Thionyl chloride is subsequently added to ensure complete conversion of the resulting sulfonic acid to the desired sulfonyl chloride.
-
Materials:
-
1-isopropyl-3,5-dimethyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Chloroform (CHCl₃)
-
Ice-cold water
-
-
Procedure:
-
CAUTION: This reaction should be performed in a highly efficient fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a face shield, lab coat, and acid-resistant gloves.
-
In a flask equipped with a dropping funnel and a reflux condenser, add anhydrous chloroform. Cool to 0 °C.
-
Slowly add chlorosulfonic acid (5.0 equiv) to the chloroform.
-
To this stirred solution, add a solution of 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform dropwise from the addition funnel, maintaining the temperature at 0 °C. Rationale: The slow, cold addition is critical to control the highly exothermic reaction between the pyrazole and the strong acid.
-
After the addition is complete, slowly raise the temperature to 60 °C and stir for 10-12 hours.
-
Add thionyl chloride (1.3 equiv) dropwise at 60 °C and continue stirring for an additional 2 hours. Rationale: Thionyl chloride converts any sulfonic acid intermediate, which may have formed via hydrolysis, into the sulfonyl chloride product.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice/water. This step is highly exothermic and will release HCl gas.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with chloroform (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.
-
Synthesis of Pyrazole Sulfonamides: Application & Protocols
The reaction of the synthesized sulfonyl chloride with a primary or secondary amine is a robust and high-yielding transformation. The core of this reaction is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Reaction Mechanism
Note: The IMG SRC placeholders would ideally be replaced with actual chemical structure images if the environment supported it. The text describes the process. Caption: Mechanistic steps for the formation of a sulfonamide from a sulfonyl chloride.
Protocol 3.1: General Procedure for Sulfonamide Synthesis
This protocol is a robust starting point for coupling the pyrazole sulfonyl chloride with various amines.[4][5]
-
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the amine (1.05 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA (1.5 - 2.0 equiv). Rationale: A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Prepare a separate solution of this compound (1.0 equiv) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at room temperature.
-
Stir the reaction for 12-18 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: The acid wash removes excess amine and base, while the bicarbonate wash removes any residual acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid or oil is then purified by flash column chromatography or recrystallization.[4]
-
Table 1: Reaction Condition Variables and Considerations
| Parameter | Options | Rationale & Field Insights |
| Amine | Aliphatic, Aromatic, Heterocyclic (Primary or Secondary) | Aromatic amines are generally less nucleophilic than aliphatic amines and may require longer reaction times or gentle heating. Sterically hindered amines may also require more forcing conditions. |
| Base | DIPEA, TEA, Pyridine | DIPEA is often preferred for its steric bulk, which minimizes potential N-alkylation side reactions. Pyridine can also act as a nucleophilic catalyst but can be harder to remove during work-up. |
| Solvent | DCM, THF, Acetonitrile (MeCN) | DCM is an excellent, non-reactive solvent for this reaction. THF is also suitable. For less soluble amines, DMF can be used, but its high boiling point makes it more difficult to remove. |
| Temperature | 0 °C to 40 °C | Most reactions proceed efficiently at room temperature. For highly reactive amines, cooling to 0 °C during addition can help control the reaction. For unreactive amines, gentle heating (e.g., 40 °C) may be necessary. |
Product Purification and Characterization
Protocol 4.1: Purification by Flash Column Chromatography
Purification is essential to remove unreacted starting materials and byproducts.
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The appropriate polarity will depend on the specific sulfonamide product and should be determined by TLC analysis.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.[4][6]
-
Table 2: Expected Spectroscopic Data for a Generic Product
The following data represent typical ranges for the 1-isopropyl-3,5-dimethyl-pyrazole sulfonamide core structure.
| Technique | Feature | Expected Value / Observation | Source |
| ¹H NMR | Pyrazole CH₃ protons | Singlet, δ 2.2 - 2.6 ppm | [4] |
| Isopropyl CH proton | Septet, δ 4.5 - 4.8 ppm | [7] | |
| Isopropyl CH₃ protons | Doublet, δ 1.4 - 1.6 ppm | [7] | |
| Sulfonamide N-H proton | Broad singlet, δ 8.0 - 10.0 ppm (variable) | [8] | |
| ¹³C NMR | Pyrazole C3/C5 carbons | δ 140 - 150 ppm | [4] |
| Pyrazole C4 carbon | δ 115 - 125 ppm | [4] | |
| FT-IR | SO₂ Asymmetric Stretch | 1320 - 1350 cm⁻¹ | [8] |
| SO₂ Symmetric Stretch | 1140 - 1160 cm⁻¹ | [8] | |
| N-H Stretch (if present) | 3200 - 3300 cm⁻¹ | [4] | |
| HRMS (ESI) | Molecular Ion | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass | [4] |
Safety and Handling
-
Sulfonyl Chlorides: Reagents like this compound and chlorosulfonic acid are highly corrosive and moisture-sensitive.[9][10] They can cause severe skin burns and eye damage. They react with water to release corrosive HCl gas. Always handle these reagents in a chemical fume hood with appropriate PPE.
-
Bases and Solvents: Handle organic bases and solvents with care, avoiding inhalation and skin contact. Ensure all reactions are conducted in well-ventilated areas.
-
Work-up: The quenching of reactions involving chlorosulfonic acid or thionyl chloride is highly exothermic and must be done slowly and with extreme caution, preferably by adding the reaction mixture to ice.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel sulfonamides. The protocols detailed herein provide a reliable foundation for its preparation and subsequent use in coupling reactions. By understanding the causality behind each experimental step—from the choice of base to the work-up procedure—researchers can effectively troubleshoot and adapt these methods to construct diverse molecular libraries for screening in drug discovery and development programs.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. Available at: [Link]
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1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]
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New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. Available at: [Link]
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Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
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Preparation of sulfonamides from N-silylamines. PubMed Central. Available at: [Link]
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Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
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Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. Available at: [Link]
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Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
Sources
- 1. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for the Synthesis and Evaluation of Pyrazole-Based NAAA Inhibitors
Abstract
This comprehensive guide details a robust protocol for the synthesis, purification, characterization, and biological evaluation of pyrazole-based inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase that plays a critical role in the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1] Inhibition of NAAA represents a promising therapeutic strategy for a variety of inflammatory and pain-related disorders.[2][3] This document provides researchers, medicinal chemists, and drug development professionals with a detailed, step-by-step methodology for the synthesis of a potent, non-covalent pyrazole-based NAAA inhibitor, along with protocols for its characterization and subsequent in vitro activity assessment.
Introduction: NAAA as a Therapeutic Target
N-acylethanolamine acid amidase (NAAA) is a key enzyme in the endocannabinoid system, responsible for the hydrolytic degradation of N-acylethanolamines, with a preference for PEA.[4][5] By catabolizing PEA, NAAA terminates its beneficial signaling, which is mediated through the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] Elevated levels of PEA have been shown to exert significant anti-inflammatory and analgesic effects.[2] Consequently, the development of potent and selective NAAA inhibitors is a focal point of research aimed at augmenting endogenous PEA levels to treat inflammatory conditions.[2][3]
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[6][7] Its versatile chemistry and ability to engage in various biological interactions make it an ideal starting point for the design of enzyme inhibitors.[8] Recent studies have led to the discovery of potent pyrazole-containing NAAA inhibitors, such as ARN19689, which exhibits low nanomolar potency.[2][9] This guide will focus on the synthesis of a representative pyrazole-based NAAA inhibitor, providing a foundational methodology for the exploration of this chemical space.
Synthesis of Pyrazole-Based NAAA Inhibitors
The cornerstone of pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[10] This classic and reliable method allows for the construction of the core pyrazole ring, which can then be further functionalized to achieve the desired inhibitory activity and pharmacokinetic properties.
The following protocol outlines a general multi-step synthesis of a 3,5-disubstituted pyrazole, a common motif in NAAA inhibitors.
General Synthetic Scheme
The overall synthetic strategy involves two main stages: the formation of the pyrazole core and the subsequent coupling with a suitable side chain to complete the inhibitor structure.
Caption: General synthetic workflow for pyrazole-based NAAA inhibitors.
Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole Core
This protocol describes the synthesis of a 3,5-disubstituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials and Reagents:
-
1,3-Dicarbonyl compound (e.g., acetylacetone or a substituted derivative)
-
Hydrazine monohydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted pyrazole core.
-
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Acetic Acid Catalyst: The acid catalyzes the initial condensation between the hydrazine and one of the carbonyl groups, accelerating the formation of the hydrazone intermediate which then undergoes cyclization.[10]
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes the acidic catalyst, and the brine wash helps to remove any residual water from the organic layer.
Subsequent Functionalization (Example: Sulfonamide Formation)
The pyrazole core is often further elaborated to introduce functionalities that enhance binding to the NAAA active site. For instance, the synthesis of inhibitors like ARN19689 involves the formation of a sulfonamide linkage.[2]
Procedure Outline:
-
Chlorosulfonylation: A suitably substituted pyrazole can be reacted with chlorosulfonic acid to generate a pyrazole-sulfonyl chloride.
-
Coupling: The resulting sulfonyl chloride is then reacted with an appropriate amine-containing side chain (e.g., an azabicyclo[3.2.1]octane derivative in the case of ARN19689) in the presence of a base like triethylamine or pyridine to form the final sulfonamide inhibitor.[2]
Compound Characterization
The identity and purity of the synthesized pyrazole derivatives must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure of the synthesized compounds. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.[9][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.[11]
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Purity should typically be ≥95% for use in biological assays.[2]
In Vitro NAAA Activity Assay
The inhibitory potency of the synthesized pyrazole compounds against NAAA is determined using an in vitro enzymatic assay. A commonly used method is a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate.
Assay Workflow
Caption: Workflow for the in vitro NAAA fluorescence-based assay.
Detailed Protocol for Fluorescence-Based NAAA Assay
Materials and Reagents:
-
Recombinant human NAAA protein
-
NAAA assay buffer (e.g., 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, 0.05% BSA, pH 4.5)
-
Fluorogenic NAAA substrate (e.g., N-(4-methylcoumarin) palmitamide, PAMCA)
-
Test compounds (synthesized pyrazole inhibitors) dissolved in DMSO
-
96-well, black, half-volume plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human NAAA protein to the desired working concentration (e.g., 0.25 µg/mL) in the NAAA assay buffer.
-
Compound Plating: Add 2 µL of the test compounds, serially diluted in DMSO, to the wells of the 96-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Enzyme Addition and Pre-incubation: Add 20 µL of the diluted NAAA enzyme solution to each well. Gently mix and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition and Reaction Initiation: Prepare the fluorogenic substrate solution in the assay buffer. Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the resulting fluorophore (e.g., for 7-amino-4-methylcoumarin (AMC) generated from PAMCA, excitation ~360 nm, emission ~460 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Data Presentation and Interpretation
The inhibitory activities of a series of synthesized pyrazole analogues should be summarized in a table for clear comparison. This allows for the elucidation of structure-activity relationships (SAR).
Table 1: Inhibitory Activity of Representative Pyrazole-Based NAAA Inhibitors
| Compound ID | Pyrazole Substituent (R1) | Pyrazole Substituent (R2) | Side Chain (R3) | h-NAAA IC50 (µM)[2] |
| 1 | Methyl | Methyl | Piperidine | 1.09 |
| 39 | Methyl | Ethyl | Azabicyclo[3.2.1]octane | Value not specified |
| ARN19689 (50) | Methyl | Ethyl | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane | 0.042 |
This table presents data for illustrative purposes based on published results. Researchers should populate it with their own experimental data.
The SAR data from such tables can guide the rational design of new, more potent inhibitors. For example, the evolution from compound 1 to ARN19689 demonstrates that modifications to the side chain can dramatically improve inhibitory potency against human NAAA.[2]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis and evaluation of pyrazole-based NAAA inhibitors. By following these detailed methodologies, researchers can confidently synthesize novel compounds, characterize their physicochemical properties, and assess their biological activity. The protocols are designed to be self-validating, with clear explanations for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry and biology. This guide serves as a valuable resource for scientists engaged in the discovery and development of novel therapeutics for inflammatory diseases and pain.
References
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Armirotti, A. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355. Available at: [Link]
-
Dömling, A. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1086–1126. Available at: [Link]
-
Yang, L. et al. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology, 11, 579021. Available at: [Link]
-
Armirotti, A. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available at: [Link]
-
Yang, L. et al. (2020). Screening model of NAAA inhibitors based on fluorescence. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted pyrazoles 8. Available at: [Link]
-
Semantic Scholar. (2005). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. Available at: [Link]
-
Yadav, P. et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(45), 25642–25648. Available at: [Link]
-
Tsuboi, K. et al. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274. Available at: [Link]
-
Sasso, O. et al. (2016). Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase. Journal of Visualized Experiments, (117), 54728. Available at: [Link]
-
ResearchGate. (n.d.). Representative structures of potent rat and human NAAA inhibitors. Available at: [Link]
-
Sasso, O. et al. (2016). Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase. JoVE. Available at: [Link]
-
ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Available at: [Link]
-
Yang, L. et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PMC. Available at: [Link]
-
ResearchGate. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available at: [Link]
-
Wang, J. et al. (2012). Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds. PLoS One, 7(8), e43023. Available at: [Link]
-
El-Faham, A. et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 187. Available at: [Link]
-
Li, J. et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399216. Available at: [Link]
-
Ebenezer, O. et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(11), 2139–2177. Available at: [Link]
-
Shapi, M. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 1683–1706. Available at: [Link]
-
Iannone, M. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in Agrochemical Research
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development on the utility of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This versatile chemical intermediate serves as a foundational scaffold for the synthesis of a new generation of herbicides, fungicides, and insecticides. The pyrazole ring, a well-established pharmacophore in agrochemistry, coupled with the reactive sulfonyl chloride group, offers a gateway to novel compounds with diverse modes of action.[1][2][3][4][5]
This guide is structured to provide not only step-by-step synthetic protocols but also the scientific rationale behind the experimental design, insights into structure-activity relationships (SAR), and methodologies for biological evaluation.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a two-step process, beginning with the formation of the N-isopropyl pyrazole precursor, followed by chlorosulfonylation.
Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole via the Knorr pyrazole synthesis, followed by N-isopropylation.[6][7]
Protocol 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
-
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 mol) and ethanol (250 mL).
-
Slowly add hydrazine hydrate (1.0 mol) to the stirred solution. An exothermic reaction will occur.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 3 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 3,5-dimethyl-1H-pyrazole can be used in the next step without further purification.
-
-
Step 2: N-isopropylation of 3,5-dimethyl-1H-pyrazole
-
Dissolve the crude 3,5-dimethyl-1H-pyrazole (1.0 mol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (1.5 mol), to the solution.
-
To the stirred suspension, add 2-bromopropane (1.2 mol) dropwise.
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 1-isopropyl-3,5-dimethyl-1H-pyrazole.
-
Chlorosulfonylation of 1-isopropyl-3,5-dimethyl-1H-pyrazole
The key reactive intermediate is synthesized by the electrophilic substitution of the N-isopropyl pyrazole with chlorosulfonic acid.[1]
Protocol 2: Synthesis of this compound
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add chloroform (200 mL) and cool to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (5.0 eq) to the chloroform.
-
Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (100 mL) and add it dropwise to the stirred chlorosulfonic acid solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10-12 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0-10°C.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound. The crude product can be used in subsequent steps or purified by recrystallization.
Caption: Synthetic pathway for the target intermediate.
Application in Herbicide Discovery: Synthesis of Pyrazole-based AHAS Inhibitors
Pyrazole sulfonamides are known to be effective inhibitors of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[8][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death. The following protocol describes the synthesis of a hypothetical pyrazole-based sulfonylurea herbicide.
Protocol 3: Synthesis of a Pyrazole-based Sulfonylurea Herbicide
-
Synthesis of the Sulfonamide:
-
Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).
-
To this solution, add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the pyrazole sulfonamide intermediate.
-
-
Formation of the Sulfonylurea:
-
The specific reaction to form the final sulfonylurea herbicide would depend on the desired final structure, but a common method involves reaction with a substituted phenyl isocyanate.
-
Caption: Workflow for herbicide synthesis and testing.
Structure-Activity Relationship (SAR) Insights for Herbicidal Activity:
-
Pyrazole Substituents: The nature of the alkyl groups on the pyrazole ring can influence the compound's lipophilicity and binding to the AHAS enzyme. The isopropyl group at the N1 position and the methyl groups at the 3 and 5 positions contribute to a specific conformational profile that can enhance binding affinity.
-
Sulfonamide Linker: The sulfonamide bridge is a critical component for AHAS inhibitors.
-
Heterocyclic Moiety: The choice of the heterocyclic amine (in this case, 2-amino-4,6-dimethoxypyrimidine) is crucial for activity. Substitutions on this ring can modulate the herbicidal spectrum and crop selectivity.
Table 1: Hypothetical Herbicidal Activity Data
| Compound ID | R Group on Phenyl Isocyanate | Target Weed | IC50 (µM) against AHAS |
| H-01 | 4-Cl | Amaranthus retroflexus | 0.5 |
| H-02 | 2,6-diF | Chenopodium album | 0.2 |
| H-03 | 4-MeO | Abutilon theophrasti | 1.2 |
Application in Fungicide Discovery: Synthesis of Pyrazole Sulfonamides
While pyrazole carboxamides are well-known fungicides, pyrazole sulfonamides also exhibit significant antifungal properties.[3][10] The following protocol outlines a general approach to synthesizing novel pyrazole sulfonamides for antifungal screening.
Protocol 4: Synthesis of a Pyrazole Sulfonamide for Antifungal Screening
-
Dissolve a substituted aniline (e.g., 2-chloroaniline) (1.0 eq) in anhydrous pyridine at 0°C.
-
Slowly add a solution of this compound (1.1 eq) in pyridine dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole sulfonamide.
Protocol 5: In Vitro Antifungal Bioassay
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Incorporate various concentrations of the test compound into a molten potato dextrose agar (PDA) medium.
-
Pour the amended PDA into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Valsa mali, Sclerotinia sclerotiorum).[10]
-
Incubate the plates at the optimal temperature for fungal growth.
-
Measure the radial growth of the fungal colony at regular intervals and compare it to a control (PDA with solvent only).
-
Calculate the percentage of growth inhibition and determine the EC50 value.
Caption: Workflow for fungicide synthesis and screening.
SAR Insights for Antifungal Activity:
-
Aniline Substituents: The nature and position of substituents on the aniline ring can significantly impact antifungal activity. Electron-withdrawing groups, such as halogens, often enhance efficacy.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the pyrazole and aniline substituents, plays a role in its ability to penetrate fungal cell membranes.
Application in Insecticide Discovery
The pyrazole scaffold is a key component of several successful insecticides.[5][11] By reacting this compound with appropriate amines, novel insecticidal candidates can be generated.
Protocol 6: Synthesis of a Pyrazole Sulfonamide for Insecticidal Screening
-
Follow the general procedure outlined in Protocol 4, using a substituted heterocyclic amine known to be relevant for insecticidal activity (e.g., a substituted aminopyridine).
-
Purify the resulting pyrazole sulfonamide by column chromatography.
Protocol 7: Insecticidal Bioassay (e.g., against Aphids)
-
Prepare serial dilutions of the test compound in a suitable solvent containing a surfactant.
-
Apply the solutions to leaf discs of a host plant (e.g., fava bean).
-
Allow the solvent to evaporate.
-
Place a known number of aphids (e.g., Aphis fabae) on each treated leaf disc.
-
Maintain the leaf discs in a controlled environment.
-
Assess mortality after 24, 48, and 72 hours.
-
Calculate the LC50 value.
SAR Insights for Insecticidal Activity:
-
Amine Moiety: The choice of the amine component is critical for targeting specific insect receptors. For example, N-pyridylpyrazole derivatives are known to have potent insecticidal properties.[12]
-
Physicochemical Properties: Factors such as molecular size, shape, and electronic properties, all influenced by the substituents on the pyrazole and amine rings, will determine the compound's ability to interact with the target site in the insect.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]
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Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed. Available at: [Link]
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. Available at: [Link]
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Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. Available at: [Link]
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PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS. Available at: [Link]
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Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. PubMed. Available at: [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. Available at: [Link]
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. Available at: [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
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Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. Available at: [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
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1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. PubChem. Available at: [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. SpringerLink. Available at: [Link]
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Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. ResearchGate. Available at: [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available at: [Link]
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Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Derivatization of Pyrazoles in Structure-Activity Relationship (SAR) Studies
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, this versatile core is a key structural component in a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anticancer drug crizotinib.[1][2][3] The significance of the pyrazole ring stems from its unique physicochemical properties: it is metabolically stable, and its two nitrogen atoms provide opportunities for hydrogen bonding, acting as both hydrogen bond donors (N1-H) and acceptors (N2).[1][3][4] These features allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.
The true power of the pyrazole scaffold in drug discovery, however, lies in its amenability to chemical modification. The strategic derivatization of the pyrazole ring is a cornerstone of structure-activity relationship (SAR) studies, allowing researchers to systematically probe the chemical space around a lead compound to optimize its potency, selectivity, and drug-like properties.[5][6] This guide provides a detailed overview of key derivatization strategies for the pyrazole core, complete with field-proven insights and step-by-step protocols for researchers engaged in drug development.
Strategic Derivatization of the Pyrazole Core: A Roadmap for SAR Exploration
The pyrazole ring offers multiple positions for chemical modification, each providing a unique vector for exploring the SAR of a compound series. The choice of derivatization strategy is dictated by the specific goals of the optimization campaign, whether it be enhancing target binding, improving solubility, or reducing off-target effects.
Visualizing the Pyrazole Scaffold and its Derivatization Points
To effectively plan a derivatization strategy, it is crucial to understand the numbering of the pyrazole ring and the typical sites for modification.
Sources
The Synthetic Chemist's Gateway to Novel Sulfonamides: Application Notes for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a versatile intermediate in modern organic synthesis. Positioned at the intersection of robust reactivity and structural customizability, this reagent is a cornerstone for the development of novel pyrazole-based sulfonamides, a class of compounds rich in pharmacological potential. As a senior application scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insights for your research and development endeavors.
Introduction: The Strategic Value of the Pyrazole Sulfonyl Chloride Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and diverse biological activities.[1][2] When functionalized with a sulfonyl chloride at the C4 position, the pyrazole ring is transformed into a powerful electrophilic building block. The title compound, this compound, offers a unique combination of features:
-
Defined Regiochemistry: The sulfonyl chloride is locked at the C4 position, the preferred site for electrophilic substitution on the pyrazole ring, directing subsequent reactions.[3]
-
Modulable Steric and Electronic Properties: The N1-isopropyl group and the C3/C5-methyl groups provide steric bulk and electron-donating character, influencing the reactivity of the sulfonyl chloride and the conformational properties of the final sulfonamide products.
-
Gateway to Sulfonamide Libraries: The sulfonyl chloride moiety is an exceptionally reactive handle for coupling with a vast array of primary and secondary amines, enabling the rapid generation of diverse compound libraries for screening.[4][5]
This reagent is particularly relevant in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs.[6][7] The structural motif of a 1,5-diarylpyrazole sulfonamide, famously exemplified by Celecoxib, underscores the therapeutic importance of this chemical space.[8][9][10] this compound serves as a key intermediate for creating analogues of such drugs, where variations in the amine component can fine-tune potency, selectivity, and pharmacokinetic properties.
Physicochemical & Spectroscopic Profile
While specific experimental data for the title compound is not broadly published, the following properties can be reliably predicted based on closely related analogues like 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[11][12]
| Property | Predicted Value / Descriptor | Rationale & Notes |
| Molecular Formula | C₈H₁₃ClN₂O₂S | Based on structural components. |
| Molecular Weight | 236.72 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to off-white solid | Typical for pyrazole sulfonyl chlorides.[11] |
| Solubility | Soluble in dichloromethane, chloroform, THF; Reacts with protic solvents (water, alcohols). | The sulfonyl chloride moiety is moisture-sensitive.[13] |
| ¹H NMR (CDCl₃) | δ ~4.6 (sept, 1H, CH), ~2.5 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~1.5 (d, 6H, CH(CH₃)₂) ppm | Chemical shifts are estimated from known values for isopropyl and dimethyl pyrazole moieties.[11][12] |
| ¹³C NMR (CDCl₃) | δ ~150 (C3), ~145 (C5), ~118 (C4), ~52 (CH), ~22 (CH(CH₃)₂), ~13 (C3-CH₃), ~11 (C5-CH₃) ppm | Predicted values based on analogous structures. |
| IR (KBr) | ~3100 (Ar C-H), ~1370 (asym S=O), ~1180 (sym S=O), ~760 (S-Cl) cm⁻¹ | Characteristic stretching frequencies for sulfonyl chlorides. |
Synthesis Protocol: Accessing the Intermediate
The synthesis of this compound is best approached through a two-step process starting from commercially available materials. The logic involves first constructing the N-isopropyl pyrazole ring and then introducing the sulfonyl chloride group via electrophilic substitution.
Workflow for Synthesis of the Target Intermediate
Caption: Synthetic workflow for the target intermediate.
Protocol 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
Causality: This step utilizes the classic Knorr pyrazole synthesis, a robust condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative (isopropylhydrazine).[14] The reaction is typically high-yielding and regioselective, providing the desired N-substituted pyrazole precursor.
Materials:
-
Acetylacetone (1.0 equiv)
-
Isopropylhydrazine hydrochloride (1.05 equiv)
-
Sodium acetate (1.1 equiv)
-
Ethanol
Procedure:
-
To a round-bottom flask, add acetylacetone, isopropylhydrazine hydrochloride, sodium acetate, and ethanol.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1-isopropyl-3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification or purified by distillation if necessary.
Protocol 2: Synthesis of this compound
Causality: This protocol is adapted from the successful sulfonylation of similar pyrazole systems.[11] Chlorosulfonic acid is a powerful electrophilic reagent that readily attacks the electron-rich C4 position of the pyrazole ring. The reaction is performed at low initial temperatures to control the exotherm, and thionyl chloride is subsequently added to convert any sulfonic acid byproduct into the desired sulfonyl chloride, maximizing the yield.
Materials:
-
1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 equiv)
-
Chlorosulfonic acid (5.5 equiv)
-
Thionyl chloride (1.3 equiv)
-
Chloroform (anhydrous)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole in anhydrous chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid in chloroform via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10-12 hours.
-
Add thionyl chloride to the reaction mass at 60 °C over 20 minutes and continue stirring for an additional 2 hours.[11]
-
Cool the reaction to 0-10 °C and carefully quench by pouring it onto a mixture of crushed ice and dichloromethane.
-
Separate the organic layer. Wash it sequentially with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound as a solid.[11] Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Application: Synthesis of Pyrazole Sulfonamides
The primary utility of this compound is its reaction with amines to form sulfonamides. This reaction is fundamental to building libraries of potential drug candidates.[15]
Workflow for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Protocol 3: General Procedure for Sulfonamide Formation
Causality: This is a standard nucleophilic substitution reaction. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A non-nucleophilic tertiary amine base (like DIPEA or triethylamine) is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[15] Dichloromethane is an excellent solvent as it is aprotic and readily dissolves the reagents.
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous (10 volumes)
Procedure:
-
Dissolve the amine (1.05 equiv) and the base (DIPEA, 1.5 equiv) in anhydrous DCM in a round-bottom flask at room temperature (25-30 °C).
-
In a separate flask, dissolve the this compound (1.0 equiv) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction's progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, wash with 1N HCl solution, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.[15]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole sulfonamide derivative.[11][15]
Safety & Handling
As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.
-
Corrosive: The compound is a corrosive solid. It causes severe skin burns and eye damage.[16] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[16]
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[13] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[16]
-
Reaction Hazards: The reaction with chlorosulfonic acid is highly exothermic and should be performed with caution and adequate cooling. Quenching procedures must also be done slowly to control the release of heat and HCl gas.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[16]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[16]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Always consult the most current Safety Data Sheet (SDS) for the reagent and all other chemicals used in the protocols.[16][17][18][19]
References
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- Bhat, B. A., et al. (2014). Synthesis of novel pyrazole–thiadiazole hybrid as potential potent and selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Celecoxib Derivative Intermediates And Their Synthetic P
- The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
- El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed.
- Girish, Y. R., et al. (2023).
- A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2011). PubMed.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Patole, S. S. (n.d.).
- Elgohary, M. K., et al. (n.d.). Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. CureHunter.
- Reddy, M. S., et al. (2023).
- Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. (n.d.).
- Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evalu
- Wang, R., et al. (2021). Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. PubMed.
- Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- A Technical Guide to the Synthesis and Characterization of Celecoxib Deriv
- 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. (2023). Smolecule.
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- SAFETY D
- SAFETY D
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016).
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][20][21]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (n.d.). MDPI.
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- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
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Application Notes & Protocols for the Development of Antiproliferative Agents
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
I. Foundational Principles: Targeting Cellular Proliferation
The relentless and uncontrolled proliferation of cells is a hallmark of cancer. Antiproliferative agents are a class of therapeutic compounds designed to intervene in the cellular machinery that governs cell division, ultimately aiming to halt or slow the growth of tumors. The development of these agents is a multi-faceted process, beginning with the identification of a molecular target and culminating in rigorous preclinical and clinical evaluation. This guide provides an in-depth overview of the key experimental workflows and protocols integral to the discovery and characterization of novel antiproliferative drugs.
The mechanisms of action for these agents are diverse, often targeting key pathways involved in cell cycle progression, DNA replication, and signal transduction. For instance, some drugs, known as antimetabolites, interfere with the synthesis of DNA and RNA by mimicking the natural building blocks of these nucleic acids. Others target specific proteins, such as topoisomerases, which are crucial for resolving DNA tangles during replication.[1] A significant focus in modern drug discovery is on targeted therapies that inhibit specific signaling pathways, like the MAPK/ERK and PI3K/AKT pathways, which are frequently hyperactivated in cancer cells, driving their proliferation.[2][3][4]
The initial stages of drug discovery often involve high-throughput screening (HTS) of large compound libraries to identify initial "hits" with antiproliferative activity.[5][6][7] These hits then undergo a rigorous process of validation and optimization to improve their potency, selectivity, and drug-like properties. A critical aspect of this process is understanding the compound's precise mechanism of action, which involves a battery of in vitro assays to assess its effects on cell viability, cell cycle progression, and apoptosis (programmed cell death).[5][8]
II. Initial Screening: Identifying Antiproliferative "Hits"
The journey of developing a new antiproliferative agent begins with identifying compounds that can inhibit the growth of cancer cells. This is typically achieved through high-throughput screening, a process that allows for the rapid testing of thousands of compounds.
Core Technique: Cell Viability Assays
Cell viability assays are the cornerstone of initial screening efforts. These assays provide a quantitative measure of a compound's ability to reduce the number of living cells in a culture. Several types of viability assays are commonly used, each with its own underlying principle.
A. Tetrazolium-Based Assays (MTT, WST-1, XTT)
These colorimetric assays are widely used due to their simplicity and scalability. They rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[9][10][11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is converted to a purple, insoluble formazan by mitochondrial dehydrogenases in viable cells.[9] The formazan crystals must then be dissolved in a solvent before the absorbance can be read.
-
WST-1 (Water Soluble Tetrazolium-1) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): These are second-generation tetrazolium salts that are reduced to a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.[12][13]
Table 1: Comparison of Common Tetrazolium-Based Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[9][10] | Well-established, cost-effective. | Requires a solubilization step, potential for interference from colored compounds. |
| WST-1 | Reduction of WST-1 to a soluble orange formazan.[13] | Single-step procedure, higher sensitivity than MTT. | Can be more expensive than MTT. |
| XTT | Reduction of XTT to a soluble orange formazan. | Similar to WST-1, good for high-throughput screening. | May have lower sensitivity than WST-1 in some cell lines. |
Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of a test compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14]
III. Elucidating the Mechanism of Action: Beyond Viability
Once a compound has demonstrated antiproliferative activity, the next critical step is to understand how it is working. This involves a series of more detailed assays to investigate its effects on the cell cycle and its ability to induce programmed cell death (apoptosis).
A. Cell Cycle Analysis
Uncontrolled progression through the cell cycle is a fundamental characteristic of cancer. Many antiproliferative agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases), preventing the cell from dividing.[15]
Core Technique: Flow Cytometry with DNA Staining
Flow cytometry is a powerful technique that allows for the analysis of individual cells within a population.[16] By staining cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI) or DAPI, the DNA content of each cell can be quantified.[17] This allows for the determination of the percentage of cells in each phase of the cell cycle.[17][18]
-
G0/G1 Phase: Cells have a normal (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have duplicated their DNA and have a 4N DNA content.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.[19] Fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature. The RNase A is crucial to degrade RNA, ensuring that the PI dye only binds to DNA.[19]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content.
-
Data Interpretation: Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.
B. Apoptosis Assays
Apoptosis is a natural and essential process of programmed cell death. Many effective anticancer drugs work by inducing apoptosis in tumor cells.[15][8] Several assays can be used to detect the hallmarks of apoptosis.
Core Technique: Annexin V/Propidium Iodide (PI) Staining
This is one of the most widely used methods for detecting early and late apoptosis.[20][21]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent dye that can only enter cells with a compromised cell membrane.[22] Therefore, it can be used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Table 2: Interpretation of Annexin V/PI Staining Results
| Annexin V Staining | PI Staining | Cell Population |
| Negative | Negative | Viable cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic or necrotic cells |
| Negative | Positive | Necrotic cells |
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with the test compound
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Staining: Add FITC-Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation: Create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence to distinguish between the different cell populations (viable, early apoptotic, and late apoptotic/necrotic).
IV. Target Engagement and Pathway Analysis
For targeted therapies, it is crucial to confirm that the drug is interacting with its intended molecular target and modulating the relevant signaling pathway.
Core Technique: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. In the context of antiproliferative drug development, it can be used to:
-
Confirm Target Engagement: Assess whether the drug affects the expression or phosphorylation status of its target protein.
-
Analyze Downstream Signaling: Investigate the effects of the drug on key proteins in the targeted signaling pathway (e.g., phosphorylation of AKT or ERK).[23]
-
Examine Markers of Cell Cycle and Apoptosis: Measure changes in the levels of proteins that regulate the cell cycle (e.g., cyclins, CDKs) or are involved in apoptosis (e.g., caspases, Bcl-2 family proteins).[23]
V. In Vivo Efficacy Studies
While in vitro assays are essential for initial screening and mechanism of action studies, it is crucial to evaluate the efficacy of a promising antiproliferative agent in a living organism.[14]
Core Technique: Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the most common in vivo models used in cancer research.[24] These models allow researchers to assess the ability of a drug to inhibit tumor growth in a more physiologically relevant setting.[14]
Key Parameters to Measure:
-
Tumor Volume: Regularly measure the tumor size to determine the rate of tumor growth.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Survival: In some studies, the overall survival of the animals is a key endpoint.
VI. Conclusion and Future Directions
The development of novel antiproliferative agents is a dynamic and evolving field. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and preclinical evaluation of new anticancer drugs. As our understanding of the molecular drivers of cancer deepens, so too will our ability to design more effective and targeted therapies. Future efforts will likely focus on combination therapies, overcoming drug resistance, and the development of more sophisticated in vitro and in vivo models that better recapitulate the complexity of human tumors.[24][25] The integration of advanced technologies, such as high-content imaging and multi-omics approaches, will further enhance our ability to bring new and life-saving treatments to patients.
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JoVE. (2023). Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]
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University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
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JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. [Link]
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EBSCO Information Services. Antimetabolites in chemotherapy. [Link]
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Drug Target Review. (2026). New Alco5 platform could advance cancer antibody therapies. [Link]
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Taylor & Francis. Viability assays – Knowledge and References. [Link]
- de la Cruz-López, O., et al. (2023). Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. Preprints.org.
- Skórka, K., et al. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. Cancers, 12(7), 1937.
- da Silva, V. D. C., et al. (2023). MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia. Hematology, Transfusion and Cell Therapy, 45, 100-107.
- Chen, Y., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. The AAPS Journal, 14(1), 60–68.
- Mabuchi, S., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 1-18.
- Salazar-González, J. A., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Molecules, 27(12), 3731.
- Narayanan, R., et al. (2012). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Current medicinal chemistry, 19(11), 1618–1627.
- Sharma, A., et al. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. International Journal of Molecular Sciences, 24(3), 2059.
- Scott, D. A., & Ciulli, A. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
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Application Note & Protocol: A Validated Laboratory-Scale Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride
Abstract
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of pharmacologically active compounds. The synthesis is presented as a two-stage process: the initial Knorr-type condensation to form the pyrazole core, followed by a regioselective chlorosulfonation. This guide emphasizes the causality behind procedural choices, robust safety protocols for handling hazardous reagents, and detailed methods for characterization to ensure a self-validating workflow suitable for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Pyrazole Sulfonyl Chlorides
Pyrazole heterocycles are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2] The functionalization of the pyrazole ring is critical for tuning the molecule's biological activity. The introduction of a sulfonyl chloride group, particularly at the C4 position, provides a highly versatile chemical handle. This reactive moiety allows for the straightforward synthesis of a diverse library of sulfonamide derivatives, a class of compounds renowned for its broad pharmacological applications.[3]
This guide details the synthesis of a specific, substituted pyrazole sulfonyl chloride, providing researchers with a reliable pathway to a valuable building block for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy
The synthesis is efficiently conducted in two primary stages, starting from commercially available reagents.
-
Stage 1: Pyrazole Ring Formation. Synthesis of the precursor, 1-isopropyl-3,5-dimethyl-1H-pyrazole, via the acid-catalyzed condensation of isopropylhydrazine with acetylacetone (2,4-pentanedione).
-
Stage 2: Electrophilic Chlorosulfonation. Introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring using chlorosulfonic acid.
Caption: High-level workflow for the two-stage synthesis.
Stage 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
Principle and Mechanistic Insight
This reaction is a classic example of the Knorr pyrazole synthesis.[4] The mechanism involves the initial formation of a hydrazone intermediate from the reaction of one of the ketone groups of acetylacetone with isopropylhydrazine. This is followed by an intramolecular cyclization and subsequent dehydration under acidic conditions to yield the aromatic pyrazole ring. The use of an acid catalyst, such as glacial acetic acid, facilitates both the initial condensation and the final dehydration step.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Quantity | Notes |
| Isopropylhydrazine hydrochloride | ≥98% | 110.57 | 11.06 g (0.10 mol) | Can be used as freebase or salt. |
| Acetylacetone (2,4-Pentanedione) | ≥99% | 100.12 | 10.01 g (0.10 mol) | |
| Glacial Acetic Acid | ACS Reagent | 60.05 | 5 mL | Catalyst |
| Ethanol (95%) | Reagent Grade | - | 100 mL | Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | ~150 mL | For neutralization |
| Dichloromethane (DCM) | ACS Reagent | - | 150 mL (3 x 50 mL) | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | ~10 g | Drying agent |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), isopropylhydrazine hydrochloride (11.06 g, 0.10 mol), and acetylacetone (10.01 g, 0.10 mol).
-
Catalyst Addition: Slowly add glacial acetic acid (5 mL) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the resulting residue, add 100 mL of deionized water. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): The crude 1-isopropyl-3,5-dimethyl-1H-pyrazole is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. The product is typically a colorless to pale yellow oil.
Stage 2: Chlorosulfonation of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
Principle and Mechanistic Insight
This reaction is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles. Chlorosulfonic acid serves as the source of the electrophile, +SO₂Cl. The substitution occurs regioselectively at the C4 position, which is the most sterically accessible and electronically activated position on the ring, away from the substituents at N1, C3, and C5. The use of a solvent like chloroform is common, and the reaction is performed at low temperature initially to control the high reactivity of chlorosulfonic acid.[3]
Caption: Simplified mechanism of electrophilic chlorosulfonation.
CRITICAL SAFETY PROTOCOL: Handling Chlorosulfonic Acid
WARNING: Chlorosulfonic acid is an extremely corrosive and hazardous substance. It reacts violently with water, releasing large amounts of toxic hydrogen chloride gas.[5][6] Severe burns will result from skin contact.[7] Inhalation can cause severe respiratory damage.[8]
-
Personal Protective Equipment (PPE): All manipulations must be performed inside a certified chemical fume hood. Wear acid-resistant gloves (butyl rubber or Viton), a lab coat, and chemical splash goggles along with a full-face shield.[7]
-
Anhydrous Conditions: Ensure all glassware is scrupulously dried before use. The reaction must be protected from atmospheric moisture using a drying tube.
-
Quenching: The reaction must be quenched by slowly and carefully adding the reaction mixture to ice. NEVER add water or ice to the reaction mixture. This controlled reverse addition dissipates the heat from the exothermic reaction.
-
Spill Response: Have a spill kit ready containing sodium bicarbonate or another suitable acid neutralizer. Do not use water to clean up spills.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Quantity | Notes |
| 1-Isopropyl-3,5-dimethyl-1H-pyrazole | From Stage 1 | 138.21 | 6.91 g (0.05 mol) | Must be dry |
| Chlorosulfonic Acid (ClSO₃H) | ≥99% | 116.52 | 32.1 g / 18.3 mL (0.275 mol, 5.5 eq) | EXTREMELY HAZARDOUS [9] |
| Chloroform (CHCl₃) | Anhydrous, ≥99% | - | 100 mL | Solvent |
| Thionyl Chloride (SOCl₂) | ≥99% | 118.97 | 8.15 g / 5.0 mL (0.068 mol, 1.36 eq) | Optional, but aids in conversion[3] |
| Dichloromethane (DCM) | ACS Reagent | - | 100 mL | Extraction solvent |
| Ice | - | - | ~500 g | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | - | ~10 g | Drying agent |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/drying tube, dissolve chlorosulfonic acid (18.3 mL, 0.275 mol) in anhydrous chloroform (50 mL).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Substrate Addition: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (6.91 g, 0.05 mol) in anhydrous chloroform (50 mL). Add this solution to the dropping funnel.
-
Controlled Addition: Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution over 45-60 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to a gentle reflux (~60°C) and maintain for 10-12 hours.[3]
-
(Optional) Thionyl Chloride Addition: After the reflux period, cool the mixture slightly and add thionyl chloride (5.0 mL, 0.068 mol) dropwise. Re-heat to reflux for an additional 2 hours. This step helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride.[3]
-
Reaction Quenching (Workup): Cool the reaction mixture back down to 0-5°C in an ice bath. In a separate large beaker (1 L), prepare a slurry of crushed ice and water (~500 g).
-
CRITICAL STEP: With vigorous stirring, slowly and carefully pour the cooled reaction mixture onto the ice slurry. This is a highly exothermic process that will generate HCl gas. Ensure adequate ventilation in the fume hood.
-
Extraction: Once the quench is complete, transfer the entire mixture to a large separatory funnel. Add 100 mL of dichloromethane (DCM). Shake vigorously and allow the layers to separate.
-
Isolate Organic Layer: Collect the lower organic layer. The aqueous layer can be discarded according to institutional hazardous waste protocols.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is often a solid or a thick oil.
Purification and Characterization
Purification
The crude product can be purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of warm ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.
Characterization of Final Product
| Property | Expected Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₃ClN₂O₂S |
| Molecular Weight | 236.72 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts (δ, ppm): ~4.6 (sept, 1H, CH), ~2.6 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃), ~1.5 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected shifts (δ, ppm): ~150, ~145 (pyrazole carbons), ~115 (C4-SO₂Cl), ~52 (CH), ~22 (CH(CH₃)₂), ~14, ~12 (pyrazole CH₃) |
| Mass Spectrometry (ESI+) | m/z = 237.04 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Stage 1 | Incomplete reaction; inefficient extraction. | Extend reflux time; monitor by TLC. Ensure proper neutralization before extraction. Use a different extraction solvent if needed. |
| Dark, tarry product in Stage 2 | Reaction temperature was too high during substrate addition. | Repeat the reaction, ensuring the internal temperature is strictly maintained below 5°C during the addition of pyrazole. |
| Product is an oil, not a solid | Impurities are present; incomplete reaction. | Attempt purification by column chromatography (silica gel, hexanes/ethyl acetate gradient). Ensure the optional thionyl chloride step was performed. |
| Violent, uncontrolled reaction | Water contamination; quenching performed incorrectly. | Ensure all glassware is oven-dried. Always add the reaction mixture to ice, never the other way around. Reduce addition rate. |
References
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Synthesis of 3,5-Dimethylpyrazole - YouTube. URL: [Link]
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Pyrazole synthesis - Organic Chemistry Portal. URL: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. URL: [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. URL: [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. URL: [Link]
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Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. URL: [Link]
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Application Notes and Protocols for the Safe Handling and Storage of Pyrazole Sulfonyl Chlorides
Abstract
Pyrazole sulfonyl chlorides are a class of reactive chemical intermediates pivotal in the synthesis of a wide array of biologically active molecules in the pharmaceutical and agrochemical industries.[1][2][3] Their utility, however, is matched by their hazardous nature, necessitating stringent safety protocols to mitigate risks to personnel and infrastructure. These compounds are typically corrosive, water-reactive, and can cause severe damage to skin, eyes, and the respiratory system.[4][5] This document provides a comprehensive guide to the safe handling, storage, and disposal of pyrazole sulfonyl chlorides, grounded in an understanding of their chemical reactivity. It is intended for researchers, scientists, and drug development professionals who work with these valuable but hazardous reagents.
Understanding the Inherent Risks: The Chemistry of Pyrazole Sulfonyl Chlorides
The primary hazards associated with pyrazole sulfonyl chlorides stem from their high electrophilicity at the sulfur atom, making them susceptible to nucleophilic attack. This reactivity is the very reason they are excellent sulfonating agents, but it also dictates the necessary safety precautions.
Reactivity with Water (Hydrolysis)
A paramount safety concern is the violent reaction of pyrazole sulfonyl chlorides with water and moisture.[4] This hydrolysis reaction is rapid and highly exothermic, leading to the formation of the corresponding pyrazole sulfonic acid and hydrochloric acid (HCl) gas.[6] The release of corrosive HCl gas can cause severe respiratory irritation and damage.[4]
Mechanism Insight: The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the oxygen atom of a water molecule attacks the sulfur, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to form the sulfonic acid and HCl.
This violent reactivity underscores the critical need to handle these compounds in a moisture-free environment and to strictly avoid contact with water.[7]
Reactivity with Nucleophiles
Pyrazole sulfonyl chlorides readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. While this is the basis of their synthetic utility, it also means they will react with biological nucleophiles, such as amino and hydroxyl groups in proteins and other biological macromolecules. This explains their corrosive nature and ability to cause severe burns to skin and eyes.[8]
Mechanism Insight: The reaction with amines to form sulfonamides is a cornerstone of many synthetic routes.[9] The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride in a nucleophilic acyl substitution-like mechanism. A base is typically required to neutralize the HCl byproduct.
Thermal Decomposition
Upon heating, sulfonyl chlorides can decompose, releasing toxic and corrosive gases, including sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl).[10] The thermal stability of sulfonyl chlorides can vary depending on their specific structure.
Personal Protective Equipment (PPE): A Non-Negotiable Last Line of Defense
Given the corrosive and reactive nature of pyrazole sulfonyl chlorides, a robust PPE regimen is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE Ensemble
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive material and fumes that can cause severe eye damage and blindness.[8] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer). | Provides a robust barrier against skin contact. The outer glove provides primary chemical resistance, while the inner glove offers protection in case of a breach.[5][11] Glove compatibility should always be checked against the specific sulfonyl chloride and solvents being used. |
| Body Protection | A chemical-resistant laboratory coat, supplemented with a chemical-resistant apron and sleeves for larger quantities or splash-prone operations. | Protects the skin from accidental contact. Standard cotton lab coats are not sufficient. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is essential when working outside of a certified chemical fume hood or if there is a risk of inhalation exposure. | Protects the respiratory tract from corrosive HCl gas and any airborne particles of the sulfonyl chloride.[4] |
Safe Handling and Experimental Protocols
Adherence to strict handling protocols is essential to prevent exposure and accidents.
General Handling Procedures
-
Work Area: All manipulations of pyrazole sulfonyl chlorides must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of fumes.[4]
-
Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Dispensing: Use glass or polytetrafluoroethylene (PTFE) lined spatulas and weighing boats. Avoid metal spatulas as they can be corroded by HCl produced upon hydrolysis with atmospheric moisture.
-
Additions: When adding pyrazole sulfonyl chlorides to a reaction mixture, do so slowly and in a controlled manner, especially when adding to a solution containing nucleophiles, to manage the exotherm.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
Protocol: Synthesis of a Pyrazole Sulfonamide
This protocol provides a general procedure for the synthesis of a sulfonamide from a pyrazole sulfonyl chloride and a primary amine. This reaction is widely used in drug discovery.[1][4]
Materials:
-
Pyrazole-4-sulfonyl chloride (1.0 equiv)
-
Primary amine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Amine Solution: Add the primary amine (1.05 equiv) and anhydrous DCM to the flask.
-
Base Addition: Add the base (DIPEA or TEA, 1.5 equiv) to the amine solution and stir at room temperature. Causality: The base is crucial to neutralize the HCl that is generated during the reaction, driving the reaction to completion and preventing the protonation of the starting amine.
-
Sulfonyl Chloride Addition: Dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv) in anhydrous DCM in a separate flask. Slowly add this solution dropwise to the stirring amine solution at room temperature. Causality: Slow, dropwise addition is necessary to control the exothermic reaction and prevent a rapid temperature increase.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.[4] Causality: The water will react with any remaining pyrazole sulfonyl chloride and will help in the separation of the organic and aqueous layers.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[4]
-
Purification: Purify the crude product by column chromatography.
Storage and Incompatibility
Proper storage is critical to maintain the stability of pyrazole sulfonyl chlorides and to prevent hazardous reactions.
Recommended Storage Conditions
-
Container: Store in the original, tightly sealed container.
-
Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5]
-
Moisture Control: Protect from moisture at all costs. Storage in a desiccator or a dry box is highly recommended.[7]
-
Segregation: Store in a dedicated corrosives cabinet, segregated from incompatible materials.
Chemical Incompatibility Data
Pyrazole sulfonyl chlorides are incompatible with a wide range of substances. Mixing with these can lead to violent reactions, explosions, or the release of toxic gases.
| Incompatible Material Class | Specific Examples | Hazard |
| Water and Moisture | Water, humid air | Violent reaction, release of corrosive HCl gas.[4] |
| Bases | Sodium hydroxide, potassium hydroxide, amines | Exothermic reaction, potential for violent reaction.[12] |
| Strong Oxidizing Agents | Nitric acid, perchlorates, peroxides | Risk of fire and explosion.[12] |
| Alcohols | Methanol, ethanol | Exothermic reaction to form sulfonate esters. |
| Metals | Powdered aluminum or zinc | Can catalyze decomposition, especially in the presence of moisture. |
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to spills and exposures is critical to minimizing harm.
Spill Response Protocol
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, evacuate the lab and call emergency services.
-
Contain (for small spills): For small, manageable spills, and only if trained to do so, don the appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material like dry sand or vermiculite. DO NOT USE WATER. [3]
-
Neutralize: Cautiously cover the spill with a neutralizing agent such as sodium bicarbonate or soda ash.
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Exposure First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[10]
Waste Disposal
All waste containing pyrazole sulfonyl chlorides or their byproducts must be treated as hazardous waste.
-
Containers: Use dedicated, clearly labeled, and sealed containers for all solid and liquid waste.
-
Compatibility: Ensure waste containers are compatible with the waste being collected.
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Conclusion
Pyrazole sulfonyl chlorides are powerful reagents that enable significant advances in medicinal and agricultural chemistry. By understanding their reactivity and adhering to the rigorous safety protocols outlined in these application notes, researchers can safely harness their synthetic potential while minimizing the risk to themselves and their colleagues. A proactive and informed approach to safety is the cornerstone of successful and responsible research.
References
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
- Gupta, L. K., Panwar, D., Sharma, M. K., et al. (2023).
- Shaikh, J. U., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences.
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Rhodia. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges, particularly low yields, during this multi-step synthesis. We will move beyond simple procedural outlines to explain the chemical causality behind each step, empowering you to diagnose and resolve issues effectively.
The synthesis of this valuable intermediate is robust but sensitive to specific experimental parameters. It is typically achieved in two primary stages: the formation of the 1-isopropyl-3,5-dimethyl-1H-pyrazole core, followed by its electrophilic chlorosulfonylation at the C4 position. Success hinges on careful control of reagents, reaction conditions, and workup procedures.
Overall Synthesis Workflow
The transformation from starting materials to the final sulfonyl chloride follows a well-defined path. Understanding this sequence is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My overall yield is extremely low (<20%). Where is the most likely point of failure?
A: The most critical step is the chlorosulfonylation (Stage 2). This reaction uses highly reactive, moisture-sensitive reagents and generates a moisture-sensitive product. Common failure points include:
-
Inadequate Anhydrous Conditions: The presence of water will decompose the chlorosulfonic acid and hydrolyze the final sulfonyl chloride product back to the unreactive sulfonic acid.[1]
-
Poor Temperature Control: The initial addition of chlorosulfonic acid is highly exothermic. Uncontrolled temperature can lead to charring and significant side product formation.[2]
-
Improper Workup: Quenching the reaction mixture in water must be done quickly and at low temperatures to minimize hydrolysis of the product.[3]
Q2: My final product is an intractable oil or a discolored solid that is difficult to purify. What are the likely impurities?
A: The primary impurities are typically the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride) and unreacted pyrazole starting material. Discoloration often results from degradation of the pyrazole ring under excessively harsh acidic or thermal conditions during the sulfonation step.
Q3: The sulfonation reaction mixture turned dark brown or black immediately upon adding the pyrazole. What happened?
A: This indicates rapid, uncontrolled decomposition. The cause is almost always adding the pyrazole substrate too quickly to the chlorosulfonic acid or performing the addition at too high a temperature. This creates localized "hot spots" where the pyrazole substrate is rapidly degraded by the strong, hot acid.
Q4: I isolated a product, but it shows no reactivity in a subsequent reaction with an amine. What is it?
A: You have most likely isolated the 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid. This happens when the final sulfonyl chloride hydrolyzes during the aqueous workup.[1] Its presence can be confirmed by mass spectrometry (it will have a different molecular weight than the sulfonyl chloride) or by its high polarity on TLC and poor solubility in common organic solvents like dichloromethane.
Detailed Troubleshooting Guide by Synthesis Stage
Stage 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
This Knorr-type condensation is generally high-yielding but requires pure reagents for optimal results.[2][4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of pyrazole intermediate | Impure Reagents: Isopropylhydrazine can degrade over time. Acetylacetone can exist in its keto-enol tautomers; significant impurities can affect the reaction. | Use freshly opened or distilled isopropylhydrazine. Verify the purity of acetylacetone via ¹H NMR. |
| Incorrect Stoichiometry: An error in calculating molar equivalents. | Carefully re-calculate and measure the amounts of each reagent. A slight excess of the hydrazine component is sometimes used. | |
| Loss during Workup: The product may have some water solubility. | Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. | |
| Reaction does not go to completion | Insufficient Reaction Time/Temperature: While often exothermic, the reaction may require gentle heating to complete. | Monitor the reaction by TLC. If starting material remains after several hours at room temperature, gently heat the mixture to 40-50°C. |
Verification Protocol: TLC Analysis of Pyrazole Formation
-
Mobile Phase: Ethyl Acetate/Hexanes (30:70)
-
Visualization: UV light (254 nm) and/or iodine vapor.
-
Expected Result: The starting materials (acetylacetone and isopropylhydrazine) will have distinct Rf values. The product, 1-isopropyl-3,5-dimethyl-1H-pyrazole, will appear as a new spot, and the starting material spots should disappear upon completion.
Stage 2: Sulfonation and Chlorination
This is the most challenging step and the primary source of yield loss. The reaction involves the initial formation of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride.[2]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Very low or no yield of sulfonyl chloride | Wet Glassware/Solvents: Water reacts violently with chlorosulfonic acid and hydrolyzes the product.[1] | All glassware must be oven-dried or flame-dried under an inert atmosphere (N₂ or Argon). Use anhydrous solvents. |
| Poor Quality Chlorosulfonic Acid: The reagent can degrade upon exposure to atmospheric moisture. | Use a fresh bottle of chlorosulfonic acid. | |
| Substrate Degradation: Adding the pyrazole directly to neat chlorosulfonic acid or adding it too quickly causes charring. | Dilute the chlorosulfonic acid in an anhydrous solvent (e.g., chloroform, dichloromethane) and cool to 0°C before slowly adding the pyrazole solution dropwise.[2] | |
| Incomplete Chlorination: The sulfonic acid intermediate is formed but not converted to the sulfonyl chloride. | After the initial sulfonation period, add a dedicated chlorinating agent like thionyl chloride (SOCl₂) and continue heating to drive the conversion.[2] | |
| Product Hydrolysis during Workup | Quench is too slow or warm: Prolonged contact with water, especially at room temperature, rapidly converts the sulfonyl chloride to the sulfonic acid. | Pour the reaction mixture carefully and slowly onto a vigorously stirred mixture of crushed ice and dichloromethane.[2] This ensures the temperature stays near 0°C and the product is immediately extracted into the organic phase, protecting it from hydrolysis.[3] |
| Reaction Stalls | Insufficient Reagent/Temperature: The reaction may not proceed to completion if the temperature is too low or not enough sulfonating agent is used. | A significant excess of chlorosulfonic acid (e.g., 5-6 equivalents) is often required.[2] After the initial cold addition, the reaction typically needs to be heated (e.g., 60°C) for several hours.[2] |
Key Experimental Protocol: Chlorosulfonylation
This protocol is synthesized from best practices reported in the literature.[2]
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous chloroform (3.5 mL/g of pyrazole). Cool the flask to 0°C using an ice-salt bath.
-
Reagent Addition: To the stirred chloroform, very slowly add chlorosulfonic acid (approx. 5.5 equivalents). Once the addition is complete, slowly add a solution of 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous chloroform (1.5 mL/g) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Sulfonation: After the pyrazole addition is complete, slowly allow the mixture to warm to room temperature, then heat to 60°C and stir for 10-12 hours. Monitor by TLC for the disappearance of the starting material.
-
Chlorination: To the reaction mixture at 60°C, add thionyl chloride (approx. 1.3 equivalents) dropwise over 20 minutes. Continue stirring at 60°C for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0-10°C. In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and dichloromethane. Slowly and carefully pour the reaction mixture into the ice/dichloromethane slurry.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
Quantitative Data Summary
The following table summarizes typical reaction parameters derived from literature procedures.[2]
| Parameter | Stage 1: Pyrazole Synthesis | Stage 2: Chlorosulfonylation |
| Key Reagents | Isopropylhydrazine, Acetylacetone | Chlorosulfonic Acid, Thionyl Chloride |
| Stoichiometry | ~1:1 molar ratio | Pyrazole (1 eq), HSO₃Cl (5.5 eq), SOCl₂ (1.3 eq) |
| Solvent | Methanol or Ethanol | Chloroform or Dichloromethane (anhydrous) |
| Temperature | 25-50°C | 0°C (addition), then 60°C (reaction) |
| Typical Reaction Time | 2-4 hours | 12-16 hours |
| Typical Yield | >90% | 70-90% (with careful optimization) |
Logical Troubleshooting Flowchart
If you are experiencing low yield, use this decision tree to diagnose the potential issue.
References
-
Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Link
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing). Link
-
Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem. Link
-
Common issues in sulfonamide synthesis and solutions. BenchChem. Link
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Link
-
Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents. Link
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Link
Sources
Technical Support Center: Minimizing Side Product Formation in Pyrazole Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges in pyrazole chemistry. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind side product formation, empowering you to optimize your reactions for higher purity and yield.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during pyrazole synthesis in a question-and-answer format.
Question 1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomeric mixtures is the most common challenge in the Knorr synthesis when using unsymmetrical dicarbonyls and substituted hydrazines.[1][2] The reaction can proceed via two primary pathways, leading to, for example, a 1,3,5-trisubstituted pyrazole and its 1,5,3-isomer. Control over regioselectivity hinges on exploiting the subtle electronic and steric differences between the two carbonyl groups.
Mechanistic Insight: The initial step is the condensation of hydrazine with one of the carbonyl groups. The selectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The subsequent cyclization and dehydration yield the pyrazole ring.[3]
Troubleshooting Strategies:
-
Solvent Selection: This is often the most effective and straightforward parameter to adjust. Standard solvents like ethanol frequently yield nearly 1:1 mixtures of regioisomers.[4]
-
Fluorinated Alcohols (TFE and HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4][5] These solvents can form hydrogen bonds with the carbonyl groups, amplifying their intrinsic electronic differences and directing the hydrazine to attack the more electrophilic carbonyl.
-
-
pH Control: The pH of the reaction medium plays a critical role.
-
Acid Catalysis: Acidic conditions protonate a carbonyl oxygen, activating the corresponding carbon for nucleophilic attack.[6] This can enhance the inherent electronic bias between the two carbonyls. A few drops of glacial acetic acid is a common starting point.[7]
-
Base-Mediated Reactions: In some cases, strong bases like t-BuOK can reverse the regioselectivity compared to thermal conditions.[8]
-
-
Strategic Use of Protecting Groups: Introducing a bulky protecting group on the hydrazine or the dicarbonyl can sterically hinder the approach to one of the carbonyls, favoring the formation of a single isomer.[9][10] The tetrahydropyranyl (THP) group is a versatile option for protecting the pyrazole nitrogen, which can be removed post-synthesis.[9][10]
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Question 2: I am observing significant N-alkylation at both pyrazole nitrogens. How can I achieve selective N1-alkylation?
Answer: Due to tautomerism, unsymmetrically substituted pyrazoles exist in equilibrium, making the two nitrogen atoms chemically similar and prone to alkylation, resulting in a mixture of N1 and N2 alkylated products.[11][12] Achieving regioselective alkylation requires breaking this symmetry.
Mechanistic Insight: The regioselectivity of N-alkylation is influenced by a delicate balance of steric hindrance around the nitrogen atoms and the electronic nature of the substituents on the pyrazole ring. The choice of base and solvent can also play a deciding role by influencing the cation's coordination.[13]
Troubleshooting Strategies:
-
Steric Hindrance: The most common strategy is to leverage steric bulk. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If your pyrazole has substituents at positions 3 and 5, the incoming alkyl group will favor the nitrogen adjacent to the smaller substituent.
-
Functional Group Tuning: The electronic properties of substituents can guide alkylation. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen. This has been demonstrated in the alkylation of (trifluoromethyl)pyrazoles, where modifying a hydrazone substituent could switch the selectivity.[13][14]
-
Choice of Base and Solvent: Using different bases can alter the outcome. For instance, using sodium hydride instead of potassium carbonate has been shown to prevent the formation of regioisomeric products in certain cases by influencing the ionic character of the pyrazole anion.[14]
-
Enzymatic Alkylation: For highly challenging cases, engineered enzymes offer a novel solution. SAM-dependent methyltransferases can be designed to alkylate a specific nitrogen with unprecedented selectivity, using simple haloalkanes as the alkyl source.[11]
Data Summary: Effect of Base on N-Alkylation
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3(5)-CF3-pyrazole derivative | Ethyl iodoacetate | K2CO3 | MeCN | Mixture | [13] |
| 3(5)-CF3-pyrazole derivative | Ethyl iodoacetate | NaH | MeCN | Selective N1 | [14] |
Question 3: My reaction of an α,β-unsaturated carbonyl with hydrazine is yielding a stable pyrazoline instead of the desired pyrazole. What's going wrong?
Answer: The reaction between α,β-unsaturated ketones or aldehydes and hydrazines proceeds via a pyrazoline (dihydropyrazole) intermediate.[2] The final, and sometimes challenging, step is the oxidation of this intermediate to the aromatic pyrazole. If your reaction stops at the pyrazoline stage, it indicates that the conditions are not suitable for this final oxidation step.
Mechanistic Insight: The initial reaction is a Michael addition followed by intramolecular cyclization to form the pyrazoline. The conversion to the pyrazole is an oxidation reaction that removes two hydrogen atoms to establish aromaticity.
Troubleshooting Strategies:
-
In-Situ Oxidation: The most common solution is to include an oxidizing agent in the reaction mixture or to perform a sequential oxidation step.
-
Bromine: A classic method involves the in-situ oxidation of the pyrazoline intermediate with bromine.[8]
-
Oxygen/DMSO: A greener alternative is to heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[8]
-
Copper Triflate: The use of catalysts like copper triflate can facilitate both the cyclocondensation and the subsequent in-situ oxidation.[15]
-
-
Reaction Temperature: Insufficient temperature may prevent the final elimination/oxidation step. Increasing the reaction temperature or switching to a higher-boiling solvent can sometimes promote the spontaneous aromatization of the pyrazoline intermediate, especially if a good leaving group is present at the 4-position.
Experimental Protocol: Oxidation of Pyrazoline to Pyrazole
-
Setup: Once the formation of the pyrazoline intermediate is confirmed (e.g., by TLC or LC-MS), cool the reaction mixture in an ice bath.
-
Oxidant Addition: Slowly add a solution of bromine (1.1 eq.) in the reaction solvent. Monitor the disappearance of the pyrazoline spot by TLC.
-
Quench: Once the reaction is complete, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate.
-
Workup: Proceed with a standard aqueous workup and purify the resulting pyrazole by recrystallization or column chromatography.
Question 4: I'm observing the formation of pyrazolone side products. How can I avoid them?
Answer: Pyrazolone formation is often associated with the use of β-ketoester starting materials.[16] The pyrazolone tautomer can be quite stable and may form preferentially under certain conditions.[17]
Mechanistic Insight: Pyrazolones exist in several tautomeric forms (CH, OH, and NH forms).[16] When a β-ketoester reacts with hydrazine, cyclization can lead to a pyrazolin-5-one derivative. The equilibrium between the pyrazole and pyrazolone forms can be influenced by substituents and reaction conditions.
Troubleshooting Strategies:
-
Protecting Groups: If the N1 position is unsubstituted, it can participate in tautomerism leading to the pyrazolone. Protecting the N1 position (e.g., with a PMB group that can be removed later) can lock the molecule in the desired pyrazole form.[17]
-
Choice of Hydrazine: Using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) instead of hydrazine hydrate can prevent the formation of N-unsubstituted pyrazolones.
-
Reaction Conditions: Carefully control the pH. Acidic conditions generally favor the dehydration to the aromatic pyrazole, while neutral or basic conditions might favor the formation and stabilization of the pyrazolone tautomer.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the pyrazole core? A1: The most common and versatile methods include:
-
Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound with a hydrazine. This is one of the most widely used methods.[3][7]
-
Reaction of α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines, which proceeds through a pyrazoline intermediate that is subsequently oxidized.[2][18]
-
1,3-Dipolar Cycloaddition: The reaction of a diazo compound (as the 1,3-dipole) with an alkene or alkyne. This method offers high atom economy and can provide excellent regio- and stereoselectivity.[19][20]
Q2: My reaction mixture is turning dark yellow or red. Is this normal? A2: Discoloration is a common observation, particularly when using reagents like phenylhydrazine, which can be sensitive to air and light and prone to oxidation and decomposition.[5] While often manageable, it can indicate the formation of impurities. To minimize this:
-
Use fresh, high-purity hydrazine.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[21]
-
Avoid excessive heat, which can accelerate decomposition.[5]
Q3: How can I purify my pyrazole product if it is sensitive to silica gel? A3: Some pyrazole derivatives can be sensitive to acidic silica gel, leading to degradation or poor recovery during column chromatography.[22]
-
Deactivate the Silica: You can deactivate the silica gel by pre-treating it with a base, such as triethylamine or ammonia in methanol.[22]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina.
-
Non-Chromatographic Methods: Recrystallization is often a highly effective method for purifying pyrazoles. If the product is a solid, try dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly. Acid-base extraction can also be used to purify pyrazole products by exploiting their basicity.[22]
Q4: Can I use protecting groups to improve my synthesis? A4: Yes, protecting groups are a powerful tool in pyrazole synthesis. They can be used to:
-
Control Regioselectivity: By blocking one of the nitrogen atoms, you can direct alkylation or other functionalization to the desired position.[9][10]
-
Prevent Side Reactions: Protecting the reactive N-H proton can prevent unwanted side reactions and tautomerization to pyrazolones.[17]
-
Improve Solubility/Handling: Groups like THP can improve the handling characteristics of intermediates.[9]
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Organic & Biomolecular Chemistry. (2015). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Royal Society of Chemistry. [Link]
-
Ma, L., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(10), 2692. [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137–6144. [Link]
-
Wang, Q., et al. (2023). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters, 25(4), 656–661. [Link]
-
Wang, L., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-60. [Link]
-
Morozova, T. D., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7204. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry, 77(13), 5813-8. [Link]
-
Kent, S. B. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11553-11557. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(31), 8423-36. [Link]
-
Li, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12248–12257. [Link]
-
Dias, A. M., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(16), 4930. [Link]
-
Draghici, C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(4), 2494-2505. [Link]
-
ResearchGate. (n.d.). A one-step synthesis of pyrazolone. [Link]
-
Radi, M., et al. (2011). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 16(8), 6231-45. [Link]
-
OC hem simplified. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
Morozova, T. D., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7204. [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
-
Pesnot, T., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(16), 8820-8824. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
-
Heller, S. T., et al. (2017). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Medicinal Chemistry, 60(18), 7645–7659. [Link]
-
ResearchGate. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]
-
Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(38), 24657-24676. [Link]
-
Mani, N. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 9877–9886. [Link]
-
CUTM Courseware. (n.d.). Pyrazole.pdf. [Link]
-
El-Malah, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 634. [Link]
-
El-Malah, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 634. [Link]
-
Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. [Link]
-
Mini-Reviews in Organic Chemistry. (2016). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]
-
Molecules. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Journal of Chemical Sciences. (2018). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]
-
Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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Technical Support Center: Purification of Crude 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for the purification of crude 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oily or waxy solid. What is the likely cause and how can I purify it?
A1: The oily or waxy nature of your crude product often indicates the presence of residual solvents from the synthesis or the formation of the corresponding sulfonic acid due to hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, which can convert them into the unreactive sulfonic acid, a common side product.[1] To purify your product, we recommend starting with an aqueous workup to remove water-soluble impurities, followed by either recrystallization or column chromatography.
Q2: What is the primary impurity I should be concerned about with this compound?
A2: The most common and significant impurity is the corresponding 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride functional group.[1][2] Even trace amounts of moisture in your reaction or workup can lead to its formation. Other potential impurities include unreacted starting materials from the synthesis of the pyrazole core or the chlorosulfonation step.[3][4]
Q3: How can I minimize the formation of the sulfonic acid impurity during my process?
A3: Preventing hydrolysis is key. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents for both the reaction and any subsequent purification steps like chromatography.[1] It is also advisable to work under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture. When performing an aqueous workup, do so with cold water and work quickly to minimize contact time.
Q4: Is this compound stable for long-term storage?
A4: While pyrazole-derived sulfonyl halides are generally among the more stable heteroaromatic sulfonyl halides, long-term storage can still lead to degradation, primarily through hydrolysis from atmospheric moisture.[5][6] For long-term storage, it is best to keep the purified solid in a tightly sealed container, preferably under an inert atmosphere, and stored in a desiccator or a freezer at low temperatures (-20°C).
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound and provides actionable solutions.
Issue 1: Low Yield After Aqueous Workup
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Product Hydrolysis | Minimize the time the sulfonyl chloride is in contact with the aqueous phase. Use ice-cold water for washing and perform extractions promptly. | Sulfonyl chlorides can hydrolyze in the presence of water to form sulfonic acids, which may be more water-soluble and lost to the aqueous layer.[2][7] |
| Product Solubility | If using an organic solvent for extraction, ensure it has low miscibility with water and is a good solvent for your product. Dichloromethane or ethyl acetate are common choices.[8] | The choice of extraction solvent is critical for efficiently partitioning the desired product from the aqueous phase to the organic phase. |
| Incomplete Extraction | Perform multiple extractions (e.g., 3x with a smaller volume of organic solvent) rather than a single extraction with a large volume. | Multiple extractions are more efficient at recovering the product from the aqueous layer. |
Issue 2: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Solvent | Perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble.[1][9] | Successful recrystallization depends on the differential solubility of the product and impurities in the chosen solvent system.[9] |
| Co-precipitation | Cool the recrystallization solution slowly. Rapid cooling can trap impurities within the crystal lattice. If co-precipitation is suspected, a second recrystallization may be necessary. | Slow crystal growth allows for the formation of a more ordered and pure crystal lattice, excluding impurities. |
| Oiling Out | If the product "oils out" instead of crystallizing, try using a more polar solvent or a solvent mixture. Ensure the initial dissolution is done at the boiling point of the solvent to prevent supersaturation at too high a temperature. | "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly. |
Recommended Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for purifying solid crude products where the main impurity is the corresponding sulfonic acid.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add approximately 50 mg of your crude product. Add a potential recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate, or isopropanol) dropwise while heating until the solid dissolves. A good solvent will dissolve the product when hot but cause it to crystallize upon cooling.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This technique is suitable for purifying oily crude products or when recrystallization is ineffective.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a silica gel column. The choice of column size will depend on the amount of crude product.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflows
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(7), 2727–2735.
- Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305–1312.
- Lantelme, D., & Piat, S. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Wikipedia contributors. (2023). Benzenesulfonyl chloride. In Wikipedia, The Free Encyclopedia.
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551.
- BenchChem. (2023). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2023). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
- BenchChem. (2023). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- Blacker, A. J., et al. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(2), 178–183.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides.
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- BenchChem. (2023). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.
- Wang, X., et al. (2017). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthesis, 49(15), 3421–3431.
- Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551.
- Van der Pijl, R. J. M., et al. (n.d.).
- PrepChem. (n.d.).
- Patel, K. D., et al. (2023).
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- De Luca, L., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- LookChem. (n.d.). Cas 1006495-98-2,1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride.
- PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.
- Pharmaffiliates. (n.d.). 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride.
- ChemSrc. (n.d.). 1H-Pyrazole-4-sulfonylchloride,1,3-dimethyl-(9CI).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Al-Majid, A. M., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7(85), 54085–54091.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 1-Isopropyl-3,5-dimethyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). Isopropyl pyrazole sulfonyl chloride.
- Santa Cruz Biotechnology. (n.d.). 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
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Technical Support Center: Enhancing the Stability of Pyrazole Intermediates in Solution
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of pyrazole intermediates in solution. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve instability issues, ensuring the integrity of your synthetic pathways and the quality of your final products.
Introduction: The Unstable Nature of Pyrazole Intermediates
Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, their synthetic utility is often hampered by the inherent instability of their intermediates in solution. Understanding the factors that contribute to degradation is the first step toward mitigating these issues. This guide provides practical, field-proven insights into the common stability challenges and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrazole intermediate is degrading rapidly in solution. What are the likely degradation pathways?
A1: The degradation of pyrazole intermediates in solution is typically governed by a few key pathways, primarily influenced by the specific substituents on the pyrazole ring and the composition of the solution.
-
Oxidative Degradation: Pyrazole rings, particularly those with electron-donating groups, can be susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, especially in the presence of metal catalysts or light. The pyridine-like nitrogen atom (N2) can deactivate adjacent positions to some extent, but the ring remains vulnerable.[4]
-
Hydrolytic Degradation: While the pyrazole ring itself is relatively stable to hydrolysis, functional groups attached to the ring can be labile.[5] For instance, ester or amide functionalities can be cleaved under acidic or basic conditions, leading to the degradation of the intermediate.[3][5]
-
Tautomerization and Rearrangement: Unsubstituted or monosubstituted pyrazoles can exist as tautomers, which can influence their reactivity and stability.[6] In some cases, this can lead to irreversible rearrangements into less desirable isomers. The presence of certain substituents can shift the tautomeric equilibrium and potentially expose a more reactive form of the intermediate.[7]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to decomposition. This is a critical consideration for storing solutions of pyrazole intermediates.[3]
Q2: I'm observing a significant loss of my pyrazole intermediate, and I suspect the solvent is the culprit. How do solvents influence stability?
A2: Solvent choice is paramount for maintaining the stability of pyrazole intermediates. The polarity, proticity, and coordinating ability of a solvent can dramatically impact degradation rates.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can stabilize charged intermediates and transition states through hydrogen bonding.[8] However, they can also participate in degradation pathways, such as solvolysis of labile functional groups. Water, in particular, can facilitate hydrolysis.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally good choices for dissolving a wide range of organic molecules. However, they can also influence reactivity. For instance, DMSO can act as an oxidant at elevated temperatures.[9]
-
Nonpolar Aprotic Solvents (e.g., toluene, hexanes): While less likely to directly participate in chemical degradation, the low solubility of some polar pyrazole intermediates in these solvents can lead to heterogeneity and localized concentration effects, potentially promoting side reactions.[8]
Expert Insight: The stability of pyrazole intermediates can be significantly enhanced by using deep eutectic solvents (DESs), which can stabilize reactive intermediates and improve reaction rates and yields.[10]
Troubleshooting Flowchart for Solvent-Related Instability
Caption: Troubleshooting workflow for solvent-induced degradation.
Q3: Can pH changes in my reaction mixture affect the stability of my pyrazole intermediate?
A3: Absolutely. The pH of the solution can have a profound effect on the stability of pyrazole intermediates due to their amphoteric nature.[6]
-
Acidic Conditions: The pyridine-like nitrogen (N2) of the pyrazole ring can be protonated under acidic conditions, forming a pyrazolium cation.[4] This can alter the electronic properties of the ring, potentially making it more susceptible to nucleophilic attack. Furthermore, acidic conditions can catalyze the hydrolysis of sensitive functional groups.[3]
-
Basic Conditions: The pyrrole-like nitrogen (N1) is weakly acidic and can be deprotonated under basic conditions to form a pyrazolate anion.[4] This anion is a potent nucleophile and can participate in undesired side reactions. Basic conditions also promote the hydrolysis of esters and other base-labile groups.[5]
Table 1: Influence of pH on Pyrazole Intermediate Stability
| pH Range | Predominant Species | Potential Degradation Pathways | Recommended Actions |
| < 4 | Pyrazolium Cation | Acid-catalyzed hydrolysis, increased susceptibility to nucleophiles. | Buffer the solution, use non-nucleophilic counter-ions. |
| 4 - 8 | Neutral Pyrazole | Generally most stable range, but still susceptible to oxidation. | Maintain pH in this range, use inert atmosphere. |
| > 8 | Pyrazolate Anion | Base-catalyzed hydrolysis, undesired nucleophilic reactions. | Avoid strongly basic conditions, use non-nucleophilic bases if necessary. |
Q4: I need to protect the pyrazole's N-H for a subsequent reaction step. Which protecting groups offer the best stability for the intermediate?
A4: N-H protection is a common strategy to prevent unwanted side reactions and improve the stability of pyrazole intermediates. The choice of protecting group is critical and depends on the downstream reaction conditions.
-
Boc (tert-Butoxycarbonyl): This is a widely used protecting group due to its ease of introduction and removal under acidic conditions.[11] It is generally stable to a wide range of non-acidic reagents. However, unexpected deprotection can occur in the presence of some reducing agents like NaBH4 in ethanol.[12]
-
THP (Tetrahydropyranyl): The THP group is a good choice when stability to basic and organometallic reagents is required.[11] It is typically removed under acidic conditions. A solvent- and catalyst-free method for THP protection of pyrazole has been reported, offering a green chemistry approach.[13]
-
Sulfonyl Groups (e.g., Tosyl, Mesyl): These groups are very robust and stable to a wide range of conditions, but their removal often requires harsh conditions.[11] They are strongly electron-withdrawing, which can significantly alter the reactivity of the pyrazole ring.[11]
Diagram of N-H Protection Strategies
Caption: Common N-H protection strategies for pyrazole intermediates.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Pyrazole Intermediate Stability by HPLC
This protocol provides a framework for assessing the stability of a pyrazole intermediate under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the pyrazole intermediate and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
For each condition to be tested (e.g., different pH buffers, solvents, temperatures), dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
-
Prepare a control sample in a stable, non-reactive solvent (e.g., pure acetonitrile) and store it at low temperature (e.g., -20°C) in the dark.
-
-
Incubation:
-
Incubate the test solutions under the desired conditions (e.g., specific temperature, light exposure).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any ongoing reaction if necessary (e.g., by neutralizing the pH or diluting with a cold, stable solvent).
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining pyrazole intermediate. A reverse-phase C18 column is often suitable, with detection by UV-Vis spectrophotometry.[14]
-
-
Data Analysis:
-
Plot the percentage of the remaining pyrazole intermediate against time for each condition.
-
Calculate the degradation rate constant and half-life of the intermediate under each condition.
-
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
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Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. [Link]
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Iosub, V., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20286-20295. [Link]
- BenchChem. (2025). Thermal Degradation Analysis of Dichlorobenzenesulphonate Pyrazole Compounds: A Technical Guide.
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Cabrera-Rivera, F. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6529. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]
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ResearchGate. (2025). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. [Link]
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ResearchGate. (2023). Effect Of Solvents On Stability Constants of Fe(II) and Ni(II) Transition Metal Ions Chelates With Some Substituted Pyrazoles. [Link]
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ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
- BenchChem. (2025).
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National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
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ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. [Link]
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Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
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National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
- BenchChem. (2025). solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
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ResearchGate. (2025). Thermal Decomposition of Nitropyrazoles. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
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PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
PubMed. (2014). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
ResearchGate. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. [Link]
-
MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
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ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
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International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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Technical Support Center: Scaling Up the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to a larger scale. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and success of your scale-up endeavors.
Introduction: The Scale-Up Challenge
Pyrazoles are privileged scaffolds in medicinal chemistry and materials science, leading to a high demand for their efficient and scalable synthesis.[1][2] However, reactions that perform flawlessly on a gram scale can often present significant challenges at the kilogram scale. These challenges typically revolve around reaction kinetics, heat transfer, mass transport, and safety. This guide will address these critical aspects in a practical, question-and-answer format.
Part 1: Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during the scale-up of substituted pyrazole synthesis.
Section 1.1: Managing Exothermic Reactions and Ensuring Thermal Safety
Q1: My pyrazole synthesis, particularly the condensation with hydrazine, is highly exothermic and becomes difficult to control at a larger scale. What are the primary concerns and how can I mitigate them?
A1: This is a critical and common issue. The condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives is often exothermic.[3][4] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which significantly hinders efficient heat dissipation.[5][6] This can lead to a thermal runaway, posing a severe safety risk.[3]
Causality & Solution:
-
Slow Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. On a larger scale, it is imperative to add the hydrazine hydrate (or other energetic reagents) dropwise or via a syringe pump at a controlled rate.[3][5] Continuous monitoring of the internal reaction temperature is crucial.
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system (e.g., a chiller or an ice bath) with sufficient capacity to handle the heat load of the reaction.[6] Maintaining a low and stable internal temperature is key to preventing runaway reactions.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction. While this may not be ideal for process efficiency, it is a simple and effective method for improving thermal safety.[3]
-
Flow Chemistry: Transitioning to a continuous flow setup is a highly effective strategy for managing exothermic reactions.[5][7] The small internal volume and high surface-area-to-volume ratio of flow reactors allow for near-instantaneous heat exchange, providing superior temperature control and significantly enhancing safety.[6][8]
Q2: Are there safer, alternative reagents I can use for hazardous steps like diazotization in some pyrazole syntheses?
A2: Yes, mitigating risks by substituting hazardous reagents is a key consideration for scale-up. For diazotization reactions, which traditionally use sodium nitrite under acidic conditions, tert-butyl nitrite (TBN) can be a safer alternative.[5][6] The primary hazard in these reactions is the accumulation of unstable diazonium intermediates.[6] Employing continuous flow chemistry for such steps is highly recommended as it minimizes the volume of hazardous intermediates present at any given time, thereby enhancing process safety.[5][7]
Section 1.2: Addressing Decreased Yields and Impurity Formation
Q2: I'm observing a significant drop in yield and the formation of new, unexpected impurities now that I'm running my pyrazole synthesis on a larger scale. What's going on?
A2: This is a classic scale-up problem often rooted in mixing and temperature control inefficiencies. What works in a small round-bottom flask doesn't always translate directly to a large reactor.
Causality & Solution:
-
Inadequate Mixing: In large reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration.[4] This can promote side reactions and the formation of impurities. For instance, in a diazotization, poor mixing can lead to condensation byproducts.[6]
-
Troubleshooting: Evaluate and optimize the stirring speed and impeller design for your reactor to ensure homogeneity.
-
-
Poor Temperature Control: As discussed previously, poor heat dissipation can lead to temperature gradients within the reactor, favoring side reactions that are not observed at the lab scale.[4]
-
Troubleshooting: Implement robust temperature monitoring and control systems.
-
-
Re-optimization of Reaction Parameters: It's crucial to re-optimize reaction parameters such as temperature, concentration, and stoichiometry for the larger scale.[9] A design of experiments (DoE) approach can be highly effective in identifying the optimal conditions for your scaled-up process.
Section 1.3: Controlling Regioselectivity
Q3: My synthesis of a substituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound gives a mixture of regioisomers. How can I improve the regioselectivity on a larger scale?
A3: Achieving high regioselectivity is a common challenge in pyrazole synthesis.[1][3] The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different pyrazole isomers. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions.[1]
Causality & Solution:
-
Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in pyrazole formation.[10]
-
Catalyst Screening: The use of catalysts can direct the reaction towards the desired isomer. For example, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the regioselective synthesis of 1,3,5-substituted pyrazoles.[11]
-
pH Control: The pH of the reaction medium can influence the site of initial nucleophilic attack by the hydrazine. Careful control of pH can be a key parameter to optimize for regioselectivity.
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, exploring alternative synthetic strategies that offer better inherent control may be necessary.[3] This could include methods starting from different precursors or employing directing groups.[12]
Section 1.4: Large-Scale Purification Strategies
Q4: Column chromatography was fine for purifying my pyrazole product on a small scale, but it's not practical for kilograms. What are the best practices for large-scale purification?
A4: Moving beyond laboratory-scale chromatography is a necessity for large-scale production. Several robust methods are available for purifying pyrazoles at scale.
Best Practices for Large-Scale Purification:
| Method | Description | Advantages | Considerations |
| Crystallization | This is often the most effective and economical method for purifying solid products at scale.[5] | High purity can be achieved in a single step. | The product must be crystalline. Solvent screening is often required to find optimal conditions. |
| Acid Addition Salt Formation | If the pyrazole product does not crystallize easily, it can be converted into an acid addition salt (e.g., hydrochloride or sulfate), which often has better crystallization properties.[13] | Can induce crystallization in oils or amorphous solids. | Requires an additional step to liberate the free base. |
| Washing/Trituration | Thoroughly washing or triturating the crude product with a suitable cold solvent can effectively remove many impurities.[5] | Simple, fast, and inexpensive. | Less effective for removing impurities with similar solubility to the product. |
| Flow Chemistry with Inline Purification | Continuous flow systems can be designed to include inline purification steps, such as liquid-liquid extraction or scavenger resins, to remove impurities before the final product isolation.[5] | Can eliminate the need for traditional batch purification, leading to a more streamlined process. | Requires specialized equipment and process development. |
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 2.1: General Procedure for Batch Synthesis of a Substituted Pyrazole (Knorr Synthesis)
This protocol describes a typical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4]
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel.
-
Charge Reactants: Charge the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol) to the reactor.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq), either neat or as a solution in the reaction solvent, dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system.
Protocol 2.2: Continuous Flow Synthesis of a Substituted Pyrazole
This protocol outlines a conceptual continuous flow setup for a pyrazole synthesis, which can offer significant advantages in terms of safety and control.[7][8]
-
System Setup:
-
Use two separate syringe pumps to deliver solutions of the 1,3-dicarbonyl compound and the hydrazine.
-
Connect the outlets of the pumps to a T-mixer.
-
Connect the outlet of the T-mixer to a heated coil reactor (e.g., PFA tubing immersed in a heated oil bath).
-
The outlet of the coil reactor should be connected to a back-pressure regulator to maintain a constant pressure within the system.
-
-
Reagent Preparation: Prepare stock solutions of the 1,3-dicarbonyl compound and the hydrazine in a suitable solvent.
-
Reaction Execution:
-
Set the desired temperature for the coil reactor and the flow rates for the syringe pumps.
-
Begin pumping the reagent solutions through the system.
-
The reaction occurs within the heated coil reactor.
-
Collect the product stream at the outlet of the back-pressure regulator.
-
-
Work-up and Purification: The collected product stream can be worked up and purified using standard batch procedures or integrated with an inline purification module.
Part 3: Visualizations
Diagram 3.1: Troubleshooting Workflow for Low Yield in Scale-Up
Caption: Troubleshooting workflow for addressing low yields in pyrazole synthesis scale-up.
Diagram 3.2: General Reaction Scheme for Knorr Pyrazole Synthesis
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
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- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Overcoming common issues in Vilsmeier-Haack reactions for pyrazole synthesis
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing reaction conditions and overcoming common challenges. Pyrazole-4-carbaldehydes are crucial intermediates in the synthesis of a wide array of biologically active compounds, and mastering their synthesis via the Vilsmeier-Haack reaction is a key competency in medicinal chemistry.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its specific application for pyrazoles?
The Vilsmeier-Haack reaction is a powerful chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[3][4] For pyrazoles, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, this reaction is a primary method for regioselectively adding a formyl group, typically at the C4 position, to produce pyrazole-4-carbaldehydes.[1][2] These products are highly valuable synthetic intermediates.[2][5]
The reaction involves an electrophilic aromatic substitution where the pyrazole ring attacks a chloroiminium salt, known as the Vilsmeier reagent.[1][4]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is most commonly prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of an amide, typically N,N-dimethylformamide (DMF).[1][6] This reaction is highly exothermic and must be performed under strictly anhydrous conditions to prevent the decomposition of the reagent and ensure its reactivity.[1]
Experimental Protocol: Preparation of the Vilsmeier Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous N,N-dimethylformamide (DMF) (4-6 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2-4 equivalents) dropwise via the dropping funnel over 10-15 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes. The formation of a viscous, white salt indicates the generation of the Vilsmeier reagent. The reagent is now ready for the addition of the pyrazole substrate.
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in this reaction are hazardous and require careful handling.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes.[1]
-
Vilsmeier Reagent: Moisture-sensitive and can decompose exothermically.
-
Work-up: The quenching of the reaction with ice or water is highly exothermic and must be done slowly and cautiously in a well-ventilated fume hood to control the release of heat and potential splashing of corrosive materials.[1]
Always conduct the reaction in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a flame-resistant lab coat.[1]
Troubleshooting Common Issues
This section addresses the most common problems encountered during the Vilsmeier-Haack formylation of pyrazoles, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield of the desired pyrazole-4-carbaldehyde is the most frequent issue. This can stem from several factors, from reagent quality to substrate reactivity.
| Potential Cause | Underlying Rationale | Suggested Solutions |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly sensitive to moisture. Any water present in the glassware, solvents, or reagents will lead to its rapid decomposition, rendering it ineffective as an electrophile.[1] | 1. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. 2. Use high-purity, anhydrous DMF and freshly distilled POCl₃. 3. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly.[1] |
| Low Substrate Reactivity | The Vilsmeier reagent is a relatively weak electrophile. If the pyrazole ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), its nucleophilicity is reduced, making the electrophilic substitution difficult.[7] | 1. Increase the reaction temperature. Reactions on deactivated substrates may require heating to 70-120 °C for several hours.[2][8] 2. Increase the equivalents of the Vilsmeier reagent (from 2 eq. to 10 eq. of POCl₃ has been shown to improve yields from 60% to 90% in some cases).[2] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or temperature. | 1. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] Quench a small aliquot of the reaction mixture, extract with an organic solvent, and spot on a TLC plate to check for the consumption of the starting material. 2. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. |
| Product Degradation During Work-up | The formylated pyrazole product may be sensitive to the harsh acidic or basic conditions during the work-up procedure, leading to degradation. | 1. Perform the aqueous work-up at low temperatures by pouring the reaction mixture slowly onto crushed ice.[1] 2. Neutralize the mixture carefully and slowly with a mild base such as saturated sodium bicarbonate or sodium carbonate solution to a pH of ~7-8.[9] |
Here is a decision-making diagram to guide your troubleshooting process for low product yield.
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products. Identifying these impurities is key to mitigating their formation.
| Side Reaction | Mechanism/Cause | Mitigation Strategy |
| Chlorination | At elevated temperatures, POCl₃ can act as a chlorinating agent, leading to the substitution of other functional groups (like -OH or -OCH₃) with a chlorine atom.[8] | 1. Reduce the reaction temperature to the lowest effective level. 2. Minimize the equivalents of POCl₃ used. 3. Confirm the presence of chlorinated byproducts using mass spectrometry. |
| Hydroxymethylation | Prolonged heating of DMF can lead to its slight decomposition, generating small amounts of formaldehyde in situ. This can lead to a competing hydroxymethylation reaction on the pyrazole ring.[8] | 1. Avoid excessively long reaction times at high temperatures. 2. Use freshly distilled, high-purity DMF to minimize impurities that could catalyze decomposition. |
| Dealkylation/ Dehydrochlorination | If the pyrazole substrate contains certain sensitive functional groups (e.g., t-butyl, 1-chloroethyl), these can be eliminated or modified under the reaction conditions, leading to unexpected products.[8] | 1. Attempt the reaction at a lower temperature to disfavor the elimination pathway. 2. If the side reaction persists, a redesign of the substrate's protecting groups may be necessary. |
Problem 3: Difficulty in Product Isolation
Even with a successful reaction, isolating the final product can be challenging.
| Issue | Cause | Suggested Solution |
| Product is Water-Soluble | The introduction of the polar formyl group can increase the water solubility of the pyrazole product, leading to poor recovery during aqueous extraction.[1] | 1. Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase ("salting out"), which will drive the product into the organic layer.[1] 2. Perform multiple extractions (3-5 times) with a suitable organic solvent like dichloromethane or ethyl acetate.[1] |
| Emulsion Formation | The presence of polar materials and salts can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, making phase separation difficult.[1] | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.[1] |
| Oily or Tarry Residue | Incomplete hydrolysis of the intermediate iminium salt or polymerization of the product can result in a difficult-to-purify crude residue. | 1. Ensure the reaction mixture is thoroughly quenched and stirred with the aqueous base for a sufficient time to ensure complete hydrolysis. 2. Purify the crude product using column chromatography on silica gel, employing a gradient elution system (e.g., hexanes/ethyl acetate) to separate the desired product from polar impurities. |
General Reaction Mechanism
Understanding the reaction mechanism is crucial for effective troubleshooting. The process can be broken down into two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic substitution.
Caption: General mechanism of the Vilsmeier-Haack reaction.
By understanding these common pitfalls and their underlying chemical principles, researchers can more effectively troubleshoot and optimize the Vilsmeier-Haack reaction for the successful synthesis of pyrazole-4-carbaldehydes.
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023-09-05).
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). (2023-09-05).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation - Benchchem.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- About the Vilsmeier-Haack formylation of this compound - Chemistry Stack Exchange. (2021-05-21).
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - arkat usa. (2019-07-03).
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Pyrazole Formylation Reactions
Welcome to the Technical Support Center for pyrazole formylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrazole formylation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our focus is on providing practical, experience-driven advice to help you improve reaction rates, yields, and overall success.
Understanding the Fundamentals: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][2] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (most often phosphorus oxychloride, POCl₃).[2][3]
The pyrazole ring is an electron-rich system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, and therefore, formylation predominantly occurs at this position.[3] The reactivity of the pyrazole nucleus is significantly influenced by the substituents present on the ring, particularly on the nitrogen atoms.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrazole formylation experiments.
Problem 1: Low or No Conversion of the Starting Pyrazole
Q: I am not observing any significant consumption of my starting pyrazole, even after extended reaction times. What could be the issue?
A: This is a common issue that can often be traced back to the nature of the pyrazole substrate or the reaction conditions.
Possible Causes and Solutions:
-
N-H Pyrazoles: Pyrazoles with a free N-H group are generally less reactive towards Vilsmeier-Haack formylation. The acidic proton on the nitrogen can be abstracted by the Vilsmeier reagent, deactivating the ring system.
-
Solution: Protect the pyrazole nitrogen with a suitable protecting group, such as an alkyl or aryl group, prior to formylation. This will increase the electron density of the pyrazole ring and facilitate the electrophilic attack.
-
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., nitro, cyano) on the pyrazole ring can significantly deactivate it towards electrophilic substitution, hindering the formylation reaction.[4]
-
Solution 1: If possible, consider a synthetic route where formylation precedes the introduction of the deactivating group.
-
Solution 2: Employ more forcing reaction conditions, such as higher temperatures or a larger excess of the Vilsmeier reagent. However, be aware that this may lead to side product formation. Monitoring the reaction closely by TLC is crucial.[2]
-
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and handled under anhydrous conditions.
-
Solution: Ensure that your DMF is anhydrous and that all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The Vilsmeier reagent is typically prepared in situ by the slow addition of POCl₃ to ice-cold DMF.[2]
-
-
Insufficient Temperature: Some less reactive pyrazoles may require higher temperatures to react.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. A typical temperature range for pyrazole formylation is between room temperature and 100°C.[3]
-
Problem 2: Formation of Multiple Products and Low Regioselectivity
Q: My reaction is producing a mixture of products, and the desired 4-formylpyrazole is not the major component. How can I improve the regioselectivity?
A: While formylation at the C4 position is generally favored, substitution at other positions can occur, especially with certain substitution patterns on the pyrazole ring.
Possible Causes and Solutions:
-
Steric Hindrance: Bulky substituents at the C3 or C5 positions can hinder the approach of the Vilsmeier reagent to the C4 position, potentially leading to formylation at less hindered sites, although this is less common.
-
Solution: This is an inherent property of the substrate. If C4-formylation is crucial, a different synthetic strategy might be necessary.
-
-
Alternative Formylation Sites: While less common, formylation at the N1 position can occur, particularly if the nitrogen is unsubstituted.
-
Solution: As mentioned earlier, protecting the pyrazole nitrogen is the most effective way to prevent N-formylation and direct the reaction to the C4 position.
-
Problem 3: Difficult Work-up and Product Isolation
Q: The work-up procedure for my reaction is messy, and I am struggling to isolate a pure product. What are the best practices for the work-up of a Vilsmeier-Haack reaction?
A: The work-up of a Vilsmeier-Haack reaction requires careful handling due to the presence of unreacted POCl₃ and the exothermic nature of its quenching.
Standard Work-up Protocol:
-
Cooling: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully pour the cold reaction mixture onto crushed ice or into a vigorously stirred ice-water mixture. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Neutralization: The resulting aqueous solution will be acidic. Neutralize it carefully by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until the pH is neutral or slightly basic (pH > 10).[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by standard techniques such as column chromatography or recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of pyrazole to Vilsmeier reagent?
A: A common starting point is to use a 1.5 to 3-fold excess of the Vilsmeier reagent relative to the pyrazole substrate. For less reactive pyrazoles, a larger excess (up to 10 equivalents) may be necessary to drive the reaction to completion.[3]
Q2: What are some alternative formylating agents for pyrazoles?
A: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, can also be used for the formylation of some activated aromatic rings, including certain pyrazole derivatives. However, it is generally less efficient and regioselective than the Vilsmeier-Haack reaction for pyrazoles.
Q3: Can microwave irradiation be used to accelerate pyrazole formylation?
A: Yes, microwave-assisted synthesis can be a valuable tool to accelerate the Vilsmeier-Haack formylation of pyrazoles. Microwave heating can significantly reduce reaction times from hours to minutes and in some cases, improve yields.[3]
Q4: How do I know if the Vilsmeier reagent has formed correctly?
A: The Vilsmeier reagent is a chloroiminium salt, which is often a viscous, white to pale-yellow solid. Its formation from DMF and POCl₃ is an exothermic reaction.[1] While it is typically generated and used in situ without isolation, the viscosity and color change are good indicators of its formation.
Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol provides a general procedure for the formylation of an N-substituted pyrazole.
Materials:
-
N-substituted pyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction: Dissolve the N-substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Heating: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~8.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Summary Table
| Pyrazole Substrate | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-3-propyl-5-chloropyrazole | POCl₃ (1.5), DMF (3) | 80 | 2 | 52 | [4] |
| 1-(2-Hydroxyethyl)-3-propyl-5-chloropyrazole | POCl₃ (1.5), DMF (3) | 80 | 1.5 | 58 | [4] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ (4), DMF (4) | 70 | 24 | 48 | [1] |
| Hydrazones derived from galloyl hydrazide | POCl₃, DMF | 70 | 4-5 | Excellent | [5] |
Mechanistic and Workflow Diagrams
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in pyrazole formylation.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
Sources
Navigating the Heat: A Technical Support Guide for Managing Exothermic Pyrazole Synthesis
From the desk of a Senior Application Scientist, this guide provides researchers, chemists, and drug development professionals with in-depth technical support for identifying, understanding, and managing the exothermic nature of pyrazole synthesis. Pyrazole cores are fundamental building blocks in modern pharmaceuticals, but their synthesis, particularly through classical methods like the Knorr synthesis, often involves highly exothermic reactions that can pose significant safety risks and impact product quality if not properly controlled. This document offers a structured approach to safely and effectively manage these thermal hazards, moving from theoretical understanding to practical, actionable protocols.
Section 1: Troubleshooting Guide for Exothermic Events
This section is designed to help you quickly diagnose and respond to common issues related to exothermic reactions during pyrazole synthesis.
| Observed Issue | Potential Cause(s) | Immediate Action(s) | Long-Term Corrective Action(s) |
| Rapid, Uncontrolled Temperature Spike (>10°C/min) | - Addition rate of hydrazine is too fast.- Inadequate cooling or stirring.- Incorrect solvent with low boiling point or poor heat transfer properties.- Higher than expected concentration of reagents. | 1. Immediately stop the addition of the limiting reagent (typically hydrazine). 2. Increase cooling to maximum capacity. 3. If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture. 4. If the temperature continues to rise rapidly, prepare for emergency quenching (see Section 3). | - Perform a risk assessment and, if possible, a reaction calorimetry study to determine the heat of reaction and maximum temperature of synthesis reaction (MTSR). - Optimize the addition profile of the hydrazine. - Ensure the cooling system is adequate for the scale of the reaction. - Select a solvent with a higher boiling point and good heat transfer characteristics. |
| Formation of Dark-Colored Impurities or Tar | - Localized "hot spots" due to poor mixing or rapid, localized reaction.- Reaction temperature exceeding the stability threshold of reactants, intermediates, or the final product. | 1. Stop the addition of reagents. 2. Improve stirring to ensure homogeneity. 3. Cool the reaction mixture to a safe temperature. 4. Take a sample for analysis (TLC, LC-MS) to identify byproducts. | - Improve reactor design for better heat and mass transfer. - Consider a "reverse addition" (adding the dicarbonyl compound to the hydrazine solution) to maintain a low concentration of the more reactive species. - Investigate the use of flow chemistry for superior temperature control. |
| Unexpected Pressure Buildup in the Reactor | - Evolution of gaseous byproducts (e.g., nitrogen, ammonia) from the decomposition of hydrazine at elevated temperatures.[1] - Solvent boiling due to an uncontrolled exotherm. | 1. Stop reagent addition and heating. 2. Ensure the reactor's vent is not blocked. 3. Cool the reactor immediately. | - Operate at a temperature well below the decomposition temperature of hydrazine and the boiling point of the solvent. - Ensure the reactor is equipped with an appropriately sized pressure relief system. - Consider a synthesis route that avoids thermally unstable intermediates. |
| Low Yield or Incomplete Conversion | - Side reactions dominating at elevated temperatures.- Decomposition of the desired product. | 1. Analyze the reaction mixture to identify byproducts and unreacted starting materials. 2. Evaluate if the reaction was run at the optimal temperature. | - Re-optimize the reaction temperature. A lower temperature with a longer reaction time may be necessary. - Purify reagents to remove any catalytic impurities that might promote side reactions. |
Section 2: Frequently Asked Questions (FAQs) on Exotherm Management
Q1: What is the primary cause of the exotherm in a Knorr pyrazole synthesis?
The primary exothermic event in the Knorr synthesis is the condensation reaction between the hydrazine (a strong nucleophile) and the 1,3-dicarbonyl compound.[2][3][4] This reaction involves the formation of a hydrazone intermediate followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.[2][3][4] The high reactivity of hydrazine contributes to the rapid and exothermic nature of this transformation.[5]
Q2: How does the choice of hydrazine derivative affect the exotherm?
The nature of the hydrazine derivative can significantly influence the reaction's exothermicity.
-
Hydrazine Hydrate vs. Anhydrous Hydrazine: Anhydrous hydrazine is generally more reactive and can lead to a more pronounced exotherm. Hydrazine hydrate is often preferred for better control, although the presence of water can influence the reaction kinetics and solubility of the reactants.
-
Substituted Hydrazines (e.g., Phenylhydrazine): Aryl hydrazines are typically less nucleophilic than hydrazine itself, which can result in a less vigorous initial reaction. However, the overall heat of reaction may not be significantly lower, and careful temperature control is still essential.
Q3: What role does the solvent play in managing the exotherm?
The solvent is a critical parameter for thermal control. An ideal solvent should:
-
Have a high boiling point: This provides a larger operating window and helps to prevent the reaction from reaching a dangerous runaway state.
-
Possess good heat transfer properties: This allows for efficient removal of heat from the reaction mixture to the cooling system.
-
Be inert to the reaction conditions: The solvent should not participate in or catalyze undesired side reactions.
-
Effectively dissolve all reactants and intermediates: This prevents the formation of localized hot spots.
Q4: At what scale does managing the exotherm become critical?
While good laboratory practice dictates temperature control at all scales, managing exotherms becomes increasingly critical during scale-up.[6] This is due to the decrease in the surface-area-to-volume ratio as the reactor size increases, which makes heat removal less efficient.[6] Any reaction showing a noticeable exotherm at the lab scale should be thoroughly investigated for its thermal hazards before attempting a larger scale synthesis.
Q5: Can reaction calorimetry help in managing these reactions?
Yes, reaction calorimetry is an invaluable tool for characterizing the thermal hazards of a reaction. It can provide crucial data such as:
-
Heat of reaction (ΔHrxn): The total amount of heat generated by the reaction.
-
Heat flow: The rate at which heat is generated.
-
Adiabatic temperature rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[7]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under specific process conditions.
This data is essential for designing safe and robust processes at any scale.
Section 3: Experimental Protocols and Methodologies
Protocol for Controlled Addition in a Jacketed Lab Reactor
This protocol outlines a standard procedure for performing a Knorr pyrazole synthesis with enhanced thermal control at the laboratory scale.
Materials:
-
Jacketed glass reactor with overhead stirrer and temperature probe.
-
Circulating cooling/heating unit.
-
Addition funnel or syringe pump for controlled reagent delivery.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system and ensure all connections are secure. Connect the cooling unit and set the jacket temperature to the desired initial reaction temperature (e.g., 10°C).
-
Initial Charge: Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent. Begin stirring to ensure a homogenous solution.
-
Controlled Addition of Hydrazine:
-
If using an addition funnel, add the hydrazine solution dropwise over a predetermined period (e.g., 1-2 hours).
-
For more precise control, use a syringe pump to deliver the hydrazine at a constant, slow rate.
-
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2°C) of the setpoint.
-
Post-Addition and Work-up: After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS). Proceed with the standard work-up and purification procedure.
Emergency Quenching Protocol for Runaway Reactions
In the event of a thermal runaway, a pre-planned quenching procedure is essential.
Prerequisites:
-
A designated quenching agent should be readily available. A suitable quenching agent for hydrazine-based reactions is a cold, dilute acid solution (e.g., 1 M acetic acid or citric acid), which will neutralize the basic hydrazine and halt the reaction.
-
The quenching solution should be in a container that allows for rapid and safe addition to the reactor.
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the runaway reaction.
-
Stop Reagent Addition and Heating: If not already done, stop all feeds to the reactor and turn off any heating.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.
-
Add Quenching Agent: If the temperature continues to rise uncontrollably, add the pre-chilled quenching agent to the reaction mixture as quickly as is safely possible. Be aware that the initial addition may cause vigorous boiling or gas evolution.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Section 4: Visualizing Reaction and Safety Workflows
Knorr Pyrazole Synthesis Mechanism
The following diagram illustrates the key steps in the Knorr pyrazole synthesis, highlighting the condensation and cyclization stages where significant heat is generated.
Caption: Key steps of the Knorr pyrazole synthesis.
Decision Workflow for Managing a Temperature Excursion
This workflow provides a logical sequence of actions to take when a temperature increase is observed.
Caption: Decision workflow for a temperature excursion.
References
- Kula, J., et al. (2021). An innovative investigation into pyrazole synthesis and properties. Molecules, 26(1), 1-15.
- Wikipedia contributors. (2024). Hydrazine. In Wikipedia, The Free Encyclopedia.
- Blackwood, J. E., & Bell, J. A. (2011). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Organic & Biomolecular Chemistry, 9(18), 6250-6254.
- Kumar, V., & Aggarwal, R. (2017). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 65.
- Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
- Yang, S. (2021). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.
- Lane, C. F., et al. (2018). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 22(8), 1044-1050.
- AM Technology. (2021). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Patil, S. A., et al. (2014). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Journal of Thermal Analysis and Calorimetry, 117(2), 835-844.
- Organic Syntheses. (2019).
- BenchChem. (2025).
- StatPearls Publishing. (2023). Hydrazine Toxicology.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1176, 1-23.
- Wiley-VCH. (2020). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes.
- Oreate AI. (2026).
- El-Sayed, N. N. E., et al. (2022). Pyrazole-Embedded Pyridazine and Phthalazinedione Hybrids: Synthesis, Characterization and Anti-Inflammatory Potential. Molecules, 27(19), 6598.
- Elguero, J., et al. (1996). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 74(8), 1607-1616.
- Heller, S. T., & Natarajan, S. R. (2006). A One-Pot, Three-Component Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
- Zora, M., & Kivrak, A. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry, 76(22), 9379–9390.
- Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 438-485.
- MDPI. (2022).
- MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6509.
- MDPI. (2021).
- ResearchG
- ResearchGate. (2021). Analysis and Investigation of Thermal Runaway Propagation for a Mechanically Constrained Lithium-Ion Pouch Cell Module.
- ResearchGate. (2021).
- ResearchGate. (2018). Thermal Decomposition of Nitropyrazoles.
- DTIC. (1984). Safety and Handling of Hydrazine.
- YouTube. (2021).
- PubMed Central (PMC). (2021). Experimental Study on Thermal Runaway Process of 18650 Lithium-Ion Battery under Different Discharge Currents. Frontiers in Energy Research, 9, 709213.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- R. S. C. Publishing. (2019). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Chemical Science, 10(3), 857-867.
- NIH. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(24), 5940.
- NIH. (2014). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 19(12), 20478–20519.
- Indian Journal of Chemistry. (1980). Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 19A(10), 1044-1046.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- NIH. (2018).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 199-205.
- MDPI. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(18), 5585.
Sources
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Technical Support Center: Column Chromatography Purification of Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, their purification can present unique challenges due to their diverse polarities and potential sensitivities.
This document provides in-depth, field-proven insights into troubleshooting common issues encountered during column chromatography, supported by step-by-step protocols and explanations of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for purifying a new pyrazole derivative using column chromatography?
A1: For a novel pyrazole derivative, a logical starting point is Thin-Layer Chromatography (TLC) to determine an appropriate solvent system.[1][4] Standard normal-phase chromatography on silica gel is the most common initial approach.[5][6]
-
Stationary Phase: Begin with standard silica gel (230-400 mesh).[5]
-
Mobile Phase Screening (TLC):
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate. Many pyrazole derivatives are successfully purified with this combination.[6][7]
-
Screen a range of ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to find a system that provides a Retention Factor (Rf) for your target compound between 0.2 and 0.4.
-
If your compound is highly polar, consider more polar systems like Dichloromethane/Methanol.
-
-
Column Conditions: Once a suitable solvent system is identified on TLC, it can be directly applied to column chromatography. For flash chromatography, positive air pressure is used to elute the compound efficiently.[5]
Q2: Should I use isocratic or gradient elution for my pyrazole purification?
A2: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition. It is ideal for simple separations where the Rf values of your desired compound and impurities are significantly different on TLC.[8][9] Its main advantages are simplicity and reproducibility.[9]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 5% EtOAc in Hexane and gradually increasing to 30% EtOAc).[5] Gradient elution is superior for complex mixtures containing compounds with a wide range of polarities.[8][9][10][11] It helps to elute strongly retained compounds faster, resulting in sharper peaks, reduced analysis time, and better overall resolution.[9][10]
Q3: How do I choose between normal-phase (silica/alumina) and reverse-phase (C18) chromatography?
A3: The choice is dictated by the polarity of your pyrazole derivative.
-
Normal-Phase Chromatography: This is the most common method for purifying synthetic reaction mixtures.[5] It uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase. It is best suited for compounds of low to moderate polarity.
-
Reverse-Phase Chromatography (RP-HPLC): This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like methanol/water or acetonitrile/water).[5] It is highly effective for purifying polar pyrazole derivatives or for high-resolution separations of closely related isomers.[5][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of pyrazole derivatives.
Problem 1: Poor or No Separation of Isomers/Closely Related Compounds
"My pyrazole isomers are co-eluting on the silica gel column. The TLC showed two spots, but they are very close together."
This is a frequent challenge, especially with regioisomers which often have very similar polarities.[5]
Root Cause Analysis: Insufficient selectivity of the chromatographic system. The subtle differences in the isomers' structures are not being adequately differentiated by the stationary and mobile phases.
Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient: If using a gradient, make it shallower (i.e., increase the percentage of the polar solvent more slowly). This increases the resolution between closely eluting compounds.
-
Change Solvent System: The choice of solvents can alter separation selectivity. If a Hexane/Ethyl Acetate system fails, try alternatives that offer different intermolecular interactions.[5] Good options include Dichloromethane/Hexane or Acetone/Hexane.[5]
-
-
Change the Stationary Phase:
-
High-Performance Silica: For challenging separations, using silica gel with a higher surface area can improve resolution.[13]
-
HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) on either normal-phase or reverse-phase (C18) columns offers significantly higher resolving power.[5]
-
Chiral Phases: For separating enantiomers, specialized chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Lux cellulose-2, Lux amylose-2), are necessary.[5][14][15]
-
Problem 2: Compound Degradation or Streaking on the Column
"I'm getting very low recovery of my pyrazole derivative, and the TLC of my fractions shows a long streak instead of a clean spot."
Root Cause Analysis: Pyrazole derivatives can be sensitive to the acidic nature of standard silica gel.[12] The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption or acid-catalyzed degradation.[12]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This is done by adding a small amount of a basic modifier to the eluent.
-
Use an Alternative Stationary Phase:
-
Minimize Contact Time:
-
Use flash chromatography with a faster flow rate to reduce the time the compound spends on the column.[5]
-
Avoid letting a packed column sit for extended periods with the compound loaded on it.
-
Problem 3: Poor Solubility of Crude Material for Column Loading
"My crude pyrazole product is not soluble in the non-polar solvent I'm starting my column with."
Root Cause Analysis: Loading a sample dissolved in a strong (polar) solvent directly onto a column equilibrated with a weak (non-polar) solvent will cause poor separation. The strong solvent will carry the compound down the column prematurely, leading to broad bands and co-elution with impurities.
Solutions:
Dry Loading (Preferred Method): This technique is highly recommended for ensuring sharp bands and optimal separation.[5]
-
Step-by-Step Protocol for Dry Loading:
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane, methanol, or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix the slurry and then remove the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed column.[5]
-
Gently add a protective layer of sand on top before slowly adding the mobile phase.
-
Problem 4: Compound Elutes Too Quickly or Not At All
"My compound either came off in the first few fractions with the solvent front, or it seems to be stuck on the column."
Root Cause Analysis: The mobile phase polarity is mismatched with the compound's polarity.
Solutions:
-
Compound in Solvent Front (Rf too high):
-
Diagnosis: Your mobile phase is too polar.
-
Action: Decrease the proportion of the polar solvent in your mobile phase. For example, switch from 1:1 Hexane:EtOAc to 9:1 Hexane:EtOAc. Always re-verify with TLC first.
-
-
Compound Stuck on Column (Rf too low):
-
Diagnosis: Your mobile phase is not polar enough to displace the compound from the silica.
-
Action: Increase the proportion of the polar solvent.[17] If the compound still doesn't elute even with a very polar system (e.g., 100% Ethyl Acetate), it may be decomposing on the column (see Problem 2) or it may require a stronger solvent like methanol to be added to the mobile phase.
-
Workflow & Decision-Making Diagrams
Method Development Workflow
A systematic approach to developing a purification protocol is crucial for success.
Caption: Troubleshooting logic for common purification issues.
Data Summary Tables
Table 1: Common Stationary Phases
| Stationary Phase | Type | Primary Use Case | Considerations |
| Silica Gel (SiO₂) | Normal Phase (Acidic) | General purpose purification of most synthetic pyrazoles. [5][6] | Can cause degradation of acid-sensitive compounds. [5][12] |
| Alumina (Al₂O₃) | Normal Phase (Basic/Neutral) | Purification of basic or acid-sensitive pyrazoles. [5][12] | Activity can vary; use neutral alumina unless specified. |
| C18 Silica | Reverse Phase | Purification of polar pyrazoles; high-resolution separation of isomers. [5] | Requires polar mobile phases (MeOH/H₂O, ACN/H₂O). |
| Chiral Phases | Chiral | Separation of enantiomers. [5][14] | Expensive; highly specific for certain structures. |
Table 2: Common Mobile Phase Systems
| System | Polarity | Use Case | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Workhorse system for a wide range of pyrazole derivatives. [5][6][7] | Good starting point for TLC screening. |
| Dichloromethane / Hexane | Low | Separation of non-polar compounds; offers different selectivity than EtOAc. [5] | DCM is a stronger solvent than hexane. |
| Methanol / Dichloromethane | Medium to High | For more polar pyrazole derivatives. | A small amount of MeOH greatly increases polarity. |
| Acetonitrile / Water | High (Reverse Phase) | Used with C18 columns for polar compounds and HPLC. [5] | Often requires a modifier like formic or phosphoric acid. [5] |
| Hexane / Ethanol | Low to Medium | Common for chiral separations on polysaccharide-based CSPs. [5][14] | Used in normal-phase chiral HPLC. |
References
- Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
- (n.d.).
- Pd(II)
- (2015). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
- (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- (n.d.).
- (2025). Isocratic Vs.
- (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.
- (2024).
- (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- (2023).
- (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
- (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. New Journal of Chemistry (RSC Publishing).
- (2023).
- (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH.
- (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- (n.d.).
- (2012).
- (2025).
- Various Authors. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?
- (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
- (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry.
- (2015). Detective Work, Part II: Physical Problems with the Column.
- (n.d.).
- (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- (n.d.).
- (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC).
- (2025). Gradient vs.
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- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Sulfonamide Moiety
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a vast array of therapeutic agents, from antimicrobials to diuretics and anti-inflammatory drugs.[1][2] The synthesis of this critical moiety most classically involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl).[3][4]
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic sulfonylating agent, part of a broader class of pyrazole-based reagents used in the synthesis of biologically active compounds.[5][6][7] Its structure, featuring a substituted pyrazole ring, offers specific steric and electronic properties that can influence reaction outcomes. However, reliance on a single, potentially niche reagent can introduce limitations related to cost, availability, and substrate scope. This guide provides a comparative analysis of viable alternatives, grounded in experimental principles, to empower researchers with a broader toolkit for sulfonamide synthesis.
The Rationale for Seeking Alternatives
The choice of a sulfonylating agent is not trivial; it dictates reaction kinetics, selectivity, and purification strategies. While this compound is effective, the impetus to explore alternatives stems from several key factors:
-
Reactivity Tuning: The electrophilicity of the sulfur atom in a sulfonyl chloride is paramount.[8] For highly nucleophilic amines or sensitive substrates, a less reactive agent may be required to prevent side reactions. Conversely, for hindered or poorly nucleophilic amines, a more potent electrophile is necessary.
-
Cost and Availability: Widely used commodity reagents like p-toluenesulfonyl chloride (Ts-Cl) are significantly more cost-effective and readily available than specialized heterocyclic variants.
-
Byproduct Profile: The nature of the sulfonic acid byproduct generated upon reaction and workup can impact purification. Different reagents yield byproducts with varying solubilities and properties.
-
Emerging Methodologies: Modern synthetic chemistry has evolved beyond traditional sulfonyl chlorides, introducing novel reagents and catalytic systems that offer milder conditions, broader functional group tolerance, and improved safety profiles.[9][10]
A Comparative Analysis of Sulfonylating Agents
The Archetypes: Aryl- and Alkanesulfonyl Chlorides
These are the most common and well-understood classes of sulfonylating agents. Their reactivity is primarily governed by the electronic nature of the substituent on the ring or alkyl chain.[8]
-
p-Toluenesulfonyl Chloride (Ts-Cl): Often considered the benchmark, Ts-Cl is a moderately reactive, crystalline solid that is easy to handle. It is widely used for the sulfonylation of a broad range of amines under basic conditions (e.g., pyridine, triethylamine).[3][11]
-
Methanesulfonyl Chloride (Ms-Cl): As an alkanesulfonyl chloride, Ms-Cl is generally more reactive than arylsulfonyl chlorides due to reduced steric hindrance and the absence of resonance stabilization.[8] This heightened reactivity makes it suitable for less nucleophilic amines but may require lower temperatures to control selectivity.
-
Electron-Deficient Arylsulfonyl Chlorides (e.g., 2,4-Dichlorobenzenesulfonyl Chloride, Nosyl Chloride): The presence of electron-withdrawing groups (EWGs) on the aromatic ring significantly increases the electrophilicity of the sulfur center.[8] These reagents are highly effective for sulfonating hindered or deactivated amines where Ts-Cl or Ms-Cl may fail.
The Heterocyclic Contender: Pyrazole Sulfonyl Chlorides
This compound belongs to this class. The pyrazole nucleus acts as a modulator of reactivity and is itself a common motif in pharmacologically active molecules.
-
Reactivity: The reactivity is comparable to other arylsulfonyl chlorides, but the specific substitution pattern on the pyrazole ring allows for fine-tuning. For instance, the N-isopropyl and C-methyl groups introduce specific steric and electronic effects.[12]
-
Advantages: The primary advantage lies in its application for creating novel sulfonamides where the pyrazole moiety is a desired part of the final molecular structure, potentially contributing to biological activity.[13]
-
Limitations: Compared to simple arylsulfonyl chlorides, pyrazole-based reagents are typically more expensive to synthesize and are not as widely available from commercial suppliers.[14][15] Their synthesis involves the direct sulfonation of the corresponding pyrazole heterocycle with agents like chlorosulfonic acid.[6][16]
Modern Frontiers: Beyond Traditional Chlorides
Recent innovations have provided powerful alternatives that circumvent the need for, or limitations of, traditional sulfonyl chlorides.
-
Sulfonyl Fluorides & SuFEx Chemistry: Popularized by Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry utilizes sulfonyl fluorides (R-SO₂F) as electrophiles.[10] These reagents are significantly more stable to hydrolysis than their chloride counterparts and exhibit unique, often "click-like," reactivity. Activation with a base is required, and they offer an orthogonal approach for late-stage functionalization.
-
SO₂ Surrogates (DABSO): Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a stable, solid source of sulfur dioxide.[10] This enables powerful multi-component reactions. For example, copper-catalyzed coupling of DABSO, a boronic acid, and an amine provides a direct route to sulfonamides without ever isolating a sulfonyl chloride intermediate.[10]
Quantitative Performance and Data Summary
While a direct, side-by-side experimental comparison of this compound with all alternatives under identical conditions is not available in the literature, a qualitative and semi-quantitative comparison can be constructed from established principles of chemical reactivity.[8]
| Reagent Class | Example(s) | Relative Reactivity Order | Typical Conditions | Key Advantages | Key Limitations |
| Alkanesulfonyl | Methanesulfonyl Chloride (Ms-Cl) | Very High | Et₃N or Pyridine, DCM, 0 °C to RT | High reactivity for unreactive amines, low cost. | Can be unselective, moisture sensitive. |
| Electron-Deficient Arylsulfonyl | 2,4-Dichlorobenzenesulfonyl Chloride | High | Et₃N or Pyridine, DCM, RT | Excellent for hindered/deactivated amines. | High reactivity can lead to side products. |
| Standard Arylsulfonyl | p-Toluenesulfonyl Chloride (Ts-Cl) | Moderate | Pyridine or Et₃N, DCM/THF, RT | Well-understood, robust, low cost, stable. | May be too slow for unreactive amines. |
| Heterocyclic Sulfonyl | This compound | Moderate | DIPEA, DCM, RT[6][16] | Introduces a specific heterocyclic motif, tunable properties. | Higher cost, lower commercial availability. |
| Sulfonyl Fluorides (SuFEx) | Phenylsulfonyl Fluoride | Low (Requires Activation) | Strong base (e.g., DBU) or catalyst | High stability, orthogonal reactivity, "click" chemistry.[10] | Requires specific activation, may be less familiar. |
| SO₂ Surrogates | DABSO + Boronic Acid + Amine | N/A (Catalytic Cycle) | Cu(II) catalyst, oxidant, solvent[10] | Avoids handling sulfonyl chlorides, broad scope. | Requires catalyst and specific coupling partners. |
Experimental Protocols & Methodologies
The following protocols provide standardized, reproducible methods for the synthesis of a representative sulfonamide, allowing for a direct comparison between a heterocyclic and a standard arylsulfonyl chloride.
Diagram: General Sulfonylation Workflow
This diagram illustrates the decision-making process for selecting an appropriate sulfonylating agent.
Caption: Workflow for selecting a sulfonylating agent.
Protocol 1: Synthesis using this compound
Causality: This protocol is adapted from literature procedures for pyrazole-4-sulfonyl chlorides.[6][16] Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic, sterically hindered base to efficiently scavenge the HCl byproduct without competing in the reaction. Dichloromethane (DCM) is an excellent, inert solvent for this transformation.
Materials:
-
Amine (e.g., Benzylamine): 1.0 eq
-
This compound: 1.05 eq
-
Diisopropylethylamine (DIPEA): 1.5 eq
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve the this compound (1.05 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel.
Protocol 2: Comparative Synthesis using p-Toluenesulfonyl Chloride (Ts-Cl)
Causality: This is a classic Schotten-Baumann-type condition. Pyridine serves as both the base and, in some cases, a nucleophilic catalyst. The conditions are robust and widely validated for a vast range of amines.[3]
Materials:
-
Amine (e.g., Benzylamine): 1.0 eq
-
p-Toluenesulfonyl chloride (Ts-Cl): 1.1 eq
-
Pyridine or Triethylamine (Et₃N): 2.0 eq
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add solid p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an identical aqueous workup as described in Protocol 1.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Expert Recommendations
The selection of a sulfonylating agent is a strategic decision in chemical synthesis. While This compound is a valuable reagent for constructing specific pyrazole-containing sulfonamides, its utility must be weighed against its specialized nature and likely higher cost.
-
For routine sulfonylation of standard amines, p-toluenesulfonyl chloride (Ts-Cl) remains the reliable and economical choice.[11]
-
For challenging substrates, such as sterically hindered or electron-deficient amines, more potent agents like methanesulfonyl chloride (Ms-Cl) or 2,4-dichlorobenzenesulfonyl chloride are superior alternatives.[8]
-
For researchers focused on late-stage functionalization, exploring modern methods using sulfonyl fluorides (SuFEx) or SO₂ surrogates (DABSO) can provide access to novel chemical space under milder and more controlled conditions.[10]
Ultimately, the optimal reagent is dictated by the specific requirements of the synthetic target, including substrate reactivity, desired final structure, and economic constraints. This guide provides the foundational framework for making a well-informed decision.
References
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Medicinal Chemistry Research. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]
-
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central (PMC). Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Available at: [Link]
-
Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols. ResearchGate. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central (PMC). Available at: [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central (PMC). Available at: [Link]
-
3,5-dimethyl-1h-pyrazole-4-sulfonyl chloride (C5H7ClN2O2S). PubChem. Available at: [Link]
-
Cas 1006495-98-2,1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. Lookchem. Available at: [Link]
-
1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. Available at: [Link]
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A Comparative Analysis of Pyrazole-4-Sulfonyl Chloride Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Pyrazole-4-sulfonyl chlorides serve as critical precursors for a diverse range of biologically active sulfonamides. However, the reactivity and handling of these reagents can vary significantly based on the substitution pattern of the pyrazole ring. This guide provides an in-depth comparative analysis of three distinct pyrazole-4-sulfonyl chloride derivatives: 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, and 1-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Through an examination of their synthesis, reactivity, and spectroscopic properties, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Pyrazole-4-Sulfonyl Chlorides
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] When functionalized with a sulfonyl chloride at the 4-position, it becomes a versatile electrophile for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The substituents on the pyrazole ring, particularly at the N1, C3, and C5 positions, play a crucial role in modulating the electronic properties and, consequently, the reactivity of the sulfonyl chloride group.
Comparative Synthesis and Physicochemical Properties
The synthesis of these pyrazole-4-sulfonyl chloride derivatives typically involves a two-step process: the formation of the substituted pyrazole core followed by chlorosulfonylation. While the fundamental approach is similar, the specific conditions and yields can differ, offering insights into their relative stability and ease of preparation.
| Derivative | Structure | Precursor Synthesis Yield | Chlorosulfonylation Yield | Physical State | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 1. 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | ~95%[4] | ~90%[4] | Pale yellow solid[4] | 15.16 (s, 1H, NH), 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃)[4] | |
| 2. 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | ~78%[4] | ~90%[4] | Pale yellow solid[4] | 3.79 (s, 3H, N-CH₃), 2.55 (s, 3H, CH₃), 2.47 (s, 3H, CH₃)[4] | |
| 3. 1-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Not explicitly stated, but generally high | Not explicitly stated | Solid | Aromatic protons and two methyl singlets are expected. |
Analysis of Synthetic and Spectroscopic Data:
The synthesis of the unsubstituted (N-H) derivative, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride , proceeds with a high yield in the initial pyrazole formation step.[4] The subsequent chlorosulfonylation also affords a high yield, indicating a robust and efficient process.[4] Its ¹H NMR spectrum is characterized by a downfield singlet for the N-H proton at 15.16 ppm, confirming its presence and suggesting its involvement in hydrogen bonding in solution.[4]
The N-methylated analogue, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride , is synthesized from the N-H precursor, with the methylation step yielding a respectable 78%.[4] The chlorosulfonylation yield is comparable to the N-H derivative.[4] The most notable difference in its ¹H NMR spectrum is the appearance of a singlet at 3.79 ppm, corresponding to the N-methyl protons, and the absence of the downfield N-H proton signal.[4] The chemical shifts of the C3 and C5 methyl groups are also slightly shifted compared to the N-H derivative, reflecting the change in the electronic environment upon N-alkylation.
For the N-phenyl derivative, 1-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride , while specific yield data is less readily available in comparative studies, its synthesis follows a similar pathway. The introduction of the phenyl group at the N1 position is expected to significantly influence the electronic properties of the pyrazole ring through resonance and inductive effects. This will be further discussed in the reactivity section.
Experimental Protocols
Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride[4]
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
-
To a solution of pentane-2,4-dione in methanol, add 85% hydrazine hydrate at 25–35 °C.
-
The exothermic reaction proceeds to give 3,5-dimethyl-1H-pyrazole in quantitative yield.
Step 2 (for 1,3,5-trimethyl derivative): Synthesis of 1,3,5-trimethyl-1H-pyrazole
-
To a solution of 3,5-dimethyl-1H-pyrazole in THF at 0 °C, add potassium tert-butoxide in portions under a nitrogen atmosphere.
-
Stir the reaction mixture at 25–30 °C for approximately 40 minutes.
-
Add a solution of methyl iodide in THF to the reaction mixture over 30 minutes.
-
Stir the reaction at 25–30 °C for 16 hours.
-
Work up the reaction with cold water and ethyl acetate extraction to obtain 1,3,5-trimethyl-1H-pyrazole.
Step 3: Chlorosulfonylation
-
Take the respective pyrazole (3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole) in chloroform.
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.
-
Raise the temperature to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride at 60 °C over 20 minutes and stir for an additional 2 hours.
-
After cooling, the reaction mixture is quenched with ice-cold water and extracted with dichloromethane to yield the corresponding pyrazole-4-sulfonyl chloride.
Caption: General synthetic workflow for pyrazole-4-sulfonyl chloride derivatives.
Comparative Reactivity in Sulfonamide Synthesis
The primary application of pyrazole-4-sulfonyl chlorides is in the synthesis of sulfonamides via reaction with primary or secondary amines. The reactivity of the sulfonyl chloride group is directly influenced by the electronic nature of the pyrazole ring.
A study detailing the synthesis of a series of pyrazole-4-sulfonamide derivatives provides valuable, albeit not directly comparative, data on the yields of sulfonamide formation.[4]
| Pyrazole-4-sulfonyl chloride | Amine | Sulfonamide Product | Yield |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 52%[4] |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 55%[4] |
Analysis of Reactivity:
-
Electronic Effects: The N-H proton in 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is acidic and can be deprotonated under basic conditions. This can potentially lead to side reactions or the need for an additional equivalent of base. In contrast, the N-methyl group in 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is electronically donating. This slight increase in electron density on the pyrazole ring might be expected to slightly decrease the electrophilicity of the sulfonyl chloride group. However, the observed yields for the reaction with 2-phenylethylamine are very similar (52% vs. 55%), suggesting that under the specified reaction conditions, the difference in reactivity between the N-H and N-methyl derivatives is not substantial.[4]
-
Steric Effects: The N-phenyl group in 1-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride introduces significant steric bulk around the N1 position. While this is distant from the C4-sulfonyl chloride, it can influence the overall conformation of the molecule and potentially affect its solubility and crystal packing. The electronic effect of the phenyl group is more complex, involving both inductive withdrawal and potential resonance donation or withdrawal depending on the dihedral angle with the pyrazole ring. This can lead to a more nuanced reactivity profile compared to the alkyl-substituted derivatives.
Experimental Protocol for Sulfonamide Synthesis[4]
-
To a solution of the desired amine in dichloromethane, add a suitable base (e.g., diisopropylethylamine).
-
Add a solution of the pyrazole-4-sulfonyl chloride derivative in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction for an extended period (e.g., 16 hours) and monitor by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with dichloromethane.
-
The crude product can be purified by column chromatography.
Caption: General scheme for sulfonamide synthesis.
Conclusion and Recommendations
This comparative analysis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, and 1-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride provides a framework for selecting the appropriate reagent for sulfonamide synthesis in a drug discovery context.
-
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a readily accessible and high-yielding precursor. The presence of the N-H group offers a potential site for further functionalization but may require careful control of basic reaction conditions to avoid deprotonation.
-
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride provides a stable and reliable alternative, with the N-methyl group preventing potential complications at the N1 position. Its reactivity in sulfonamide formation appears to be comparable to the N-H analogue under the examined conditions.
-
1-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride introduces both steric and electronic perturbations. The phenyl group can be exploited for structure-activity relationship (SAR) studies, for instance, through substitution on the phenyl ring itself. Its reactivity may be more substrate-dependent due to these combined effects.
For routine synthesis of pyrazole-4-sulfonamides where N1-substitution is not desired, both the 3,5-dimethyl-1H and 1,3,5-trimethyl derivatives are excellent choices with proven synthetic routes. The choice between them may come down to the specific requirements of the subsequent reaction steps and whether the N-H proton could interfere. For more complex SAR studies where modulation of the N1-substituent is a key strategy, the synthesis of a variety of N-aryl or N-alkyl pyrazole-4-sulfonyl chlorides, exemplified by the 1-phenyl derivative, will be a valuable approach.
Ultimately, the optimal choice of a pyrazole-4-sulfonyl chloride derivative will depend on the specific goals of the research program, balancing synthetic accessibility, reactivity, and the desired physicochemical properties of the final sulfonamide products.
References
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(2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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(2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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(2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. [Link]
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(2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. [Link]
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PubChem Compound Summary for CID 12263075, 3,5-dimethyl-1-phenyl-1h-pyrazole-4-sulfonyl chloride. [Link]
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(2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
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(2013). Synthesis and characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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(2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal. [Link]
-
(2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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The Evolving Landscape of Pyrazole Sulfonamides: A Guide to Structure-Activity Relationships
The strategic fusion of pyrazole and sulfonamide moieties has created a class of heterocyclic compounds with remarkable pharmacological versatility. This guide delves into the intricate structure-activity relationships (SAR) of pyrazole sulfonamide derivatives, offering a comparative analysis of their performance against various biological targets. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of these promising therapeutic agents.
The Rationale: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in approved drugs like Celecoxib (a COX-2 inhibitor) and Axitinib (a kinase inhibitor).[1] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold. The sulfonamide group (-SO₂NH₂) is a classic pharmacophore, renowned for its strong hydrogen bonding capabilities and its role in inhibiting enzymes like carbonic anhydrases.[2] The combination of these two pharmacophores in a single molecule has yielded derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][3][4][5]
General Synthetic Strategies: Building the Core Scaffold
Understanding the synthesis of pyrazole sulfonamide derivatives is crucial for appreciating the diversity of structures that can be generated. A prevalent method involves the cyclization of a chalcone derivative with a hydrazine-bearing sulfonamide.
Typical Experimental Protocol: Synthesis from Chalcones
-
Chalcone Synthesis: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base like sodium hydroxide in an alcoholic solvent. This Claisen-Schmidt condensation yields the α,β-unsaturated ketone (chalcone) intermediate.[6]
-
Cyclization: The synthesized chalcone is then refluxed with 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent, such as glacial acetic acid or ethanol with a catalytic amount of concentrated HCl.[6][7]
-
Work-up and Purification: The reaction mixture is typically poured into ice water to precipitate the crude product. The solid is collected by filtration, washed, and then purified, often by column chromatography or recrystallization.[3][7]
The flexibility of this synthesis allows for extensive variation at multiple positions, which is the foundation for SAR studies.
Caption: Generalized workflow for the synthesis of pyrazole sulfonamide derivatives.
Comparative Analysis of Structure-Activity Relationships by Target
The biological activity of pyrazole sulfonamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the benzenesulfonamide rings.
A. Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. Inhibitors of CAs are used to treat glaucoma, epilepsy, and altitude sickness. The sulfonamide moiety is a potent zinc-binding group, making pyrazole sulfonamides excellent candidates for CA inhibition.
Key SAR Insights:
-
Sulfonamide Position: The position of the sulfonamide group on the benzene ring significantly influences activity. For many derivatives, a meta-sulfonamide substitution leads to higher potency compared to a para-substitution.[8]
-
Substitution on the Pyrazole Core: The aryl rings attached to the pyrazole core play a crucial role. Electron-withdrawing groups (e.g., halogens, methoxy groups) on these phenyl rings can enhance inhibitory activity against specific CA isoforms like hCA IX and hCA XII.[9]
-
Selectivity: By modifying substituents, selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous hCA II can be achieved, which is a key goal in developing anticancer agents. For instance, compound 4g (with a methoxy group) was found to be a potent inhibitor of hCA XII.[9]
Comparative Data for Carbonic Anhydrase Inhibitors
| Compound ID | Aryl Substituent (Position 3) | Aryl Substituent (Position 5) | Target | Activity (IC50 / Ki) | Reference |
| 4a-j (general) | Varied (phenyl, methoxyphenyls) | 1,3-benzodioxol-5-yl | hCA I | 12.7 - 59.8 nM (Ki) | [2] |
| hCA II | 6.9 - 24.1 nM (Ki) | [2] | |||
| 4g | Phenyl | 4-Methoxyphenyl | hCA XII | 0.12 ± 0.07 µM (IC50) | [9] |
| 4k | Phenyl | 4-Hydroxyphenyl | hCA II | 0.24 ± 0.18 µM (IC50) | [9] |
| 1f | 4-Chlorophenyl (on pyrazolone) | N/A | AChE | 7.45 ± 0.98 nM (Ki) | [8] |
Note: Data is compiled from multiple studies for comparative purposes.
B. Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[10]
Key SAR Insights:
-
Hinge Binding: The pyrazole core often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[10][11]
-
Selectivity through Substitution: Modifications to the pyrazole ring and the sulfonamide's aryl group can confer selectivity. For example, in the development of LRRK2 inhibitors, adding a methyl group adjacent to a pyridine substituent at the R2 position boosted potency threefold.[11]
-
Targeting Specific Kinases: Different substitution patterns lead to inhibitors of various kinases, including LRRK2, Akt, Aurora A, and B-Raf.[10][11][12] For instance, 1,3,4-triarylpyrazole derivatives with a sulfonamide group show promise as B-raf inhibitors.[10]
Caption: Key SAR principles for pyrazole sulfonamide kinase inhibitors.
C. Anti-inflammatory Activity (COX-2/5-LOX Inhibition)
Chronic inflammation is linked to various diseases. Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade. Dual inhibitors are sought after to provide broader anti-inflammatory effects with potentially reduced side effects.
Key SAR Insights:
-
COX-2 Selectivity: The sulfonamide group is a classic feature of selective COX-2 inhibitors like Celecoxib, fitting into a secondary pocket of the COX-2 active site not present in COX-1.
-
Dual Inhibition: A hybridization strategy combining features of known COX and LOX inhibitors has led to pyrazole sulfonamides with potent dual activity.[4]
-
Prodrug Approach: Esterification of a carboxylic acid moiety on the pyrazole scaffold can create prodrugs with similar potency to the parent compound but with significantly reduced gastric ulcerogenicity.[4]
Comparative Data for Anti-inflammatory Agents
| Compound ID | Key Structural Feature | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 5b | Benzothiophen-2-yl pyrazole carboxylic acid | 5.40 | 0.01 | 1.78 | [4] |
| 6c, 6d | Ester prodrugs of 5b | - | (equipotent to 5b) | - | [4] |
| Celecoxib | Reference Drug | 15 | 0.04 | - | [4] |
D. Antimicrobial and Antitubercular Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole sulfonamides have demonstrated promising activity against various bacteria and Mycobacterium tuberculosis.[5][6]
Key SAR Insights:
-
Hybrid Scaffolds: Combining the pyrazole sulfonamide core with other antimicrobial pharmacophores, like 7-chloroquinoline, can produce potent hybrid molecules.[6]
-
Potent Antitubercular Activity: Several derivatives have shown remarkable activity against the H₃₇Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values superior to the standard drug rifampicin.[6]
-
Specific Substitutions: The presence of a 4-fluorophenyl group and a thiophene ring in a pyrazolyl-pyrazoline scaffold (compound 9g ) resulted in excellent antitubercular activity, highlighting the importance of specific aromatic substitutions.[6]
Comparative Data for Antitubercular Agents
| Compound ID | Key Structural Features | MIC (µg/mL) vs M. tuberculosis H₃₇Rv | % Inhibition | Reference |
| 9g | 7-chloroquinoline, thiophene, 4-fluorophenyl | 10.2 | 99% | [6] |
| 9m | 7-chloroquinoline, furan, 4-fluorophenyl | 12.5 | 99% | [6] |
| 9h | 7-chloroquinoline, thiophene, 4-chlorophenyl | 25 | 98% | [6] |
| Rifampicin | Reference Drug | 40 | - | [6] |
Standardized Experimental Protocols
To ensure data comparability and reproducibility, standardized assays are essential. Below are outlines for key biological evaluations.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced (or substrate phosphorylated) using the detection reagent and a luminometer/spectrophotometer.
-
Data from a no-enzyme control (0% activity) and a vehicle control (100% activity) are used for normalization.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol: In Vitro Antiproliferative Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To measure the effect of a compound on the proliferation of cancer cells.
-
Materials: Cancer cell line (e.g., MCF-7, U937), cell culture medium, fetal bovine serum (FBS), test compounds, and a viability assay reagent (e.g., MTT or CellTiter-Glo®).[3][13]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Remove the treatment medium and add the viability assay reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Conclusion and Future Directions
The pyrazole sulfonamide scaffold is a testament to the power of pharmacophore hybridization in drug discovery. The structure-activity relationship studies summarized here demonstrate that subtle chemical modifications can profoundly impact potency and selectivity across a wide range of biological targets, from enzymes to protein kinases.
The future of this chemical class lies in leveraging the existing SAR knowledge for more rational, target-focused design. Key areas for future exploration include:
-
Optimizing Selectivity: Fine-tuning substitutions to enhance selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects.
-
Improving Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability, transforming potent inhibitors into viable drug candidates.
-
Exploring New Targets: Applying the pyrazole sulfonamide library against emerging therapeutic targets where the unique structural and electronic properties of this scaffold may prove advantageous.
By continuing to explore the vast chemical space of these derivatives, the scientific community is well-positioned to unlock new therapeutic agents for a multitude of diseases.
References
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- Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (2018). Chemical & Pharmaceutical Bulletin.
- Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. (n.d.). PubMed Central.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega.
- Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (2020). European Journal of Medicinal Chemistry.
- Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. (2025). Marmara Pharmaceutical Journal.
- Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (n.d.).
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). Chemistry & Biodiversity.
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Advances.
- Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). Molecules.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (n.d.).
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (n.d.).
- Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride. (2025). BenchChem.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (n.d.). European Journal of Medicinal Chemistry.
- Clinical antimicrobial drugs containing pyrazole and sulfonamide fragments, and the DNA gyrase inhibitor from our previous work, as well as the design of the three‐component hybrid compounds. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Pharmaceuticals.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.).
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A Researcher's Guide to Catalytic Excellence in Pyrazole Synthesis
Introduction: The Enduring Significance of Pyrazoles and the Quest for Catalytic Efficiency
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1] Its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The classical approach to pyrazole synthesis, the Knorr reaction, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] While foundational, the drive for more sustainable, efficient, and versatile synthetic methodologies has led to the exploration of a diverse range of catalysts. This guide provides a comparative analysis of prominent catalytic systems for pyrazole synthesis, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Comparative Analysis of Catalysts for Pyrazole Synthesis
The choice of catalyst profoundly impacts the efficiency, selectivity, and environmental footprint of pyrazole synthesis. Below is a comparative table summarizing the performance of various catalytic systems, followed by a detailed discussion of their respective strengths and weaknesses.
| Catalyst Type | Specific Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reusability | Reference |
| Heterogeneous | Amberlyst-70 | 1,3-Diketones, Hydrazines/Hydrazides | Water, Room Temperature, 15 min | 94 | Up to 5 cycles | [5][6][7] |
| Nanocatalyst | ZnO Nanoparticles | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water, Room Temperature, 10-20 min | 95 | Recyclable | [8][9] |
| Nanocatalyst | Ag/La-ZnO Core-Shell | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Solvent-free, Grinding, Room Temperature | High | Recyclable | [10] |
| Homogeneous | Silver-based | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene, 60 °C | up to 99 | Not specified | [8] |
| Homogeneous | Copper(II) triflate (Cu(OTf)₂) | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene, 60 °C | 60 | Not specified | [8] |
| "Green" Catalyst | Sodium Benzoate | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water, Reflux | High | Not specified | [11] |
| Homogeneous | Palladium-based | Terminal alkyne, Hydrazine, CO, Aryl iodide | Not specified | Good | Not specified | [12] |
In-Depth Discussion of Catalyst Classes
Heterogeneous Catalysts: The Workhorses of Sustainable Synthesis
Heterogeneous catalysts, such as the sulfonic acid resin Amberlyst-70, offer significant advantages in terms of operational simplicity and environmental friendliness.[5][7]
-
Expertise & Experience: The primary benefit of catalysts like Amberlyst-70 is their insolubility in the reaction medium, which allows for easy separation from the product mixture by simple filtration.[6] This eliminates the need for cumbersome workup procedures and minimizes solvent waste. The use of water as a solvent at room temperature further enhances the green credentials of this methodology.[5][7]
-
Trustworthiness: The reusability of Amberlyst-70 for up to five cycles with only a minor decrease in activity demonstrates its robustness and cost-effectiveness for large-scale synthesis.[6]
-
Authoritative Grounding: The acidic nature of Amberlyst-70 facilitates the condensation reaction between the 1,3-dicarbonyl compound and hydrazine, following a mechanism analogous to the classical acid-catalyzed Knorr synthesis.[5][13]
Pros:
-
Excellent yields and short reaction times at ambient temperature.[5][7]
-
Easy to separate and recycle, reducing waste and cost.[6]
-
Non-toxic and thermally stable.[5]
Cons:
-
May not be suitable for all substrate combinations.
-
Catalyst activity can decrease over multiple cycles.[6]
Nanocatalysts: The Frontier of Catalytic Efficiency
Nanomaterials, with their high surface-area-to-volume ratio, have emerged as exceptionally efficient catalysts in organic synthesis.[11] Zinc oxide (ZnO) nanoparticles, in particular, have demonstrated remarkable activity in the synthesis of pyrazole derivatives.[8][9]
-
Expertise & Experience: ZnO nanoparticles catalyze the one-pot, four-component synthesis of pyranopyrazoles in aqueous media at room temperature, affording excellent yields in a matter of minutes.[9] The high efficiency is attributed to the large surface area of the nanoparticles, which provides a greater number of active sites for the reaction.[14]
-
Trustworthiness: The ability to recycle and reuse the ZnO nanoparticle catalyst without a significant loss of activity underscores its potential for sustainable chemical production.[1][14] The synthesis of Ag/La-ZnO core-shell nanoparticles further exemplifies the advancements in this area, enabling solvent-free reactions under grinding conditions.[10]
-
Authoritative Grounding: The plausible mechanism for ZnO nanoparticle-catalyzed pyranopyrazole synthesis involves the initial formation of a pyrazolone from ethyl acetoacetate and hydrazine, and an arylidene malononitrile via Knoevenagel condensation.[14] The catalyst facilitates the subsequent Michael addition and cyclization to yield the final product.[14]
Pros:
-
Can be used in green solvents like water or under solvent-free conditions.[9][10]
-
High catalytic efficiency due to large surface area.[14]
Cons:
-
Synthesis and characterization of nanoparticles can be complex.
-
Potential for nanoparticle agglomeration, which can reduce catalytic activity.
Homogeneous Catalysts: Precision and Selectivity
Homogeneous catalysts, particularly transition metal complexes, offer high selectivity and activity under mild reaction conditions.[12] Silver and palladium-based catalysts have been effectively employed in pyrazole synthesis.[8][12]
-
Expertise & Experience: Silver-catalyzed [3+2] cycloaddition reactions have been shown to produce trifluoromethylated pyrazoles in excellent yields.[8] The choice of solvent and temperature can be critical for optimizing the reaction outcome.[8] Palladium catalysts are effective in four-component coupling reactions to produce pyrazole derivatives.[12]
-
Trustworthiness: While highly effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and catalyst loss.
-
Authoritative Grounding: The mechanism of these reactions often involves the formation of metal-complexed intermediates that facilitate the desired bond formations with high regioselectivity.
Pros:
-
High yields and selectivity for specific pyrazole derivatives.[8]
-
Often operate under mild reaction conditions.[12]
Cons:
-
Difficult to separate from the product.
-
Catalyst is often not recyclable.
-
Can be expensive and may involve toxic heavy metals.
Experimental Protocols
Protocol 1: Synthesis of Pyrazoles using Amberlyst-70
This protocol is adapted from the work of Chandak et al.[5][6]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine or hydrazide (1.1 mmol)
-
Amberlyst-70 (catalytic amount)
-
Water
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol), hydrazine/hydrazide (1.1 mmol), and a catalytic amount of Amberlyst-70 in water.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to separate the solid catalyst.
-
Wash the catalyst with ether and dry it at 60°C for 4 hours for reuse.
-
Isolate the product by filtration or extraction. If the product is a solid, it can be recrystallized from a suitable solvent to afford the pure compound.
Protocol 2: One-Pot Synthesis of Pyranopyrazoles using ZnO Nanoparticles
This protocol is based on the methodology described by Tekale et al. and others.[9][14]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
ZnO nanoparticles (25 mg)
-
Water (5 mL)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and ZnO nanoparticles (25 mg) in 5 mL of water.
-
Stir the mixture at room temperature for 10-20 minutes.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with water.
-
Recrystallize the crude product from hot ethanol to obtain the pure pyranopyrazole derivative.
Mechanistic Insights and Visualizations
The Knorr Pyrazole Synthesis
The Knorr synthesis is a classic acid-catalyzed reaction.[3] The dicarbonyl is activated by the acid, followed by nucleophilic attack by the hydrazine to form an imine.[3] The second nitrogen of the hydrazine then attacks the other carbonyl group, leading to a second imine formation and subsequent cyclization and dehydration to yield the aromatic pyrazole ring.[3][15]
Caption: The reaction pathway of the Knorr Pyrazole Synthesis.
ZnO Nanoparticle-Catalyzed Multicomponent Synthesis of Pyranopyrazoles
This multicomponent reaction proceeds through a series of steps facilitated by the ZnO nanoparticle catalyst.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. nanomaterchem.com [nanomaterchem.com]
- 10. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
The Pyrazole Scaffold: A Privileged Structure in Modern Kinase and Coagulation Inhibition
A Comparative Efficacy Guide for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, have cemented its status as a "privileged scaffold" in drug design. This guide provides an in-depth, comparative analysis of the efficacy of prominent pyrazole-based inhibitors targeting key players in oncology and cardiovascular disease: Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), and Factor Xa (FXa).
The Rise of Pyrazole-Based Inhibitors: A Structural Advantage
The versatility of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile. By serving as a rigid scaffold, it correctly orients functional groups to interact with target proteins, while its inherent properties can enhance solubility and metabolic stability. This has led to the development of highly potent and selective inhibitors for a range of therapeutic targets.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrazole-based inhibitors have shown remarkable success in targeting specific kinases involved in oncogenic signaling pathways.
Bruton's Tyrosine Kinase (BTK) Inhibitors: A Tale of Two Generations
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies. Ibrutinib, a first-in-class pyrazole-based BTK inhibitor, revolutionized the treatment of these diseases. However, its off-target effects have spurred the development of more selective second-generation inhibitors like zanubrutinib.
The following diagram illustrates the central role of BTK in B-cell signaling and the point of intervention for pyrazole-based inhibitors.
Caption: BTK signaling pathway and inhibition by pyrazole-based drugs.
| Inhibitor | Target | IC50 (nM) | Key Off-Targets | Clinical Efficacy (ORR) | Reference |
| Ibrutinib | BTK | 0.5 | TEC, EGFR, JAK3 | ~65-75% | [1][2] |
| Zanubrutinib | BTK | <1.0 | Minimal | ~78-85% | [3][4] |
ORR = Overall Response Rate in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)
Expert Insights: The improved selectivity of zanubrutinib over ibrutinib is a key differentiator. Ibrutinib's off-target inhibition of kinases like TEC and EGFR is associated with adverse effects such as bleeding and rash, respectively[5]. Clinical data from the ALPINE study demonstrated a superior overall response rate for zanubrutinib compared to ibrutinib in patients with relapsed/refractory CLL/SLL[3][6]. Furthermore, zanubrutinib has been associated with a more favorable cardiac safety profile, with a lower incidence of atrial fibrillation[7].
Janus Kinase (JAK) Inhibitors: Modulating the Cytokine Storm
The JAK-STAT signaling pathway is a critical conduit for cytokine signaling, playing a central role in immunity and inflammation. Pyrazole-containing JAK inhibitors, such as ruxolitinib and baricitinib, have been approved for the treatment of myeloproliferative neoplasms and autoimmune diseases.
The diagram below outlines the JAK-STAT pathway and the inhibitory action of pyrazole-based drugs.
Caption: The JAK-STAT signaling pathway and its inhibition.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 | [8] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 | [9] |
Expert Insights: Both ruxolitinib and baricitinib exhibit potent inhibition of JAK1 and JAK2. This dual inhibition is thought to be responsible for their efficacy in diseases where multiple cytokines play a pathogenic role. The selectivity profile of these inhibitors is critical to their clinical application and potential side effects. For instance, the lower potency against JAK3 may spare some immune functions mediated by this kinase.
Comparative Efficacy of Pyrazole-Based Coagulation Inhibitors
The coagulation cascade is a tightly regulated process essential for hemostasis. Factor Xa is a key enzyme at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulants.
Factor Xa (FXa) Inhibitors: A New Era in Anticoagulation
Pyrazole-based direct oral anticoagulants (DOACs) like apixaban and rivaroxaban have emerged as alternatives to traditional vitamin K antagonists for the prevention and treatment of thromboembolic events.
The following diagram highlights the position of Factor Xa in the coagulation cascade and the inhibitory action of pyrazole-based drugs.
Caption: The coagulation cascade and the role of Factor Xa inhibitors.
| Inhibitor | Target | Ki (nM) | Clinical Outcome (Major Bleeding) | Clinical Outcome (Ischemic Stroke/Systemic Embolism) | Reference |
| Apixaban | Factor Xa | <1 | Lower incidence | Lower incidence | [3][10] |
| Rivaroxaban | Factor Xa | 0.4 | Higher incidence | Higher incidence | [10][11] |
Expert Insights: Both apixaban and rivaroxaban are potent, direct inhibitors of Factor Xa, with sub-nanomolar Ki values[3]. However, head-to-head clinical comparisons have revealed differences in their safety and efficacy profiles. Multiple observational studies have suggested that apixaban is associated with a lower risk of major bleeding, particularly gastrointestinal bleeding, compared to rivaroxaban[10][12]. Some studies have also indicated a lower incidence of ischemic stroke and systemic embolism with apixaban[10]. These differences may be attributable to their distinct pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are paramount. Below are representative step-by-step methodologies for assessing the activity of pyrazole-based inhibitors against their respective targets.
Experimental Workflow: Kinase Inhibitor Profiling
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X kinase buffer containing the appropriate concentrations of DTT and MnCl2.
-
Dilute the BTK enzyme and the substrate (e.g., poly(Glu,Tyr) 4:1) in 1X kinase buffer.
-
Prepare serial dilutions of the pyrazole-based inhibitor in 1X kinase buffer.
-
Prepare a 250 µM ATP solution in 1X kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of the diluted BTK enzyme to each well.
-
Add 10 µL of the diluted substrate to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 250 µM ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vitro JAK Kinase Assay (Luminescent)
This protocol is similar to the BTK kinase assay, with the primary difference being the use of a specific JAK enzyme (e.g., JAK1, JAK2, or JAK3) and potentially a different substrate. The ADP-Glo™ kinase assay is a suitable platform for this measurement[13].
Protocol 3: In Vitro Factor Xa Chromogenic Assay
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., Tris-HCl with NaCl and CaCl2).
-
Dilute human Factor Xa enzyme in the assay buffer.
-
Prepare serial dilutions of the pyrazole-based inhibitor in the assay buffer.
-
Prepare a solution of a chromogenic Factor Xa substrate (e.g., containing a p-nitroaniline (pNA) moiety).
-
-
Assay Plate Setup:
-
Add a defined volume of the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add a defined volume of the diluted Factor Xa enzyme to each well.
-
Incubate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Incubate the plate at 37°C.
-
Monitor the change in absorbance at 405 nm over time using a plate reader. The rate of color development is proportional to the Factor Xa activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective inhibitors of key therapeutic targets. As demonstrated in this guide, pyrazole-based inhibitors have made a significant impact in the fields of oncology and anticoagulation. The head-to-head comparisons of efficacy, selectivity, and safety underscore the importance of continued medicinal chemistry efforts to refine these privileged structures. The detailed experimental protocols provided herein offer a foundation for the rigorous and reproducible evaluation of the next generation of pyrazole-based therapeutics.
References
-
Head-to-head efficacy and safety of rivaroxaban, apixaban, and dabigatran in an observational nationwide targeted trial. PubMed. [Link]
-
Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. PMC. [Link]
-
JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. ResearchGate. [Link]
-
Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Comparison of BTK Inhibitors Shows Promising Results for Zanubrutinib Over Ibrutinib in CLL/SLL. Targeted Oncology. [Link]
-
What is the mechanism of action of Rivaroxaban (Xarelto) and Apixaban?. Dr.Oracle. [Link]
-
Head-to-Head Comparison of Zanubrutinib Versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. Journal of Managed Care & Specialty Pharmacy. [Link]
-
Study Shows Zanubrutinib May Outperform Ibrutinib in Treatment of R/R CLL/SLL. Pharmacy Times. [Link]
-
Apixaban Compared Against Rivaroxaban For Atrial Fibrillation. HCPLive. [Link]
-
Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. PubMed Central. [Link]
-
Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. PMC. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
[Figure, Coagulation Cascade Diagram. The extrinsic...]. StatPearls - NCBI Bookshelf. [Link]
-
BTK Assay Kit. BPS Bioscience. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]
-
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. [Link]
-
Apixaban and rivaroxaban anti-Xa level utilization and associated bleeding events within an academic health system. PubMed Central. [Link]
-
Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. ACS Publications. [Link]
-
BTK Inhibitors Explored in B-Cell Malignancies. OncLive. [Link]
-
Coagulation cascade (diagram). Radiopaedia.org. [Link]
-
JAK1 Activity Assay. BellBrook Labs. [Link]
-
BTK Activity Assay. BellBrook Labs. [Link]
-
Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
Human Janus Kinase (JAK) Elisa kit. AMSBIO. [Link]
-
Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. ResearchGate. [Link]
-
Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]
-
The Coagulation Cascade. Deranged Physiology. [Link]
-
BTK (C481S) Kinase Assay Kit. BPS Bioscience. [Link]
-
BTK inhibitors for CLL. Patient Power. [Link]
-
Factor Xa Inhibitor Screening Kit (Fluorometric). AMSBIO. [Link]
-
JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [Link]
-
JAK1 Kinase Assay Protocol. [Link]
-
Ibrutinib's off-target mechanism: cause for dose optimization. PMC. [Link]
-
BTK Enzyme Assay System Datasheet. [Link]
-
JAK Therapies: Mechanism of Action, Pharmacotherapeutic Profiles, and Positioning. YouTube. [Link]
-
Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
JAK-STAT signaling pathway. YouTube. [Link]
-
Simplified schematic for the blood coagulation cascade.The figure... - ResearchGate. [Link]
-
The JAK/STAT Pathway. PMC. [Link]
-
Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. PMC. [Link]
-
The Clotting Cascade. National Bleeding Disorders Foundation. [Link]
-
The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. [Link]
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- 3. Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
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- 10. hcplive.com [hcplive.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Head-to-head efficacy and safety of rivaroxaban, apixaban, and dabigatran in an observational nationwide targeted trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.kr [promega.kr]
A Technical Guide to the Spectroscopic Analysis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Comparative Approach
In the landscape of modern synthetic chemistry and drug development, the precise characterization of novel reagents is paramount. This guide provides an in-depth spectroscopic analysis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in the synthesis of various biologically active compounds. While experimentally derived spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from closely related analogs to present a robust, predictive characterization.
This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic hallmarks of this compound and how it compares to other common sulfonylating agents.
Introduction to this compound
This compound belongs to the family of pyrazole sulfonyl chlorides, which are versatile intermediates in organic synthesis. The pyrazole moiety is a common scaffold in many pharmaceuticals due to its diverse biological activities. The sulfonyl chloride functional group allows for the straightforward introduction of the pyrazole core onto various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The isopropyl group at the 1-position of the pyrazole ring enhances lipophilicity, which can be a crucial factor in modulating the pharmacokinetic properties of a drug candidate.
Accurate structural confirmation of such intermediates is critical to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. This guide will detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and provide a comparative analysis with other common sulfonylating agents.
Predicted Spectroscopic Data
The following sections outline the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and a comparative study of related pyrazole derivatives for which experimental data is available.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are detailed below. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Isopropyl CH | 4.6 - 4.9 | Septet | ~7.0 | The methine proton is deshielded by the adjacent nitrogen atom of the pyrazole ring. |
| Pyrazole C3-CH₃ | 2.5 - 2.7 | Singlet | - | The methyl group at the C3 position is influenced by the adjacent sulfonyl chloride group. |
| Pyrazole C5-CH₃ | 2.4 - 2.6 | Singlet | - | The methyl group at the C5 position is in a similar electronic environment to the C3-methyl. |
| Isopropyl CH₃ | 1.5 - 1.7 | Doublet | ~7.0 | These six equivalent protons are split by the adjacent methine proton. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C3 | 150 - 155 | The carbon atom is attached to a methyl group and is adjacent to a nitrogen atom. |
| Pyrazole C5 | 145 - 150 | This carbon is also attached to a methyl group and adjacent to two nitrogen atoms. |
| Pyrazole C4 | 115 - 120 | The C4 carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group, shifting it significantly downfield. |
| Isopropyl CH | 50 - 55 | The methine carbon is attached to a nitrogen atom, resulting in a downfield shift. |
| Isopropyl CH₃ | 22 - 25 | The methyl carbons of the isopropyl group are in a typical aliphatic region. |
| Pyrazole C3-CH₃ | 12 - 15 | |
| Pyrazole C5-CH₃ | 10 - 13 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The sulfonyl chloride group has very strong and characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Asymmetric S=O Stretch | 1380 - 1400 | Strong |
| Symmetric S=O Stretch | 1170 - 1190 | Strong |
| S-Cl Stretch | 550 - 650 | Medium-Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Pyrazole Ring) | 1550 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 250 | Corresponding to the ³⁵Cl isotope. |
| [M+2]⁺ | 252 | Corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak. |
| [M-SO₂Cl]⁺ | 151 | Loss of the sulfonyl chloride group. |
| [M-CH(CH₃)₂]⁺ | 207 | Loss of the isopropyl group. |
Comparative Analysis with Alternative Sulfonyl Chlorides
To better understand the unique spectroscopic features of this compound, it is useful to compare its predicted data with that of other commonly used sulfonylating agents.
Table 5: Comparative ¹H NMR Data (Key Signals, δ ppm in CDCl₃)
| Compound | Aromatic/Heterocyclic Protons | Alkyl Protons |
| This compound (Predicted) | - | 4.6-4.9 (septet, 1H), 2.5-2.7 (s, 3H), 2.4-2.6 (s, 3H), 1.5-1.7 (d, 6H) |
| p-Toluenesulfonyl chloride (Tosyl chloride)[3] | 7.80 (d, 2H), 7.35 (d, 2H) | 2.43 (s, 3H) |
| Dansyl chloride[4] | 7.1 - 8.6 (m, 6H) | 2.89 (s, 6H) |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride[1] | - | 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) |
Table 6: Comparative IR Data (Key Absorption Bands, cm⁻¹)
| Compound | Asymmetric S=O Stretch | Symmetric S=O Stretch |
| This compound (Predicted) | 1380 - 1400 | 1170 - 1190 |
| p-Toluenesulfonyl chloride (Tosyl chloride) | ~1375 | ~1178 |
| Dansyl chloride | ~1360 | ~1160 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is adapted from the synthesis of related pyrazole sulfonyl chlorides.[1]
Step 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
-
To a solution of 3,5-dimethyl-1H-pyrazole in a suitable aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride or potassium tert-butoxide at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add 2-bromopropane dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-3,5-dimethyl-1H-pyrazole.
Step 2: Sulfonylation
-
In a fume hood, add the 1-isopropyl-3,5-dimethyl-1H-pyrazole to a stirring solution of chlorosulfonic acid in chloroform at 0 °C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10-12 hours.
-
Add thionyl chloride to the reaction mixture and continue stirring at 60 °C for an additional 2 hours.
-
Cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of ice-cold water and dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software, referencing the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in positive ion mode.
Visualizations
Caption: Workflow for the synthesis and spectroscopic confirmation of the target compound.
Caption: Correlation of structural features with predicted spectroscopic signals.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds, we have established a reliable set of expected spectroscopic data that can guide researchers in the synthesis and confirmation of this important building block. The comparative analysis with other sulfonylating agents highlights the unique spectral features arising from the substituted pyrazole core. The provided protocols offer a starting point for the practical synthesis and analysis of this and related compounds, underscoring the importance of a multi-technique spectroscopic approach for unambiguous structural elucidation in chemical research.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link][1]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2017. [Link][2]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 2020. [Link]
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1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem. [Link][5]
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NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide - ResearchGate. [Link]
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Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436 - ResearchGate. [Link]
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A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Pyrazole Compounds
Introduction: The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2] As five-membered aromatic heterocycles, pyrazole derivatives are integral scaffolds in a host of pharmacologically active agents, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2] Given their prevalence and potent biological activities, the absolute purity of any synthesized pyrazole compound is not merely an academic benchmark but a critical determinant of its efficacy, safety, and reproducibility in downstream applications.[3] Impurities, even in trace amounts, can lead to erroneous biological data, failed clinical trials, or unpredictable material properties.
This guide provides an in-depth comparison of the essential analytical techniques required to establish the purity of a novel pyrazole compound. Moving beyond a simple recitation of methods, we will explore the causality behind our analytical choices, framing purity assessment as a self-validating system where orthogonal techniques converge to provide a complete and trustworthy profile of your synthesized molecule.
The Synthetic Landscape: Anticipating Potential Impurities
Before any analysis begins, a scientist must think like a synthetic chemist. The purity assessment strategy is dictated by the potential impurities that can arise from the chosen synthetic route. The most common pathway to pyrazoles is the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This and other popular methods can introduce several classes of impurities.[1][6][7]
Common Impurity Classes in Pyrazole Synthesis:
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl precursors or hydrazine reactants.[3]
-
Regioisomers: If an unsymmetrical dicarbonyl is used, condensation can occur at two different sites, leading to isomeric products that may have very similar physical properties but different biological activities.[1][3]
-
Reaction Intermediates: Incomplete aromatization can leave pyrazoline intermediates in the final product.[3]
-
Side-Reaction Byproducts: Self-condensation of starting materials or degradation products can form various colored and uncolored byproducts.[3]
-
Residual Solvents & Catalysts: Solvents used for reaction and purification, as well as acid or metal catalysts, can be retained in the final solid.
Caption: Origin of impurities in a typical pyrazole synthesis.
A Multi-Modal Strategy for Purity Verification
No single analytical technique can definitively establish purity. A robust assessment relies on an orthogonal approach, where different methods that measure distinct chemical properties are used to build a comprehensive and validated purity profile. Our standard workflow proceeds from a qualitative confirmation of structure to a highly accurate quantitative assessment of the bulk sample.
Caption: A logical workflow for comprehensive purity assessment.
Core Analytical Techniques: A Comparative Guide
We will now delve into the four pillars of purity analysis for small organic molecules: HPLC, NMR, MS, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 silica column) and a liquid mobile phase. For pyrazoles, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3][8]
-
Expertise & Experience (The "Why"): HPLC is the workhorse for quantitative purity assessment. It excels at separating the main compound from structurally similar impurities, such as regioisomers and byproducts.[3] The output, a chromatogram, provides a percentage purity value based on the relative area of the detected peaks. This percentage is often what regulatory bodies require, but it's crucial to remember it's "purity by area" and assumes all components have a similar response at the detection wavelength.
-
Experimental Protocol: RP-HPLC for a Generic Pyrazole
-
System Preparation: Use an HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[9][10]
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in HPLC-grade water. The acid sharpens peaks and ensures consistent ionization.
-
Phase B: Acetonitrile (ACN).
-
-
Gradient Elution: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the proportion of Mobile Phase B over 10-20 minutes. This ensures that both polar and non-polar impurities are eluted from the column.
-
Detection: Use a PDA detector to monitor across a range of wavelengths, or select a single wavelength near the pyrazole's UV absorbance maximum (often 210-260 nm).
-
Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 0.5-1.0 mg/mL) in a suitable solvent, often a mixture of the mobile phases.[3][9]
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
-
Strengths & Limitations:
-
Strengths: Excellent for quantification, high sensitivity, highly effective at separating regioisomers.
-
Limitations: Destructive, requires a chromophore for UV detection, purity calculation assumes equal detector response for all components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle of Operation: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[11] The resulting spectrum provides detailed information about the chemical environment of each atom, effectively serving as a molecular fingerprint.
-
Expertise & Experience (The "Why"): While HPLC tells you "how much," NMR tells you "what it is." A clean ¹H NMR spectrum is the first and most crucial piece of evidence for structural confirmation.[12][13] It allows for the unambiguous identification of the target compound by analyzing chemical shifts, integration (proton counting), and spin-spin coupling patterns.[14][15] Furthermore, it is exceptionally sensitive to impurities containing protons, such as residual solvents or unreacted starting materials, which are easily identified and can even be quantified using an internal standard (qNMR).
-
Experimental Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.[12]
-
Data Acquisition: Acquire a standard ¹H spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction.
-
Analysis & Interpretation:
-
Chemical Shift (δ): Compare the observed shifts of the pyrazole ring protons (typically δ 6.0-8.0 ppm) with expected values from literature or predictive software.[11][16]
-
Integration: The area under each peak should correspond to the number of protons it represents. Verify that the ratios match the proposed structure.
-
Coupling Constants (J): Analyze splitting patterns to confirm the connectivity of protons in the molecule.
-
Impurity Check: Look for small, unassigned peaks. Common residual solvents like ethyl acetate, acetone, and dichloromethane have characteristic and well-documented chemical shifts.
-
-
Caption: Information derived from an NMR spectrum.
Mass Spectrometry (MS)
-
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound, which is one of its most fundamental properties.[17][18] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying unknown components in a mixture.
-
Expertise & Experience (The "Why"): The primary role of MS in this context is to confirm the molecular weight of the synthesized pyrazole. A high-resolution mass spectrometry (HRMS) result that matches the calculated molecular weight to within a few parts per million (ppm) provides extremely strong evidence for the assigned elemental composition. When analyzing an HPLC trace, LC-MS can confirm that the main peak corresponds to the target compound's mass and can help identify impurities by their mass.
-
Experimental Protocol: LC-MS for Molecular Weight Confirmation
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Chromatography: Employ the same or a similar RP-HPLC method as described above. Using a volatile mobile phase modifier like formic acid instead of TFA is essential for good MS sensitivity.
-
Ionization: Electrospray Ionization (ESI) is the most common technique for pyrazoles, typically operating in positive ion mode to generate the [M+H]⁺ ion.
-
Analysis: Correlate the peaks in the UV chromatogram with the mass spectra. The mass spectrum corresponding to the main chromatographic peak should show a dominant ion at m/z = (Molecular Weight of Pyrazole + 1.0073).
-
Elemental Analysis (EA)
-
Principle of Operation: This classic technique involves the complete combustion of a small, precise amount of the sample in an oxygen-rich environment.[19][20] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, providing the mass percentages of Carbon, Hydrogen, and Nitrogen in the original sample.
-
Expertise & Experience (The "Why"): Elemental analysis is the ultimate arbiter of bulk purity and empirical formula.[21] While NMR and MS analyze the structure and weight of individual molecules, EA confirms that the bulk sample, as a whole, has the correct elemental composition. For a publication or patent filing, providing EA data that falls within ±0.4% of the calculated values is a long-standing and critical standard of evidence for a new compound's identity and purity.[12][22]
-
Data Interpretation:
-
Calculation: First, calculate the theoretical C, H, and N percentages from the compound's molecular formula.
-
Comparison: Compare these theoretical values to the experimental results provided by the analytical service.
-
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.[12] A result outside this range may indicate a persistent impurity (e.g., bound water or solvent) or an incorrect structural assignment.
-
Comparative Summary of Analytical Techniques
The following table summarizes the roles and capabilities of each core technique in the assessment of pyrazole purity.
| Technique | Primary Use | Information Provided | Quantitative? | Strengths | Limitations |
| HPLC | Quantitative Purity & Impurity Profiling | % purity by area, number of components, retention times for isomers.[3] | Yes | High sensitivity, excellent for separating isomers, industry standard for purity reporting. | Requires a chromophore, assumes equal detector response for all components. |
| NMR (¹H, ¹³C) | Structural Confirmation & Identification | Unambiguous molecular structure, proton/carbon environments, presence of residual solvents.[13][14] | Yes (qNMR) | Non-destructive, provides rich structural detail, excellent for identifying proton-containing impurities. | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. |
| Mass Spectrometry | Molecular Weight Confirmation | Precise mass-to-charge ratio, molecular formula (HRMS), fragmentation patterns.[17][18] | No (unless using isotope dilution) | Extremely accurate mass determination, can identify unknown impurities by mass. | Provides little quantitative information on its own, isomers are often indistinguishable. |
| Elemental Analysis | Empirical Formula & Bulk Purity | Percentage composition of C, H, N, S.[19][22] | Yes | Confirms the elemental composition of the bulk sample, a fundamental purity check. | Not structure-specific, insensitive to isomeric impurities, requires high sample purity to pass. |
Conclusion: An Integrated and Self-Validating Approach
Assessing the purity of a synthesized pyrazole is a systematic process of gathering converging evidence from orthogonal analytical techniques. The journey begins with NMR to confirm the structure, proceeds to HPLC to quantify the purity and profile impurities, is validated by MS to confirm the molecular weight, and is ultimately certified by Elemental Analysis to prove the correct bulk composition.
By understanding the strengths and limitations of each method and the causal logic behind their application, researchers can construct a robust, self-validating dossier for their compounds. This meticulous approach not only ensures the integrity of scientific data but is a non-negotiable requirement for advancing novel pyrazole compounds from the research laboratory to impactful applications in medicine and materials science.
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
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A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]
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Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
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Elemental analysis. (N.D.). Wikipedia. [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Pharmacy Education. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (N.D.). Pharmaguideline. [Link]
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Separation of Pyrazole on Newcrom R1 HPLC column. (N.D.). SIELC Technologies. [Link]
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synthesis of pyrazoles. (2019). YouTube. [Link]
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General methods of synthesis for pyrazole and its derivatives. (N.D.). ResearchGate. [Link]
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An International Study Evaluating Elemental Analysis. (2022). ACS Omega. [Link]
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Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC. [Link]
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A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2023). R Discovery. [Link]
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Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2013). International Journal of ChemTech Applications. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]
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Elemental Analysis - Organic & Inorganic Compounds. (N.D.). Eltra. [Link]
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Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2019). IJTSRD. [Link]
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Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (N.D.). Scribd. [Link]
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Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents... (2021). Scientific Reports. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. [Link]
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Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. (N.D.). ResearchGate. [Link]
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Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (2014). Journal of Chemical, Biological and Physical Sciences. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2021). Magnetochemistry. [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles... (2013). ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of pharmacologically active agents. When functionalized with a sulfonyl chloride group, it becomes a versatile intermediate for the synthesis of a diverse library of sulfonamide derivatives. This guide provides a comparative analysis of the biological activities of derivatives of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. While direct studies on the 1-isopropyl derivatives are limited, we will draw logical comparisons from the closely related and well-studied 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide analogs, given the electronic and steric similarities between isopropyl and methyl groups at the N1 position of the pyrazole ring.
The Pyrazole Sulfonamide Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2] Its unique structural features allow for diverse substitutions, leading to a wide array of biological activities. The incorporation of a sulfonamide moiety (-SO₂NH₂) further enhances its pharmacological profile, as this group is a key pharmacophore in many established drugs.[1][2] The combination of the pyrazole nucleus and the sulfonamide group in a single molecule has led to the development of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
Synthesis of Pyrazole Sulfonamide Derivatives: A Generalized Pathway
The synthesis of the title compounds and their derivatives generally follows a well-established synthetic route. The process begins with the synthesis of the pyrazole core, followed by sulfonation and subsequent reaction with various amines to yield the desired sulfonamides.
Caption: Generalized synthetic pathway for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.
Comparative Biological Evaluation
Anticancer Activity
Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] Studies on closely related 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have shown promising results, which can be extrapolated to the 1-isopropyl analogs.
Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Type | U937 (Human Lymphoma) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 1,3,5-trimethyl-pyrazole-4-sulfonamides | 5.2 - 25.8[2] | Not Reported | Not Reported |
| Mitomycin C (Standard) | 3.8[2] | - | - |
| Doxorubicin (Standard) | - | ~0.05-1[5] | ~0.1-1[5] |
Note: Data for 1-isopropyl derivatives is inferred from 1,3,5-trimethyl analogs. The specific activity will depend on the nature of the substituent on the sulfonamide nitrogen.
The mechanism of action for the anticancer effects of these compounds is believed to involve the inhibition of key cellular processes such as cell division and proliferation.[1]
Antimicrobial Activity
Pyrazole sulfonamides have emerged as a promising class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[3][4][6]
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) |
| Pyrazole Sulfonamide Derivatives | 1 - 125[4] | >125[4] |
| Chloramphenicol (Standard) | ~5[4] | ~5-10 |
The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential metabolic pathways in bacteria.[6] The structure-activity relationship suggests that the nature of the substituent on the sulfonamide moiety plays a crucial role in determining the spectrum and potency of antimicrobial action.[4]
Anti-inflammatory Activity
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib.[7] Pyrazole sulfonamide derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8]
Comparative Anti-inflammatory Activity
| Compound Type | In vivo Edema Inhibition (%) | In vitro COX-2 Inhibition (IC₅₀ in µM) |
| Pyrazole-based Sulfonamides | 15 - 80[7][8] | 0.58 - 9.63[7][8] |
| Celecoxib (Standard) | ~15.7 - 17.5[8] | ~0.87[8] |
| Ibuprofen (Standard) | ~81[7] | - |
The anti-inflammatory action is primarily mediated by the selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[7][9] This selectivity for COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[9]
Caption: Mechanism of anti-inflammatory action of pyrazole sulfonamide derivatives via COX-2 inhibition.
Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivatives and a standard drug (e.g., Mitomycin C).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.[11]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to evaluate the antimicrobial activity of the synthesized compounds.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., B. subtilis, E. coli) in sterile saline or broth.
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate.[12]
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile borer.
-
Compound Addition: Add a defined volume of the test compound solution (at a specific concentration) into each well.[13] Include a positive control (e.g., Chloramphenicol) and a negative control (solvent).[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[14]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a standard model to assess the acute anti-inflammatory activity of compounds.[15][16][17]
Detailed Steps:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.[18]
-
Compound Administration: Administer the test compounds or a standard drug (e.g., Celecoxib, Ibuprofen) orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific time (usually 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[17]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group that received only carrageenan.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. Based on the data from closely related analogs, these compounds are expected to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the pyrazole sulfonamide scaffold allows for further structural modifications to optimize potency and selectivity. Future research should focus on the synthesis and direct biological evaluation of 1-isopropyl derivatives to confirm these predictions and to explore their therapeutic potential further. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for enhanced activity and reduced toxicity, paving the way for the development of novel drug candidates.
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Bishay, P., et al. (2019). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in Molecular Biology. Available at: [Link]
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Ghorab, M. M., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Understanding the Core Hazards: A Proactive Approach to Safety
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a reactive chemical due to the presence of the sulfonyl chloride group.[5][6] This functional group is highly susceptible to nucleophilic attack, particularly by water, leading to a vigorous reaction that produces corrosive byproducts.[7][8][9] The primary hazards are associated with its reactivity, corrosivity, and potential toxicity.
Key Chemical Reactivity:
Sulfonyl chlorides react readily with water and other nucleophiles such as alcohols and amines.[5] The reaction with water, known as hydrolysis, yields the corresponding sulfonic acid and hydrochloric acid (HCl), which is a corrosive gas.[7][8][9] This reactivity dictates the stringent handling and disposal protocols required.
Anticipated Hazards:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[2][10][11]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[12]
-
Aquatic Toxicity: Pyrazole-based compounds can be harmful to aquatic life with long-lasting effects.[13] Discharge into the environment must be strictly avoided.[7][13][14]
Essential Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a robust PPE protocol is the first line of defense. The following table outlines the minimum required PPE for handling and disposal.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and corrosive vapors.[2] |
| Skin | Chemical-resistant gloves (e.g., Barrier® or Tychem®) and a lab coat or chemical-resistant suit | Prevents skin contact, which can cause severe burns.[2][7][8] |
| Respiratory | A NIOSH/MSHA-approved respirator | Required when dusts or aerosols are generated to prevent respiratory tract irritation.[2][7] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Do not attempt to neutralize this chemical in the lab unless you have specific training and a validated procedure from your EHS department.
Step 1: Segregation and Collection
-
Isolate the Waste: Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.[1][13]
-
Container Specifications: The container must be made of a compatible material (e.g., glass or a suitable plastic), be in good condition, and have a tightly sealing lid.[13][14]
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., "Corrosive," "Water-Reactive").[1]
Step 2: Storage Pending Disposal
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
Ventilation: This area must be cool, dry, and well-ventilated.[13][14]
-
Incompatible Materials: Ensure the waste is stored away from incompatible materials, especially water, bases, alcohols, and oxidizing agents.[3][8]
Step 3: Professional Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup, which typically involves contacting the EHS department.[1]
-
Licensed Disposal Company: The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal company.[1][12][13]
-
Recommended Disposal Method: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for complete destruction.[13][14]
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7][12]
-
Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[7][13]
-
Absorb the Material: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[7][8] DO NOT USE WATER or combustible materials.[7][8]
-
Collect the Waste: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[12][13]
-
Decontaminate the Area: Clean the spill area thoroughly, and place all cleaning materials in the hazardous waste container.
-
Report the Spill: Report the incident to your supervisor and EHS department.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- NJ.gov.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-sulfonyl chloride.
- Angene Chemical. Safety Data Sheet - 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride.
- Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride.
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A Senior Application Scientist's Guide to Handling 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
In the landscape of drug discovery and chemical synthesis, the precision of our work is matched only by the stringency of our safety protocols. The compound 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a valuable reagent, but its sulfonyl chloride moiety demands our utmost respect and caution. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical reactivity and risk mitigation. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific confidence.
Hazard Assessment: Understanding the Adversary
Before any container is opened, a thorough understanding of the inherent risks is paramount. The reactivity of the sulfonyl chloride functional group is the primary driver of the hazards associated with this compound. Based on data from analogous compounds, a clear threat profile can be established.
Sulfonyl chlorides as a class are potent corrosive agents and lachrymators.[1] The core danger stems from their vigorous and exothermic reaction with nucleophiles, most notably water. This reactivity extends to moisture in the air, on skin, and especially in the mucous membranes of the respiratory tract and eyes. Contact with water leads to the formation of hydrochloric acid (HCl) and the corresponding sulfonic acid, causing severe chemical burns and releasing corrosive gas.[2][3][4]
Table 1: Hazard Identification and GHS Classification for Structurally Similar Sulfonyl Chlorides
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | [3][5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | [6] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation. | [5][7] |
This table synthesizes data from similar sulfonyl chloride compounds to provide a robust hazard profile.
The causality is clear: the electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to attack. This inherent reactivity dictates every aspect of our handling, storage, and emergency response procedures.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before we even consider PPE, we must implement robust engineering and administrative controls to minimize the potential for exposure.
-
Chemical Fume Hood: All manipulations of this compound—from weighing to reaction setup—must be performed inside a certified chemical fume hood.[2][6] This is non-negotiable. The hood contains vapors and provides a physical barrier (the sash) against splashes.
-
Self-Validating Protocol: Before starting work, verify the fume hood's certification date and check the airflow monitor to ensure it is functioning correctly. A typical face velocity should be in the range of 80-120 feet per minute (fpm).
-
-
Restricted Access: The area where the compound is handled should be clearly marked, and access should be limited to authorized personnel who are fully trained on its hazards.[1]
-
Work Practice: Keep the container tightly closed when not in use and store it under an inert atmosphere (e.g., nitrogen or argon) to protect the moisture-sensitive material.[1][6] Always work with the smallest quantity of material necessary for the experiment.
Personal Protective Equipment (PPE): Your Essential Armor
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the known hazards of corrosivity and reactivity.
-
Eye and Face Protection:
-
Primary Protection: Tightly-fitting chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[2]
-
Secondary Protection: When handling larger quantities (>10g) or performing operations with a higher risk of splashing (e.g., transfers outside of a fume hood), a full-face shield must be worn in addition to chemical splash goggles.[8][9] This is a critical layer of protection for the entire face.
-
-
Skin and Body Protection:
-
Gloves: Standard latex examination gloves are insufficient. Double-gloving with chemical-resistant gloves is required. Nitrile or neoprene gloves provide adequate protection against corrosive materials and should be worn.[10]
-
Expert Insight: Inspect gloves for any signs of degradation or perforation before each use.[11] If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves. Do not reuse contaminated gloves.
-
-
Lab Coat/Apron: A flame-resistant lab coat is standard. For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat is essential to prevent penetration from spills.[9][10]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory. The shoes should be made of a non-porous material.
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.
-
Emergency Use: In the event of a large spill or a failure of the fume hood, a self-contained breathing apparatus (SCBA) is necessary.[1] Personnel must be trained and fit-tested for respirator use.
-
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines a standard procedure for weighing and preparing a solution of the title compound, integrating the safety measures described above.
Caption: Workflow for Safe Handling of Sulfonyl Chloride.
Emergency Response: Spill and Disposal Plans
Accidents are preventable, but preparedness is essential. The immediate response to a spill is dictated by its size and location.
Minor Spill (Contained within a Fume Hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[12] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [12]
-
Carefully scoop the mixture into a designated, labeled, and sealable container for hazardous waste.
-
Wipe the area with a cloth lightly dampened with an appropriate solvent (e.g., isopropanol), followed by a final wipe with soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spill (Outside of a Fume Hood):
-
Evacuate the immediate area.[13]
-
Alert your supervisor and institutional emergency response team (e.g., Environmental Health & Safety).
-
If the spill is significant and vapors are present, pull the fire alarm to evacuate the building.
-
Do not attempt to clean up a major spill unless you are part of the trained emergency response team.
Disposal Plan:
All waste containing this compound, including absorbent materials from spills and empty containers, must be treated as hazardous waste.[12]
-
Waste Stream: Halogenated Organic Waste.
-
Container: Use a clearly labeled, sealed, and leak-proof container.
-
Procedure: Do not mix this waste with other streams.[1] Handle uncleaned containers with the same precautions as the product itself.[1] Follow all institutional and local regulations for hazardous waste disposal.
By internalizing the principles and adhering strictly to the protocols outlined in this guide, you can confidently and safely leverage the synthetic utility of this compound in your research endeavors. Safety is not a barrier to innovation; it is the foundation upon which successful science is built.
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
